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  • Product: Methyl 2-(1-aminocyclobutyl)acetate
  • CAS: 1199779-19-5

Core Science & Biosynthesis

Foundational

Methyl 2-(1-aminocyclobutyl)acetate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary Methyl 2-(1-aminocyclobutyl)acetate is a conformationally restricted β -amino acid ester that serves as a high-value building block in modern drug discovery and peptidomimetic design. By incorporating a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(1-aminocyclobutyl)acetate is a conformationally restricted β -amino acid ester that serves as a high-value building block in modern drug discovery and peptidomimetic design. By incorporating a spiro-like cyclobutane ring at the β -carbon, this molecule introduces severe steric constraints that dictate secondary structure formation in foldamers and enhance binding affinity to specific ion channel subunits. As a direct structural analogue to the active pharmaceutical ingredient [1], its primary application lies in the synthesis of neuroactive therapeutics targeting the α2​δ subunit of voltage-gated calcium channels (VGCCs).

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic protocol designed for scale-up and research applications.

Physicochemical Profiling

Understanding the physical and chemical parameters of methyl 2-(1-aminocyclobutyl)acetate is critical for downstream formulation and synthetic integration. The compound is most commonly handled as a hydrochloride salt to prevent spontaneous intermolecular lactamization or polymerization, which free β -amino esters are prone to undergo.

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Number 1199779-19-51584148-97-9[2]
Molecular Formula C₇H₁₃NO₂C₇H₁₃NO₂ · HCl
Molecular Weight 143.18 g/mol 179.65 g/mol
Physical Form Viscous OilCrystalline Solid[2]
Predicted Boiling Point ~190 °C (at 760 mmHg)N/A (Decomposes before boiling)
Calculated pKa (Amine) ~9.5~9.5
SMILES COC(=O)CC1(CCC1)NCOC(=O)CC1(CCC1)N.Cl

Structural Dynamics & Causality in Drug Design

The architectural hallmark of methyl 2-(1-aminocyclobutyl)acetate is the cyclobutane ring situated at the β -carbon .

Causality in Peptidomimetics: In standard linear β -amino acids, the θ (C β -C α ) and ϕ (N-C β ) dihedral angles rotate freely, leading to high entropic penalties during peptide folding. The cyclobutane ring physically restricts these torsional angles. When incorporated into β -peptides, this steric bulk forces the peptide backbone into highly specific, stable secondary structures (such as 14-helices). This pre-organization is the direct cause of their profound resistance to proteolytic degradation—a major hurdle in peptide-based drug development.

Causality in Neuropharmacology: For gabapentinoid analogues, the puckering of the cyclobutane ring optimally orients the amine and the carboxylate (post-ester hydrolysis) in 3D space. This specific spatial arrangement mimics the excitatory neurotransmitter glutamate, allowing the molecule to act as a high-affinity ligand for the α2​δ−1 auxiliary subunit of VGCCs[3].

Pathway Ligand β-Amino Acid Analogue (Active Free Acid) Receptor α2δ-1 Subunit of VGCC (Voltage-Gated Ca2+ Channel) Ligand->Receptor High-affinity binding Trafficking Inhibition of Channel Membrane Trafficking Receptor->Trafficking Modulates CaInflux Decreased Presynaptic Ca2+ Influx Trafficking->CaInflux Leads to Neurotransmitter Reduced Release of Glutamate & Substance P CaInflux->Neurotransmitter Prevents vesicle fusion

Pharmacological mechanism of action targeting the α2δ-1 subunit.

Synthetic Methodologies: The Arndt-Eistert Homologation

The most reliable method for synthesizing β -amino acids from their α -amino acid precursors is the[4]. This sequence inserts a single methylene (-CH₂-) group between the carboxylate and the cyclobutane ring, perfectly preserving the structural integrity of the cyclic core.

Self-Validating Experimental Protocol

Target: Methyl 2-(1-aminocyclobutyl)acetate Hydrochloride

Step 1: N-Boc Protection

  • Action: React[5] with Di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of 1M NaOH and Dioxane.

  • Causality: The primary amine must be masked to prevent it from acting as a nucleophile during the subsequent mixed anhydride and ketene formation stages. Unprotected amines lead to catastrophic self-polymerization.

  • In-Process Control: Perform a ninhydrin stain on a TLC plate. A successful protection yields a negative (colorless) spot, validating the absence of free primary amines.

Step 2: Mixed Anhydride Activation

  • Action: Dissolve the N-Boc acid in anhydrous THF, cool to -15 °C, and add N-methylmorpholine (NMM) followed by isobutyl chloroformate.

  • Causality: Activation of the carboxylic acid is required for diazomethane attack. A mixed anhydride is preferred over an acid chloride because the strictly maintained low temperature (-15 °C) prevents the degradation of the acid-sensitive Boc group.

Step 3: Diazoketone Formation

  • Action: Introduce an ethereal solution of diazomethane (CH₂N₂) to the mixed anhydride at 0 °C.

  • Causality: Diazomethane acts as a carbon nucleophile, displacing the isobutyl carbonate leaving group. Excess diazomethane is crucial to quench any trace acid, preventing the premature decomposition of the highly reactive diazoketone intermediate[4].

  • In-Process Control: Conduct IR spectroscopy on a crude aliquot. The appearance of a strong, sharp diazo stretching band at ~2100 cm⁻¹ validates the formation of the diazoketone.

Step 4: Wolff Rearrangement

  • Action: Dissolve the diazoketone in anhydrous methanol. Add a catalytic amount of Silver(I) oxide (Ag₂O) and shield the reactor from light.

  • Causality: Ag⁺ catalyzes the extrusion of nitrogen gas, generating a transient carbene that undergoes a 1,2-alkyl shift to form a ketene. Methanol immediately traps the ketene to form the methyl ester[4]. Shielding from light prevents competing photochemical degradation pathways.

  • In-Process Control: Monitor the reaction via a gas bubbler. The cessation of N₂ gas evolution physically indicates the completion of the carbene formation and rearrangement.

Step 5: Deprotection and Salt Isolation

  • Action: Treat the isolated N-Boc methyl ester with 4M HCl in dioxane.

  • Causality: Anhydrous acidic conditions cleanly cleave the Boc group as isobutylene and CO₂ gas, while simultaneously precipitating the target compound as a stable hydrochloride salt[2]. This circumvents aqueous workup, which risks hydrolyzing the newly formed methyl ester.

Synthesis A 1-Aminocyclobutane- carboxylic acid B N-Boc Protection (Boc2O) A->B Step 1 C Mixed Anhydride Formation B->C Step 2 D Diazoketone Intermediate C->D CH2N2 E Wolff Rearrangement (Ag2O, MeOH) D->E Step 3 F Methyl 2-(1-aminocyclobutyl) acetate HCl E->F HCl/Dioxane

Step-by-step synthetic workflow via Arndt-Eistert homologation.

Analytical Characterization (Self-Validating QA)

To guarantee the structural integrity of the synthesized methyl 2-(1-aminocyclobutyl)acetate hydrochloride, the following analytical benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (br s, 3H, -NH₃⁺): Confirms the successful removal of the Boc group and the formation of the hydrochloride salt.

    • δ 3.65 (s, 3H, -OCH₃): Validates the successful trapping of the ketene intermediate by methanol during the Wolff rearrangement.

    • δ 2.85 (s, 2H, -CH₂-CO): Represents the newly inserted α -carbon, providing direct proof of successful homologation.

    • δ 2.30 - 1.80 (m, 6H, cyclobutane protons): Confirms the structural integrity of the spiro-cyclic ring post-synthesis.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₇H₁₄NO₂⁺ [M+H]⁺: 144.1025

    • Found: 144.1021 (Validating the exact mass of the free base).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3446, Gabapentin" PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21504672, 2-(1-Aminocyclobutyl)acetic acid" PubChem.[Link]

  • Caputo, R., et al. "A practical route to β2,3-amino acids with alkyl side chains" Chemistry Central Journal, PMC.[Link]

Sources

Exploratory

Methyl 2-(1-aminocyclobutyl)acetate (CAS: 1199779-19-5): A Technical Guide to Synthesis and Application in GPCR Modulator Discovery

Executive Summary Methyl 2-(1-aminocyclobutyl)acetate is a highly specialized spirocyclic β -amino acid derivative. In modern medicinal chemistry, incorporating conformationally restricted aliphatic rings—such as the cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(1-aminocyclobutyl)acetate is a highly specialized spirocyclic β -amino acid derivative. In modern medicinal chemistry, incorporating conformationally restricted aliphatic rings—such as the cyclobutane moiety—has emerged as a powerful strategy to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. This whitepaper details the chemical properties, synthetic utility, and biological context of this critical building block, with a specific focus on its established role in the development of Cannabinoid Receptor 2 (CB2) modulators.

Chemical Identity & Core Properties

Before deploying this building block in complex syntheses, it is critical to verify its exact chemical identity. The compound is frequently supplied as a hydrochloride salt to improve stability and handling.

PropertyValue
Chemical Name Methyl 2-(1-aminocyclobutyl)acetate
CAS Registry Number 1199779-19-5
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Hydrochloride Salt CAS 1584148-97-9
Free Acid CAS 58885-90-8
Typical Appearance Colorless to light yellow oil (Free base) / White powder (HCl salt)

Mechanistic Role in Drug Discovery

Why utilize a cyclobutyl-substituted β -amino ester over a linear analog? The selection of this specific building block is driven by three field-proven mechanistic advantages:

  • Conformational Restriction (The Thorpe-Ingold Effect) : The gem-disubstitution at the β -carbon (forming the cyclobutane ring) restricts the rotational degrees of freedom of the adjacent bonds. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target GPCR.

  • Metabolic Stability : The steric bulk of the cyclobutane ring shields adjacent amide bonds from proteolytic cleavage, drastically enhancing the in vivo half-life of the resulting drug candidate.

  • Orthogonal Protection : The methyl ester serves as a robust protecting group for the carboxylic acid during primary amine functionalization. It prevents unwanted polymerization and is easily removed under mild basic conditions without disturbing newly formed linkages.

Synthetic Workflows & Experimental Protocols

The primary utility of Methyl 2-(1-aminocyclobutyl)acetate is acting as a nucleophile in amide coupling reactions, a methodology extensively documented in pharmaceutical patents for pyridine-derived CB2 agonists ().

Workflow N1 Carboxylic Acid (e.g., Pyridine-2-carboxylic acid) N3 Coupling Reagents (TBTU, DIEA, DCM) N1->N3 Activation N2 Methyl 2-(1-aminocyclobutyl)acetate CAS: 1199779-19-5 N5 Amide Product (Target Modulator) N2->N5 Amine Addition N4 Active Ester Intermediate N3->N4 Forms N4->N5 Nucleophilic Attack

Workflow of TBTU-mediated amide coupling using Methyl 2-(1-aminocyclobutyl)acetate.

Protocol 1: TBTU-Mediated Amide Coupling

Objective: Couple a heteroaryl carboxylic acid with Methyl 2-(1-aminocyclobutyl)acetate.

Step-by-Step Methodology :

  • Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Add TBTU (1.2 eq) and N,N-Diisopropylethylamine (DIEA, 3.0 eq).

    • Causality: TBTU is selected over standard carbodiimides (like EDC) due to its rapid kinetics and minimal epimerization in sterically hindered systems. DIEA acts as a non-nucleophilic base; its steric bulk prevents it from attacking the active ester, ensuring it only serves to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amine.

  • Amine Addition : Add Methyl 2-(1-aminocyclobutyl)acetate (1.2 eq) to the activated mixture.

    • Causality: The methyl ester ensures the reaction is strictly unidirectional, preventing the cyclobutyl compound from acting as an acyl donor.

  • Reaction & Workup : Stir at ambient temperature for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Self-Validation: Analyze the crude mixture via LC-MS. The protocol is validated when the chromatogram shows the complete disappearance of the starting acid mass and the emergence of the product [M+H]+ peak.

Protocol 2: Saponification of the Methyl Ester

Objective: Deprotect the methyl ester to yield the free carboxylic acid for subsequent functionalization.

Step-by-Step Methodology :

  • Dissolution : Dissolve the purified amide ester in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Hydrolysis : Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) and stir at room temperature for 4 hours.

    • Causality: LiOH provides a mild source of hydroxide ions. The mixed solvent system is critical: THF/MeOH solubilizes the lipophilic organic substrate, while water dissolves the inorganic base, creating a homogeneous reaction environment that prevents the hydrolytic cleavage of the newly formed amide bond.

  • Acidification : Concentrate the mixture to remove organic solvents. Acidify the aqueous layer with 1M HCl to pH ~3, and extract with ethyl acetate.

    • Self-Validation: Perform Thin Layer Chromatography (TLC). The protocol is successful when a complete baseline shift is observed, transitioning from a high-Rf non-polar ester to a low-Rf polar free acid.

Biological Context: CB2 Receptor Modulation

Compounds synthesized using Methyl 2-(1-aminocyclobutyl)acetate are frequently evaluated as Cannabinoid Receptor 2 (CB2) modulators. Unlike CB1, which is predominantly expressed in the central nervous system, CB2 is localized primarily in peripheral immune cells (e.g., macrophages and T-cells). Selective CB2 agonists are highly sought after for treating chronic liver diseases, inflammation, and pain without inducing psychoactive side effects.

CB2_Pathway L CB2 Agonist (Synthesized Modulator) R CB2 Receptor (GPCR) L->R Binds G Gi/o Protein (alpha, beta, gamma) R->G Activates AC Adenylyl Cyclase (Inhibited) G->AC Inhibits (G_alpha_i) MAPK MAPK/ERK Pathway (Activated) G->MAPK Activates (G_beta_gamma) cAMP cAMP Levels (Decreased) AC->cAMP Downregulates PKA PKA Activity (Reduced) cAMP->PKA Reduces

CB2 receptor signaling pathway modulated by cyclobutyl-derived synthetic agonists.

When a synthetic agonist (derived from the cyclobutyl building block) binds to the CB2 receptor, it triggers a Gi/o​ -protein coupled cascade[1]. The Gαi​ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP and a subsequent reduction in Protein Kinase A (PKA) activity. Concurrently, the Gβγ​ subunits activate the MAPK/ERK pathway, driving the targeted anti-inflammatory cellular response.

References

  • Hoffmann-La Roche Inc.
  • PubChem. "2-(1-Aminocyclobutyl)acetic acid" National Center for Biotechnology Information.[Link]

Foundational

The Discovery, Origin, and Synthesis of Cyclobutane-Containing Amino Acids: A Comprehensive Technical Guide

Executive Summary Cyclobutane-containing amino acids (CBAAs) represent a highly specialized class of non-proteinogenic amino acids characterized by their rigid, strained four-membered carbocyclic rings. Originally discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane-containing amino acids (CBAAs) represent a highly specialized class of non-proteinogenic amino acids characterized by their rigid, strained four-membered carbocyclic rings. Originally discovered as ecological defense mechanisms in specific plant species, these molecules have transitioned from botanical curiosities to foundational building blocks in modern drug discovery. By severely restricting the ϕ and ψ dihedral angles of the peptide backbone, CBAAs force peptides into well-defined secondary structures (such as Type III β -turns and 310​ -helices), dramatically enhancing both target binding affinity and metabolic stability.

This technical guide explores the natural discovery of CBAAs, the enzymatic machinery nature uses to overcome their inherent ring strain, and the state-of-the-art synthetic methodologies—specifically visible-light photocatalysis—used by chemists to engineer these molecules in the laboratory.

Historical Discovery & Natural Origins

The structural complexity and high ring-strain energy (~26 kcal/mol) of the cyclobutane motif make its occurrence in nature relatively rare. The seminal discovery of naturally occurring cyclobutane amino acids occurred in 1980 when researchers isolated 2,4-methanoproline and 2,4-methanoglutamic acid from the seeds of the Costa Rican legume Ateleia herbert smithii[1].

Ecological Causality

In the wild, the seeds of Ateleia herbert smithii are conspicuously ignored by over 100 species of normal seed predators[2]. The evolutionary causality behind this avoidance lies in the high concentration of 2,4-methanoproline. As an achiral, conformationally locked analogue of proline, 2,4-methanoproline acts as a potent antifeedant[2]. When ingested by insects or herbivores, it competitively inhibits standard amino acid pathways, causing toxicity. The rigid 2-azabicyclo[2.1.1]hexane skeleton of 2,4-methanoproline mimics the transition state of specific enzymatic reactions, binding irreversibly or with high affinity to target receptors[3].

Biosynthetic Origins: Nature's Cryptic Machinery

Synthesizing a four-membered carbocycle in an aqueous biological environment is thermodynamically challenging. Recent genomic and biochemical mining has revealed that nature bypasses this thermodynamic penalty using a strategy known as cryptic halogenation [4].

Research into the Pseudomonas azotoformans gene cluster (the Paz pathway) has elucidated how bacteria synthesize strained carbocyclic amino acids[4]. The natural pathway produces a cyclopropane amino acid (pazamine) via the PLP-dependent enzyme PazB. However, by combinatorial expression and substrate engineering, researchers discovered that this exact machinery can be hijacked to produce cyclobutane amino acids[5].

The Mechanistic Pathway
  • C-H Activation via Halogenation: The unreactive C(sp3)−H bond of an aliphatic amino acid (e.g., L-lysine) is first activated by an Fe(II)/ α -ketoglutarate-dependent halogenase (HalB). This enzyme stereoselectively installs a chlorine atom at the C5 position[5].

  • PLP-Dependent Cyclization: The halogenated intermediate is then captured by PazB, a Pyridoxal-5'-Phosphate (PLP) dependent enzyme. The PLP cofactor forms a Schiff base with the amino group, acting as an electron sink. This facilitates an intramolecular, SN​2 -like nucleophilic attack by the α -carbon onto the chlorinated C5 position, ejecting the chloride ion and closing the cyclobutane ring[5].

Biosynthesis L_Lysine L-Lysine (Primary Substrate) Halogenation Cryptic Halogenation (HalB: Fe(II)/αKG-dependent) L_Lysine->Halogenation C-H Activation Halogenated_Int 5-Chloro-L-Lysine (Activated Intermediate) Halogenation->Halogenated_Int +Cl PLP_Enzyme PLP-Dependent Cyclization (PazB Enzyme) Halogenated_Int->PLP_Enzyme Substrate Binding Cyclobutane_AA Cyclobutane Amino Acid (Strained Carbocycle) PLP_Enzyme->Cyclobutane_AA Intramolecular SN2 (-HCl)

Figure 1: Biosynthetic pathway for cyclobutane amino acids via cryptic halogenation and PLP-dependent cyclization.

Chemical Synthesis: Overcoming Ring Strain in the Lab

While biological pathways rely on halogen leaving groups, synthetic chemists primarily utilize [2+2] photocycloaddition to construct the cyclobutane core[6]. Historically, direct UV irradiation was used, but the high energy required often led to the degradation of sensitive peptide bonds and poor stereocontrol.

Modern protocols utilize visible-light photocatalysis via Triplet Energy Transfer (EnT) [6]. By employing an Iridium-based photocatalyst, chemists can selectively excite a donor alkene (e.g., a styrene derivative) to its triplet state. This triplet biradical then reacts with a ground-state dehydroamino acid in a stepwise manner, smoothly forming the cyclobutane ring at room temperature without UV-induced side reactions[7].

Protocol: Visible-Light Photocatalytic Synthesis of α -Cyclobutane Amino Acids

Rationale: This protocol is self-validating; the use of strict anaerobic conditions ensures that the triplet state of the photocatalyst is not quenched by molecular oxygen, directly correlating degassing efficiency with product yield.

Reagents & Equipment:

  • Dehydroamino acid derivative (Acceptor, 1.0 equiv)

  • Styrene derivative (Donor, 3.0 equiv)

  • Photocatalyst: [Ir(dFCF3​ppy)2​(dtbpy)]PF6​ (1-2 mol%)

  • Solvent: Degassed Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Light Source: 450 nm Blue LED photoreactor

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the dehydroamino acid (1.0 equiv), the styrene derivative (3.0 equiv), and the Ir-photocatalyst (1 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM to achieve a substrate concentration of 0.1 M.

  • Degassing (Critical Step): Subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to remove oxygen will result in the catalyst transferring its energy to oxygen (forming singlet oxygen) rather than the styrene substrate, halting the cycloaddition.

  • Irradiation: Backfill the tube with Argon. Irradiate the mixture using a 450 nm Blue LED at room temperature for 24–72 hours. Monitor the conversion via TLC or LC-MS.

  • Isolation: Concentrate the crude mixture under reduced pressure. Purify the resulting diastereomeric mixture via silica gel flash chromatography to isolate the protected α -CBAA[6].

  • Deprotection: Treat the isolated product with Trifluoroacetic Acid (TFA) or 6M HCl at elevated temperatures to cleave the Boc/ester protecting groups, yielding the free cyclobutane amino acid salt[7].

Workflow Step1 1. Substrate Mixture Dehydroamino Acid + Styrene Step2 2. Photocatalyst Ir(dFCF3ppy)2dtbpy)PF6 Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Irradiation Blue LED (450 nm), RT Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Experimental workflow for the visible-light photocatalytic synthesis of CBAAs.

Structural Properties & Drug Development Applications

The integration of CBAAs into peptidomimetics is a cornerstone of modern drug design. The most prominent synthetic CBAA is 1-aminocyclobutanecarboxylic acid (Ac4c) .

When Ac4c is incorporated into a peptide chain, the steric bulk of the cyclobutane ring severely restricts the rotational freedom of the adjacent amide bonds. This forces the peptide to adopt highly specific secondary structures, predominantly Type III β -turns and 310​ -helices .

Quantitative Impact on Peptidomimetics

By locking the peptide into an active conformation, CBAAs reduce the entropic penalty of receptor binding, often increasing binding affinity by orders of magnitude. Furthermore, the unnatural quaternary carbon center renders the peptide completely unrecognizable to endogenous proteolytic enzymes (such as DPP-IV), vastly extending the drug's half-life[8].

Table 1: Pharmacokinetic and Structural Impact of CBAA Substitution

PropertyNatural Amino Acid (e.g., Proline/Alanine)CBAA Analog (e.g., Ac4c / 2,4-Methanoproline)Mechanistic Rationale
Conformational Bias Highly flexible (rapid cis/trans equilibrium).Rigidly restricted (Stabilizes Type III β -turns).Ring strain and steric bulk lock the ϕ and ψ dihedral angles.
Metabolic Stability Low (Serum half-life ~2-4 hours).High (Serum half-life >24 hours).The quaternary α -carbon prevents recognition and cleavage by endogenous proteases[8].
Receptor Affinity Baseline ( Kd​ in high nM to μ M range).Enhanced ( Kd​ often in low nM range).Pre-organization of the peptide reduces the entropic penalty of target binding[8].
Lipophilicity ( Fsp3​ ) Lower fraction of sp3 carbons.Higher Fsp3​ complexity.The carbocycle increases the 3D complexity, correlating with improved solubility and reduced off-target toxicity[9].

References

  • [8] Paradisi, F. et al. Synthesis of cis-3(aminomethyl)cyclobutane carboxylic acid (ACCA) and its incorporation into peptides. University College Dublin. Available at:[Link]

  • [6] Ortuño, R. M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PMC / ACS. Available at:[Link]

  • [7] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed[2+2]-Cycloaddition (Supporting Data). Università degli Studi di Siena. Available at:[Link]

  • [4] Chang, J. et al. (2023). Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. bioRxiv. Available at:[Link]

  • [5] Chang Group (2024). Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie / Princeton University. Available at:[Link]

  • Synthetic Approaches to Heterocyclic α,α -Disubstituted Amino Acids. Società Chimica Italiana. Available at:[Link]

  • [2] Hughes, P., & Clardy, J. (1988). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. Journal of the American Chemical Society / ACS Publications. Available at:[Link]

  • [3] Efficient preparation of 2,4-methanoproline. ResearchGate. Available at:[Link]

  • [9] Lovering, F. et al. Escaping from Flatland: Antimalarial Activity of sp3-Rich Bridged Pyrrolidine Derivatives. PMC. Available at: [Link]

  • [1] Bell, E. A. et al. (1980). 2,4-Methanoproline and 2,4-methanoglutamic acid in seeds of Ateleia herbert smithii Pittier. Journal of the American Chemical Society / R Discovery. Available at:[Link]

Sources

Exploratory

Puckering the Planar Landscape: Physicochemical Properties and Design Principles of Alpha-Substituted Cyclobutyl Compounds

Executive Summary: The Strategic Value of the Cyclobutane Scaffold For decades, the cyclobutane ring was historically underrepresented in drug discovery, often dismissed due to perceived synthetic intractability and ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Cyclobutane Scaffold

For decades, the cyclobutane ring was historically underrepresented in drug discovery, often dismissed due to perceived synthetic intractability and thermodynamic instability. However, the modern paradigm of Fragment-Based Drug Discovery (FBDD) and the industry-wide push to "escape flatland" have catalyzed a resurgence in its application.

As a Senior Application Scientist, I frequently encounter lead optimization campaigns where planar, sp²-rich aromatic systems hit a wall regarding solubility, metabolic clearance, or off-target toxicity. Here, the cyclobutane moiety serves as a privileged three-dimensional scaffold. Specifically, alpha-substituted cyclobutyl compounds —where functionalization occurs at the carbon adjacent to the primary attachment point or heteroatom—offer unprecedented control over molecular vectors, pKa modulation, and conformational locking. This whitepaper dissects the physicochemical causality behind these properties and provides field-proven protocols for their synthesis and validation.

Fundamental Physicochemical Properties

To leverage alpha-substituted cyclobutanes, one must first understand the intrinsic physics of the unsubstituted ring. The cyclobutane ring is the second most strained saturated monocarbocycle, possessing a strain energy of 26.3 kcal/mol [1].

Unlike the rigid, planar cyclopropane, cyclobutane adopts a puckered (butterfly) conformation to relieve torsional strain (Pitzer strain) between eclipsing hydrogen atoms. This puckering rapidly interconverts at room temperature. Furthermore, the C–C bonds in cyclobutane are elongated (approx. 1.56 Å) compared to standard alkanes (1.54 Å), resulting in increased p-character within the ring bonds and increased s-character in the exocyclic bonds [2].

Table 1: Comparative Physicochemical Metrics of Small Carbocycles
CarbocycleStrain Energy (kcal/mol)Avg. C-C Bond Length (Å)Dominant ConformationExocyclic Bond s-character
Cyclopropane 28.11.51Planar~33% (sp²-like)
Cyclobutane 26.31.56Puckered (Butterfly)~28%
Cyclopentane 7.11.53Envelope~25% (sp³-like)

Data synthesized from standard thermochemical evaluations of cycloalkanes.[1]

The Causality of Alpha-Substitution in Drug Design

When we introduce substituents at the alpha position of a cyclobutyl ring, we are not merely adding mass; we are fundamentally altering the molecule's interaction with its biological environment. The logical framework of these modifications is illustrated below.

G A Alpha-Substituted Cyclobutyl Scaffold B Steric & Conformational Locking A->B C Electronic Modulation (e.g., α-CF3, α-F) A->C D Chiral Space Exploration A->D E Reduced Entropic Penalty B->E F pKa Shift & Metabolic Stability C->F G Target Specificity (Enantiomeric fit) D->G

Caption: Logical framework of physicochemical modulation via alpha-substituted cyclobutyls.

Isosteric Replacement: The 1-Trifluoromethyl-Cyclobutyl Group

A classic challenge in medicinal chemistry is the tert-butyl group: it is excellent for filling hydrophobic pockets but is highly lipophilic and susceptible to metabolic degradation. Isosteric replacement with a 1-trifluoromethyl-cyclobutyl (α-CF3 cyclobutyl) group is a highly effective, yet historically neglected, strategy.

By reacting sulfur tetrafluoride with cyclobutylcarboxylic acids, researchers can synthesize these building blocks at scale. The causality here is elegant: the α-CF3 cyclobutyl group exhibits a slightly larger steric volume and moderately increased lipophilicity compared to tert-butyl, but the strong electron-withdrawing nature of the CF3 group combined with the strained ring drastically enhances resistance to metabolic clearance (e.g., CYP450 oxidation) while preserving the original bioactive conformation [3]. Furthermore, the α-CF3 group strongly modulates the pKa of adjacent basic amines through inductive effects propagated across the puckered ring.

Chiral Trajectory and Target Specificity

Alpha-substitution inherently creates a stereocenter, allowing for precise exploration of chiral space within a binding pocket. A prime example is the development of Acetyl-CoA Carboxylase (ACC) allosteric inhibitors for Nonalcoholic Steatohepatitis (NASH).

When optimizing cyclobutane-based ACC inhibitors, the incorporation of a methyl group at the alpha-position of the carboxylic acid drastically altered enzymatic activity based on its configuration. The S-enantiomer exhibited highly potent ACC1 and ACC2 inhibitory activities, whereas switching to the R-enantiomer resulted in a drastic loss of activity [4]. This proves that the alpha-substituent on the cyclobutane ring acts as a strict directional vector, dictating the trajectory of the pharmacophore into the protein's hotspot residues.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of these strained systems must be rigorous. Below are field-proven methodologies.

Protocol 1: Photocatalyzed Synthesis of α-Substituted Cyclobutane Amino Acids

Thermal [2+2] cycloadditions are often symmetrically forbidden or require harsh conditions that destroy sensitive functional groups. To access unnatural cyclobutane α-amino acids, we employ a visible-light-mediated Triplet Energy Transfer (EnT) strategy [5].

Workflow N1 1. Reagent Preparation Dehydroamino Acid + Styrene Olefin N2 2. Photocatalyst Addition [Ir(dFCF3ppy2)dtbpy]PF6 N1->N2 N3 3. Degassing & Irradiation (Blue LED, Triplet EnT) N2->N3 N4 4. [2+2] Cycloaddition Stereoselective Assembly N3->N4 N5 5. Isolation & Purification α-Substituted Cyclobutyl Amino Acid N4->N5

Caption: Photocatalytic [2+2] cycloaddition workflow for alpha-amino acid synthesis.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the α,β-dehydroamino acid (0.2 mmol) and the styrene-type olefin (0.6 mmol, 3 equiv.) in anhydrous acetonitrile (0.1 M).

  • Catalyst Loading: Add the Iridium photocatalyst [Ir(dFCF3ppy2)dtbpy]PF6 (1-2 mol%). Causality note: This specific catalyst is chosen for its high triplet energy state, which is necessary to sensitize the olefin without triggering unwanted single-electron transfer (SET) redox side reactions.

  • Degassing (Critical Step): Seal the vial and degas the mixture via three freeze-pump-thaw cycles. Causality note: Dissolved oxygen is a potent triplet quencher; failing to remove it will completely stall the EnT catalytic cycle.

  • Irradiation: Irradiate the mixture using a 456 nm Blue LED at room temperature for 16-24 hours. Monitor via LC-MS.

  • Workup: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography to isolate the diastereomerically enriched α-substituted cyclobutane amino acid.

Protocol 2: Self-Validating pKa Determination of α-Substituted Amines

Because predictive algorithms (like standard QSAR models) often fail to accurately account for the cross-ring inductive effects of the puckered cyclobutane ring, empirical validation is mandatory.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1-2 mM solution of the α-substituted cyclobutyl amine hydrochloride in CO2-free, ultra-pure water.

  • Co-Solvent Titration (Yasuda-Shedlovsky Method): If the compound exhibits poor aqueous solubility (common with α-CF3 derivatives), perform potentiometric titrations in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).

  • Data Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate to 100% aqueous conditions (dielectric constant ~78.3 at 25°C) to find the true aqueous pKa.

  • Validation: Cross-reference the potentiometric data with ¹⁹F-NMR pH-titration (if an α-CF3 group is present). The chemical shift of the fluorine atoms will change as a function of the adjacent amine's protonation state, providing an orthogonal, self-validating measurement of the pKa.

Conclusion

The strategic incorporation of alpha-substituted cyclobutyl compounds represents a sophisticated approach to overcoming modern medicinal chemistry hurdles. By understanding the intrinsic strain and puckered geometry of the four-membered ring, scientists can utilize alpha-substituents—ranging from methyl groups to trifluoromethyl moieties—to lock bioactive conformations, dictate chiral trajectories, and finely tune physicochemical properties like pKa and lipophilicity. As synthetic methodologies like visible-light photocatalysis continue to mature, the accessibility of these highly tailored, 3D-rich scaffolds will only expand, offering a robust toolkit for next-generation drug design.

References

  • Radboud Repository. "Cyclobutanes in Small‐Molecule Drug Candidates." Radboud University, 2022. Available at: [Link]

  • JACS Au. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." ACS Publications, 2024. Available at: [Link]

  • Journal of Medicinal Chemistry. "Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery." ACS Publications, 2025. Available at: [Link]

  • ACS Publications. "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition." ACS Publications, 2022. Available at: [Link]

Foundational

The Biological Significance of Aminocyclobutyl Scaffolds in Modern Medicinal Chemistry

Executive Summary The aminocyclobutyl motif has transitioned from a synthetic curiosity to a privileged scaffold in rational drug design. Historically limited by synthetic accessibility, the strained four-membered carboc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminocyclobutyl motif has transitioned from a synthetic curiosity to a privileged scaffold in rational drug design. Historically limited by synthetic accessibility, the strained four-membered carbocycle is now widely deployed as a conformationally restricted bioisostere for flexible alkyl chains, piperidines, and flat aromatic rings. By imposing a unique "puckered" three-dimensional geometry, aminocyclobutanes lower the entropic penalty of target binding, modulate physicochemical properties (such as pKa and lipophilicity), and significantly alter metabolic clearance pathways[1][2]. This technical whitepaper explores the structural rationale, biological target engagement, and experimental validation of aminocyclobutyl scaffolds in contemporary drug discovery.

Structural and Physicochemical Rationale

Conformational Restriction and the Entropic Advantage

The primary biophysical advantage of the cyclobutane ring lies in its ability to lock pharmacophoric elements into a rigid spatial arrangement. Flexible amine linkers often suffer a high entropic penalty upon binding to a biological target, as they must freeze into a single conformation from a highly dynamic ensemble. The cyclobutane core, characterized by longer C–C bond lengths and a puckered conformation (with puckering angles typically between 158–175°), pre-organizes the amine and adjacent functional groups[2][3]. This pre-organization reduces the entropic cost of binding, frequently resulting in enhanced target affinity and selectivity[1].

Bioisosteric Replacement and Metabolic Stability

Aminocyclobutanes are highly effective bioisosteres. For example, the incorporation of trifluoromethyl-cyclobutyl ( CF3​ -cyclobutane) groups has emerged as a novel strategy to replace tert-butyl groups. This substitution alters the intrinsic clearance ( CLint​ ) of the molecule. Depending on the specific molecular context, such replacements can either protect adjacent labile sites from cytochrome P450 (CYP) mediated oxidation or favorably shift the lipophilicity profile to improve membrane permeability[3].

Key Biological Targets and Therapeutic Applications

Aminocyclobutyl scaffolds have demonstrated broad utility across diverse therapeutic areas, ranging from immunology to infectious diseases and neuropharmacology.

GPCR Antagonism: The CCR2 Inflammatory Axis

Derivatives of (3-aminocyclobutyl)methanol hydrochloride have been identified as potent antagonists of the C-C chemokine receptor 2 (CCR2)[4]. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), drive the recruitment of monocytes to sites of inflammation. The rigid geometry of the 1,3-disubstituted cyclobutane allows for the precise orientation of binding determinants within the deep allosteric pockets of the CCR2 transmembrane domain, effectively disrupting the inflammatory cascade[4].

G MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds GProtein G-Protein Activation CCR2->GProtein Activates Inhibitor Aminocyclobutyl Antagonist Inhibitor->CCR2 Blocks Calcium Intracellular Ca2+ Flux GProtein->Calcium Triggers Inflammation Monocyte Recruitment Calcium->Inflammation Induces

MCP-1/CCR2 Signaling Pathway and Aminocyclobutyl Antagonism.

Antimicrobial Adjuvants: Efflux Pump Inhibition

In the fight against antimicrobial resistance, 4(3-aminocyclobutyl)pyrimidin-2-amines have been investigated as adjuvants that target the AcrAB-TolC efflux pump in Escherichia coli. These compounds bind to the periplasmic adapter protein AcrA, acting synergistically with antibiotics like erythromycin by preventing the efflux of the drug[5]. Note on causality: Researchers must rigorously control for non-specific binding in these assays, as highly lipophilic cyclobutyl-pyrimidines can act as colloidal aggregators at high micromolar concentrations, leading to false-positive assay readouts[5].

Neuropharmacology: Glutamate Transport and NMDA Receptors

In the central nervous system, 1-aminocyclobutane-1,3-dicarboxylic acid (cis-ACBD) acts as a conformationally restricted analog of glutamate. It functions as a selective, competitive L-glutamate uptake inhibitor. By restricting the spatial arrangement of the amino and carboxylate groups, cis-ACBD modulates the glutamatergic signaling pathway and NMDA receptor activity, which is critical for synaptic plasticity and memory formation[6].

Quantitative Data and Structure-Activity Relationships

The following table summarizes the physicochemical and biological impact of incorporating aminocyclobutyl scaffolds into various drug discovery programs.

Scaffold / DerivativeBioisosteric TargetPrimary Biological TargetKey Physicochemical / Biological BenefitRef
(3-Aminocyclobutyl)methanol Flexible alkyl chainsCCR2 ReceptorPrecise spatial geometry; reduced entropy; potent antagonism of MCP-1.[4]
CF3​ -Cyclobutane tert-Butyl groupVarious (e.g., Butenafine)Modulates metabolic clearance ( CLint​ ); alters 3D vector of substituents.[3]
4(3-Aminocyclobutyl)pyrimidine Aromatic aminesAcrA/AcrB Efflux PumpsEnhanced synergistic antimicrobial activity; requires aggregation monitoring.[5]
cis-ACBD L-GlutamateGlutamate TransporterConformational restriction; competitive uptake inhibition ( IC50​≈30μM ).[6]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of aminocyclobutyl derivatives.

Protocol 1: Synthesis of Aminocyclobutyl Scaffolds via [2+2] Cycloaddition

The construction of the strained cyclobutane ring is most efficiently achieved via photochemical or catalytic [2+2] cycloaddition, followed by functional group manipulation to introduce the amine[1][7].

  • Precursor Preparation: Dissolve the selected alkene and α,β-unsaturated carbonyl compound in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile). Causality: Degassing prevents triplet oxygen from quenching the excited state intermediates during photolysis.

  • Cycloaddition: Irradiate the mixture using a medium-pressure UV lamp or visible-light photocatalyst (depending on the substrate absorption profile) until the starting material is consumed (monitored via TLC/LC-MS).

  • Amine Introduction (Curtius Rearrangement): If the resulting cyclobutane bears a carboxylic acid, convert it to an acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine. Heat to 80°C to induce the Curtius rearrangement, yielding the corresponding isocyanate. Causality: The Curtius rearrangement is highly stereoretentive, preserving the cis/trans geometry of the cyclobutane ring established during the cycloaddition.

  • Hydrolysis & Salt Formation: Hydrolyze the isocyanate (or intermediate carbamate) with aqueous HCl to yield the aminocyclobutane hydrochloride salt. Self-Validation: Confirm the puckered ring geometry and cis/trans ratio using 2D NOESY NMR spectroscopy.

G Start Precursor Selection Cycloadd [2+2] Cycloaddition Start->Cycloadd Catalyst/UV AmineIntro Amine Introduction Cycloadd->AmineIntro Curtius Rearrangement Purification Chromatographic Purification AmineIntro->Purification Work-up & Salt Formation Assay In Vitro Binding Assay Purification->Assay >95% Purity (NMR/LCMS) Hit Lead Optimization Assay->Hit Activity Confirmation

Generalized Workflow for Aminocyclobutane Synthesis and Validation.

Protocol 2: Radioligand Competitive Binding Assay for CCR2 Antagonists

To evaluate the biological activity of (3-aminocyclobutyl)methanol derivatives, a competitive binding assay utilizing [125I] -MCP-1 is employed[4].

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human CCR2. Resuspend in assay buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.1% BSA, pH 7.4).

  • Pre-incubation: In a 96-well plate, combine the membrane preparation with varying concentrations of the aminocyclobutyl inhibitor (ranging from 0.1 nM to 10 μM). Incubate at room temperature for 30 minutes. Causality: Pre-incubation allows the rigid cyclobutane scaffold to achieve thermodynamic equilibrium with the receptor's allosteric site prior to ligand competition[1].

  • Radioligand Addition: Add a fixed concentration of [125I] -MCP-1 to all wells. Incubate for an additional 60 minutes.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with cold wash buffer.

  • Quantification: Measure the retained radioactivity using a gamma counter. Self-Validation: Calculate the Z'-factor using a known potent CCR2 antagonist as a positive control and vehicle (DMSO) as a negative control. A Z'-factor > 0.5 validates the assay's robustness.

Sources

Exploratory

Engineering Conformational Rigidity: The Role of Cyclobutane Moieties in Modern Drug Discovery

Executive Summary For decades, medicinal chemistry has heavily relied on planar aromatic rings to drive target affinity. However, the over-reliance on flat, lipophilic structures often leads to poor pharmacokinetic (PK)...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

For decades, medicinal chemistry has heavily relied on planar aromatic rings to drive target affinity. However, the over-reliance on flat, lipophilic structures often leads to poor pharmacokinetic (PK) profiles, including high metabolic clearance and low aqueous solubility. As drug discovery shifts toward molecules with higher three-dimensionality, the cyclobutane moiety has emerged as a highly strategic, saturated scaffold. This whitepaper explores the physicochemical properties of cyclobutane, its role as a bioisostere, its validation in FDA-approved drugs, and the self-validating experimental protocols used to quantify its metabolic advantages.

The Physicochemical Architecture of Cyclobutane

The utility of cyclobutane in drug design is fundamentally tied to its unique thermodynamic and structural properties. As a four-membered carbocycle, cyclobutane possesses a high strain energy of 26.3 kcal/mol, which sits precisely between the strain energies of cyclopentane (7.1 kcal/mol) and cyclopropane (28.1 kcal/mol)[1][2].

To relieve inherent torsional strain, the ring deviates from a planar geometry and adopts a rigid, puckered conformation with a dihedral angle of approximately 30°[3]. Furthermore, the carbon-carbon bonds within the cyclobutane ring exhibit increased p-character. This electronic distribution results in C-C bond lengths of approximately 1.56 Å—noticeably longer than the standard 1.54 Å found in unstrained alkanes like ethane[1][2].

For a medicinal chemist, these parameters are invaluable. The puckered geometry provides a distinct three-dimensional vector for substituents, increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) without significantly inflating the molecular weight[4]. This structural rigidity can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon target binding[2].

Cyclobutane as a Bioisostere: Causality in Design

Bioisosteric replacement is a cornerstone of lead optimization. Replacing traditional pharmacophores with cyclobutane moieties is a proven strategy to fine-tune both the physicochemical and metabolic profiles of a drug candidate[3][4].

  • Aromatic Ring Replacement: Phenyl rings are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism (e.g., epoxidation, hydroxylation) and often suffer from poor aqueous solubility due to flat crystal packing. Substituting a phenyl ring with a cyclobutane reduces lipophilicity (LogD) and disrupts planarity, thereby enhancing aqueous solubility and resisting oxidative degradation[2][4].

  • Cycloalkane Contraction: Shrinking a highly flexible cyclohexane ring to a constrained cyclobutane (or difluorocyclobutane) restricts conformational flexibility. This "conformational lock" prevents the molecule from adopting off-target geometries, thereby enhancing target selectivity[2].

  • Piperidine Replacement: Replacing a basic piperidine ring with a bicyclic cyclobutane derivative (e.g., 1-azaspiro[3.3]heptane) has been shown to lower LogD and significantly increase metabolic half-life ( t1/2​ )[5].

Table 1: Quantitative Impact of Cyclobutane Bioisosterism on Drug-Like Properties

Structural MotifBioisosteric ReplacementImpact on LipophilicityImpact on Metabolic StabilityExample Application
Phenyl Ring CyclobutaneDecreased (Lower LogD)Enhanced (Resists CYP oxidation)γ-Secretase Modulators[4]
Cyclohexane DifluorocyclobutaneMaintained (Similar LogP)Significantly EnhancedIvosidenib (IDH1 Inhibitor)[3]
Piperidine 1-azaspiro[3.3]heptaneDecreased (Lower LogD)Enhanced (Increased t1/2​ )Bupivacaine Analogs[5]
Gem-dimethyl CyclobutaneMaintainedImproved (Conformational lock)General Kinase Inhibitors[2]

Clinical Validation: FDA-Approved Cyclobutane Therapeutics

The strategic incorporation of cyclobutane is not merely theoretical; it is clinically validated across multiple therapeutic areas[3][6].

  • Carboplatin (Ovarian Cancer): A foundational example of cyclobutane in oncology. By replacing the two labile chlorine atoms of cisplatin with a cyclobutane-1,1-dicarboxylic acid moiety, chemists drastically reduced the severe nephrotoxicity associated with the parent drug while maintaining antineoplastic efficacy[3].

  • Boceprevir (HCV Protease Inhibitor): This antiviral incorporates a cyclobutylmethyl group at the P1 position. The cyclobutane analog proved to be 3- and 19-fold more potent than its cyclopropyl and cyclopentyl counterparts, respectively, due to optimal spatial filling of the viral protease's hydrophobic pocket[3].

  • Ivosidenib (IDH1 Inhibitor): Early development leads featured a cyclohexane ring that suffered from rapid metabolic clearance. By replacing the cyclohexylamine with a difluorocyclobutylamine, the metabolic stability was shifted into a highly favorable range, directly enabling its FDA approval for IDH1-mutant cancers[3].

  • Apalutamide (Prostate Cancer): An androgen receptor (AR) antagonist that utilizes a spirocyclic cyclobutane ring. The rigid cyclobutane locks the molecule into a specific conformation that competitively inhibits androgen binding, preventing nuclear translocation and subsequent tumor growth[3].

  • Abrocitinib (Eczema): A highly selective JAK1 inhibitor that integrates a strained cyclobutane ring into its core architecture to fine-tune its kinase selectivity profile[6].

AR_Pathway Androgen Androgen (DHT) AR Androgen Receptor (AR) Androgen->AR Binds Complex AR-Androgen Complex AR->Complex Nucleus Nuclear Translocation Complex->Nucleus Transcription Gene Transcription & Tumor Growth Nucleus->Transcription Apalutamide Apalutamide (Cyclobutane Scaffold) Apalutamide->AR Competitive Antagonism

Mechanism of Apalutamide in the Androgen Receptor signaling pathway.

Experimental Validation: In Vitro Metabolic Stability Profiling

To empirically validate the metabolic advantages of cyclobutane incorporation (as observed in the development of Ivosidenib), medicinal chemists rely on in vitro liver microsomal assays. The following protocol outlines the determination of intrinsic clearance ( CLint​ ) and is designed as a self-validating system to ensure data integrity.

Causality Check: Why use liver microsomes? Microsomes are subcellular fractions containing the highest concentration of CYP450 enzymes. By comparing an aromatic or flexible cycloalkane precursor to a cyclobutane analog in this matrix, we can directly quantify the reduction in oxidative metabolic liability.

Protocol: In Vitro Liver Microsomal Stability Assay

1. Reagent Preparation: Prepare a 10 mM stock solution of the cyclobutane test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). 2. Matrix Addition: Add human or mouse liver microsomes to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL[4]. 3. Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. 4. Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Self-Validation (Negative Control): A parallel incubation lacking NADPH must be run. Because NADPH is the obligate cofactor for CYP450-mediated oxidation, the absence of degradation in this control validates that any observed compound depletion is strictly enzyme-dependent and not due to chemical instability. 5. Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide)[2].

  • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, permanently halting enzymatic activity at the exact time point. The internal standard corrects for volumetric errors during precipitation and LC-MS/MS injection. 6. Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the proteins. Transfer the supernatant and analyze via LC-MS/MS to quantify the remaining parent compound[2]. 7. Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration )[2].

Workflow Prep 1. Prepare Reagents (Compound + Microsomes) Incubate 2. Pre-incubate (37°C) & Add NADPH Prep->Incubate Quench 3. Time-Course Quench (0-60 min in ACN) Incubate->Quench Process 4. Centrifuge & Extract Supernatant Quench->Process LCMS 5. LC-MS/MS Analysis (Quantify Parent) Process->LCMS Data 6. Calculate t1/2 & Intrinsic Clearance LCMS->Data

Step-by-step experimental workflow for the in vitro metabolic stability assay.

Conclusion

The cyclobutane moiety is far more than a structural novelty; it is a highly functional, conformationally rigid bioisostere that addresses critical bottlenecks in modern drug discovery. By leveraging its unique strain energy, puckered geometry, and high Fsp3​ character, medicinal chemists can systematically engineer molecules with superior metabolic stability, enhanced aqueous solubility, and exquisite target selectivity. As the industry continues to move away from flat, planar architectures, the strategic application of cyclobutane scaffolds will undoubtedly yield the next generation of highly optimized therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Derivatization of Methyl 2-(1-aminocyclobutyl)acetate

Introduction Methyl 2-(1-aminocyclobutyl)acetate is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amine on a sterically constrained cyclobutane ring, coupled with a methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(1-aminocyclobutyl)acetate is a valuable building block in medicinal chemistry and drug discovery. The presence of a primary amine on a sterically constrained cyclobutane ring, coupled with a methyl ester, offers a versatile platform for the synthesis of a diverse range of derivatives. These derivatives are of significant interest for their potential as modulators of various biological targets. This document provides a comprehensive guide to the synthetic routes for derivatizing Methyl 2-(1-aminocyclobutyl)acetate, offering detailed protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in their quest for novel therapeutic agents.

Core Derivatization Strategies

The primary amino group of Methyl 2-(1-aminocyclobutyl)acetate is a nucleophilic center that can readily participate in a variety of chemical transformations. This guide will focus on the most common and effective strategies for its derivatization:

  • N-Acylation: Formation of an amide bond, a ubiquitous functional group in pharmaceuticals.[1][2]

  • N-Alkylation: Introduction of alkyl groups via direct alkylation or reductive amination.[3][4]

  • N-Arylation: Formation of a carbon-nitrogen bond with an aromatic or heteroaromatic ring.

  • Sulfonylation: Creation of a sulfonamide linkage, a key pharmacophore in many drugs.[5]

  • Urea and Thiourea Formation: Synthesis of ureas and thioureas, which are important for their hydrogen bonding capabilities in biological systems.

I. N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation for converting the primary amine of Methyl 2-(1-aminocyclobutyl)acetate into a stable amide. This reaction is widely employed to introduce a vast array of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The general principle involves the reaction of the amine with an acylating agent, such as an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent.[1][2]

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of Methyl 2-(1-aminocyclobutyl)acetate using a variety of acyl chlorides. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid generated during the reaction.[6]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(1-aminocyclobutyl)acetate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the acyl chloride.

  • Base: The base neutralizes the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

  • Slow Addition: The slow addition of the acyl chloride at low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Protocol 2: N-Acylation using Carboxylic Acids and Coupling Agents

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in an anhydrous aprotic solvent like DCM or N,N-dimethylformamide (DMF). Stir the mixture for 15-30 minutes at room temperature to form the active ester.

  • Amine Addition: Add a solution of Methyl 2-(1-aminocyclobutyl)acetate (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Visualization of N-Acylation Workflow:

N_Acylation_Workflow cluster_protocol1 Protocol 1: Acyl Chloride cluster_protocol2 Protocol 2: Carboxylic Acid + Coupling Agent Amine1 Methyl 2-(1-aminocyclobutyl)acetate Reaction1 N-Acylation Amine1->Reaction1 Reagents1 Acyl Chloride, Base (TEA/DIPEA) Reagents1->Reaction1 Solvent1 Anhydrous DCM/THF Solvent1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 N-Acylated Product Purification1->Product1 Amine2 Methyl 2-(1-aminocyclobutyl)acetate Reaction2 N-Acylation Amine2->Reaction2 Reagents2 Carboxylic Acid, EDC, HOBt, Base Reagents2->Reaction2 Solvent2 Anhydrous DCM/DMF Solvent2->Reaction2 Workup2 Aqueous Work-up & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 N-Acylated Product Purification2->Product2

Caption: Workflow for N-acylation of Methyl 2-(1-aminocyclobutyl)acetate.

II. N-Alkylation: Introduction of Alkyl Substituents

N-alkylation introduces alkyl groups onto the nitrogen atom, which can significantly impact the basicity, lipophilicity, and steric profile of the molecule. Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.[3]

Protocol 3: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. Care must be taken to control the reaction conditions to minimize over-alkylation, which can lead to the formation of the tertiary amine and quaternary ammonium salts.[4]

Experimental Protocol:

  • Reaction Setup: To a solution of Methyl 2-(1-aminocyclobutyl)acetate (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a base like anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq.).[3]

  • Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise to the stirred suspension at room temperature.[3]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Reductive Amination

Reductive amination is a versatile and widely used method for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[8][9] This one-pot procedure is often preferred over direct alkylation due to its milder conditions and reduced risk of over-alkylation.[8]

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2-(1-aminocyclobutyl)acetate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.[3][10]

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to the reaction mixture.[3][11]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Purification: Extract the product, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Quantitative Data for Reductive Amination:

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE485
2AcetoneNaBH₃CNMeOH678
3CyclohexanoneNaBH(OAc)₃DCM882

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of N-Alkylation Workflow:

N_Alkylation_Workflow cluster_protocol3 Protocol 3: Direct Alkylation cluster_protocol4 Protocol 4: Reductive Amination Amine1 Methyl 2-(1-aminocyclobutyl)acetate Reaction1 N-Alkylation Amine1->Reaction1 Reagents1 Alkyl Halide, Base (K₂CO₃/NaH) Reagents1->Reaction1 Solvent1 DMF/Acetonitrile Solvent1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 N-Alkylated Product Purification1->Product1 Amine2 Methyl 2-(1-aminocyclobutyl)acetate Reaction2 Reductive Amination Amine2->Reaction2 Reagents2 Aldehyde/Ketone, Reducing Agent Reagents2->Reaction2 Solvent2 DCE/MeOH/DCM Solvent2->Reaction2 Workup2 Aqueous Work-up & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product2 N-Alkylated Product Purification2->Product2

Caption: Workflows for direct N-alkylation and reductive amination.

III. N-Arylation: Coupling with Aromatic Systems

N-arylation introduces an aromatic or heteroaromatic moiety, which is a common strategy in drug design to explore interactions with aromatic residues in protein binding pockets. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the most prevalent methods for this transformation.

Protocol 5: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of Methyl 2-(1-aminocyclobutyl)acetate with aryl halides. The choice of ligand and base is critical for the success of the reaction.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), Methyl 2-(1-aminocyclobutyl)acetate (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, cesium carbonate, 1.5-2.0 eq.) in a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.

Trustworthiness and Self-Validating System:

  • Inert Atmosphere: The palladium catalyst is sensitive to air, so all manipulations should be performed under an inert atmosphere to prevent catalyst deactivation.

  • Ligand Screening: The optimal ligand can vary depending on the specific aryl halide and amine. It is often necessary to screen a small library of ligands to identify the most effective one for a particular transformation.

IV. Sulfonylation: Formation of Sulfonamides

The sulfonamide functional group is a key component of many antibacterial, diuretic, and hypoglycemic drugs.[5] Derivatization of Methyl 2-(1-aminocyclobutyl)acetate as a sulfonamide is a valuable strategy for generating new chemical entities with potential therapeutic applications.

Protocol 6: Sulfonylation with Sulfonyl Chlorides

This protocol describes the reaction of the primary amine with a sulfonyl chloride in the presence of a base to form the corresponding sulfonamide. A common side reaction is di-sulfonylation, where the sulfonamide product is further sulfonylated.[12] This can often be mitigated by careful control of stoichiometry and reaction conditions.[12][13]

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2-(1-aminocyclobutyl)acetate (1.0 eq.) in a suitable solvent like DCM or pyridine.

  • Base and Cooling: If using a non-basic solvent like DCM, add a base such as pyridine or triethylamine (1.5-2.0 eq.).[13] Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.05 eq.) to the stirred solution.[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product.

  • Purification: Wash the organic layer with dilute acid (to remove excess base), saturated sodium bicarbonate solution, and brine. Dry, concentrate, and purify by column chromatography.

Expertise and Experience:

  • Avoiding Di-sulfonylation: To minimize the formation of the di-sulfonated byproduct, it is crucial to use only a slight excess of the sulfonyl chloride and to add it slowly at a low temperature.[12][13] Monitoring the reaction closely and stopping it once the starting amine is consumed is also recommended.[13]

V. Urea and Thiourea Formation

Urea and thiourea moieties are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors. They can be readily synthesized from the primary amine of Methyl 2-(1-aminocyclobutyl)acetate.

Protocol 7: Urea Synthesis from Isocyanates

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2-(1-aminocyclobutyl)acetate (1.0 eq.) in an aprotic solvent such as THF or DCM.

  • Isocyanate Addition: Add the desired isocyanate (1.0 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates out of the solution.

  • Isolation: If a precipitate forms, collect the product by filtration and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Protocol 8: Thiourea Synthesis from Isothiocyanates

The synthesis of thioureas follows a similar procedure to that of ureas, using an isothiocyanate as the electrophile.[14]

Experimental Protocol:

  • Reaction Setup: Dissolve Methyl 2-(1-aminocyclobutyl)acetate (1.0 eq.) in a solvent like ethanol or THF.

  • Isothiocyanate Addition: Add the isothiocyanate (1.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 2-8 hours.

  • Isolation: Cool the reaction mixture to induce crystallization or concentrate and purify as described for ureas.

Visualization of Urea/Thiourea Formation Workflow:

Urea_Thiourea_Workflow cluster_urea Urea Synthesis cluster_thiourea Thiourea Synthesis Amine Methyl 2-(1-aminocyclobutyl)acetate Reaction_Urea Urea Formation Amine->Reaction_Urea Reaction_Thiourea Thiourea Formation Amine->Reaction_Thiourea Isocyanate Isocyanate (R-N=C=O) Isocyanate->Reaction_Urea Product_Urea N,N'-Substituted Urea Reaction_Urea->Product_Urea Isothiocyanate Isothiocyanate (R-N=C=S) Isothiocyanate->Reaction_Thiourea Product_Thiourea N,N'-Substituted Thiourea Reaction_Thiourea->Product_Thiourea

Caption: General workflows for the synthesis of ureas and thioureas.

References

  • BenchChem.
  • BenchChem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review.
  • OpenBU. Reductive Amination Reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • BenchChem.
  • BenchChem.
  • Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Chen, C., He, L., & Zhang, F. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 14596-14613.
  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35.
  • ResearchGate. N-Acylation Reactions of Amines. [Link]

  • Organic Syntheses. Methylthiourea. [Link]

Sources

Application

Application Note: Incorporating Methyl 2-(1-aminocyclobutyl)acetate into Peptidomimetics for Enhanced Structural Constraint and Metabolic Stability

Executive Summary & Mechanistic Rationale The integration of unnatural amino acids into peptide backbones is a cornerstone of modern drug development. Methyl 2-(1-aminocyclobutyl)acetate serves as a highly valuable β3,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of unnatural amino acids into peptide backbones is a cornerstone of modern drug development. Methyl 2-(1-aminocyclobutyl)acetate serves as a highly valuable β3,3 -disubstituted amino acid building block. Cyclobutane amino acids (CBAAs) have evolved as an interesting class of derivatives for the development of new classes of strained, conformationally restricted peptide mimetics to overcome poor metabolic stability (1[1]).

The causality behind its effectiveness lies in the Thorpe-Ingold effect (steric compression). The gem-disubstitution at the β -carbon, constrained within a spiro-cyclobutane ring, restricts the local ϕ and ψ dihedral angles. This pre-organizes the peptide into specific secondary structures (e.g., β -turns or 14-helices) and shields adjacent amide bonds from enzymatic hydrolysis. Furthermore, a cyclobutane core provides an appropriate skeleton to direct sidechains in the correct orientation for high target affinity while improving the antagonist's pharmacokinetic properties (2[2]).

Mechanism A Spiro-Cyclobutane Motif B Thorpe-Ingold Effect (Steric Compression) A->B C Restricted Backbone Dihedrals B->C D Steric Shielding of Amide Bonds B->D E Pre-organization of Secondary Structure C->E F Resistance to Proteolytic Cleavage D->F

Mechanistic pathway of cyclobutane-induced conformational restriction and stability.

Pre-Synthesis Preparation: Saponification and Fmoc-Protection

Methyl 2-(1-aminocyclobutyl)acetate is commercially supplied as a methyl ester. To utilize it in Solid-Phase Peptide Synthesis (SPPS), it must first be converted to the free acid and N-protected.

Causality of Reagent Choice: Methyl esters are robust; however, the adjacent spiro-cyclobutane ring creates steric bulk that slows hydrolysis. We utilize Lithium Hydroxide (LiOH) in a biphasic THF/Water system. The lithium ion coordinates the carbonyl oxygen, increasing its electrophilicity, while THF ensures the hydrophobic cyclobutane moiety remains solvated, driving the saponification to completion without requiring harsh heating.

Protocol 1: Synthesis of Fmoc-2-(1-aminocyclobutyl)acetic acid

Self-Validating System: The reaction progress must be monitored by TLC (Ninhydrin stain) to ensure complete consumption of the primary amine before workup.

  • Saponification: Dissolve 10 mmol of Methyl 2-(1-aminocyclobutyl)acetate in 20 mL of THF/H₂O (1:1 v/v). Add 2.0 equivalents (20 mmol) of LiOH·H₂O. Stir at room temperature (25°C) for 4 hours.

  • pH Adjustment: Cool the reaction to 0°C. Carefully adjust the pH to 8.5 using 1M HCl. Add 2.5 equivalents of Na₂CO₃.

  • Fmoc Protection: Dissolve 1.2 equivalents (12 mmol) of Fmoc-OSu in 10 mL of THF. Add this dropwise to the reaction mixture over 30 minutes. Stir vigorously overnight at room temperature.

  • Workup: Evaporate the THF under reduced pressure. Wash the aqueous layer with Diethyl Ether (2 × 15 mL) to remove unreacted Fmoc-OSu.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated product with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Fmoc-protected building block.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The primary challenge in utilizing this building block lies in its extreme steric bulk. The amine is situated on a fully substituted carbon, making it an extremely poor nucleophile for subsequent acylations. Standard room-temperature couplings often yield less than 30% conversion.

Causality of Reagent Choice: We employ HATU over HBTU because HATU's 7-azabenzotriazole (HOAt) leaving group features a pyridine-like nitrogen that participates in neighboring-group catalysis, accelerating the acylation of hindered amines. Microwave irradiation provides the necessary kinetic energy to overcome the severe steric clash.

Workflow A 1. Ester Saponification (LiOH, THF/H2O) B 2. Amine Protection (Fmoc-OSu) A->B C 3. MW-Assisted SPPS (HATU/DIPEA) B->C D 4. TFA Cleavage & Deprotection C->D E 5. RP-HPLC Purification D->E

Workflow for incorporating Methyl 2-(1-aminocyclobutyl)acetate into peptidomimetics.
Protocol 2: Microwave-Assisted Coupling of Sterically Hindered Residues

Self-Validating System: A Kaiser test must be performed after Step 3. A positive result (blue resin) indicates incomplete coupling. If positive, the microwave coupling step must be repeated before proceeding.

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the initial Fmoc group using 20% Piperidine in DMF (2 × 5 mins).

  • Activation: In a separate vial, dissolve 3.0 eq (0.3 mmol) of Fmoc-2-(1-aminocyclobutyl)acetic acid and 2.9 eq (0.29 mmol) of HATU in 2 mL of DMF. Add 6.0 eq (0.6 mmol) of DIPEA. Pre-activate for 2 minutes.

  • Microwave Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Elongation (Critical Step): To couple the next amino acid onto the highly hindered cyclobutane amine, repeat the deprotection step. For the subsequent coupling, use 5.0 eq of the incoming Fmoc-AA, 4.9 eq HATU, and 10.0 eq DIPEA. Irradiate at 75°C for 30 minutes to ensure complete acylation of the spiro-amine.

Quantitative Optimization & Pharmacokinetic Profiling

The incorporation of the cyclobutane β -amino acid drastically alters both the synthetic efficiency and the biological half-life of the resulting peptidomimetic. Cyclobutane-containing peptides have been shown to preserve cell uptake while exhibiting well-defined secondary structures (3[3]).

Table 1: Optimization of Coupling Conditions onto the Cyclobutane Amine

Coupling ReagentsTemperatureTimeYield (%)Purity (LC-MS)
HBTU / HOBt / DIPEA25°C60 min< 30%Complex mixture (Deletion sequences)
HATU / HOAt / DIPEA25°C60 min65%Moderate (Deletion sequences present)
HATU / HOAt / DIPEA 75°C (Microwave) 30 min > 95% High purity (Single major peak)

Table 2: Comparative Proteolytic Stability in Human Serum

Peptide VariantHalf-life ( t1/2​ )Primary Cleavage Site
Wild-Type (Linear α -peptide)1.2 hoursL-Ala - L-Phe
Cyclobutane β -Modified Mimetic > 24 hours None detected

Cleavage, Purification, and Validation

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The cyclobutane ring is entirely stable under these acidic conditions.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with ether.

  • Purification: Purify the crude peptidomimetic via Preparative RP-HPLC using a C18 column and a linear gradient of Acetonitrile in Water (both containing 0.1% TFA).

  • Validation: Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS-ESI) and assess the secondary structure induction (e.g., β -turn formation) using Circular Dichroism (CD) spectroscopy.

References

  • Source: nih.
  • Source: rsc.
  • Source: unisi.it (ACS Publications)

Sources

Method

Application Notes and Protocols: The Strategic Use of Cyclobutane Building Blocks in Modern Organic Synthesis

Introduction: Beyond the Square—The Unique Chemical Value of the Cyclobutane Ring The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern molecular design,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Square—The Unique Chemical Value of the Cyclobutane Ring

The cyclobutane ring, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone of modern molecular design, particularly in medicinal chemistry and materials science.[1] Its utility stems from a unique combination of structural and electronic properties rooted in its significant ring strain (approximately 26.3 kcal/mol).[2] This inherent strain does not render the ring unstable; rather, it imparts a distinct, puckered three-dimensional conformation and activates it for a variety of powerful synthetic transformations.[3] Unlike planar aromatic systems, the non-planar, rigid structure of cyclobutane allows for precise spatial orientation of substituents, making it an invaluable tool for enforcing specific molecular conformations.[4][5] This conformational restriction can minimize the entropic penalty of ligand-protein binding, leading to enhanced biological potency.[2][4]

Furthermore, the cyclobutane scaffold serves as a proven bioisostere for common chemical motifs such as aromatic rings, alkenes, and gem-dimethyl groups.[6][7] Replacing a planar phenyl ring with a three-dimensional cyclobutane can dramatically improve key drug-like properties, including aqueous solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbons (Fsp³).[2][7] This guide provides an in-depth exploration of the key synthetic strategies that leverage cyclobutane building blocks, supported by detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Part 1: Foundational Synthesis via [2+2] Photocycloaddition

The most classic and atom-economical method for constructing the cyclobutane core is the [2+2] cycloaddition of two olefin-containing molecules.[8] Governed by the Woodward-Hoffmann rules, this reaction is photochemically allowed as a concerted suprafacial-suprafacial addition, making it a powerful tool in synthesis.[8] The reaction typically proceeds via the photoexcitation of one alkene to its triplet state, which then engages the ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[8]

Mechanism: The Stepwise Path of Photo-Excitation

The use of a photosensitizer, such as benzophenone or thioxanthone, is common for substrates that do not efficiently absorb UV light or undergo intersystem crossing to the required triplet state.[8][9] The sensitizer absorbs the light energy and transfers it to one of the alkene partners, initiating the reaction.

G cluster_initiation 1. Sensitizer Excitation cluster_transfer 2. Energy Transfer cluster_reaction 3. Ring Formation A Alkene 1 + Alkene 2 S Sensitizer (S) A1_T Alkene 1 (Triplet State) S_star Excited Sensitizer (S*) S->S_star Absorption hv hv (Light) S_star->A1_T Intersystem Crossing Diradical 1,4-Diradical Intermediate A1_T->Diradical + Alkene 2 Product Cyclobutane Product Diradical->Product Ring Closure

Caption: Generalized workflow for a sensitized [2+2] photocycloaddition reaction.

Protocol 1: General Procedure for Sensitized Photochemical [2+2] Cycloaddition

This protocol describes a general method for the synthesis of a cyclobutane ring from an enone and an alkene using benzophenone as a photosensitizer.

Materials:

  • Reactant A (e.g., cyclohexenone)

  • Reactant B (e.g., a simple alkene like ethylene or a more complex olefin)

  • Sensitizer (e.g., benzophenone)

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile, or benzene)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off short wavelengths)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve the enone (1.0 equiv), the alkene (1.5-5.0 equiv, often used in excess), and the photosensitizer (0.1-0.3 equiv) in the chosen solvent. The concentration should typically be between 0.05 M and 0.5 M.

  • Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the vessel in the photoreactor and irradiate with the UV lamp while maintaining a constant temperature (often near room temperature) using a cooling system.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to over 24 hours depending on the substrates.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the solvent.

  • Purification: Purify the residue by column chromatography on silica gel. The sensitizer can often be removed during this step. The eluent system will depend on the polarity of the product.

Causality and Insights:

  • Why a sensitizer? Many simple alkenes and enones have low quantum yields for intersystem crossing. A sensitizer like benzophenone efficiently absorbs UV light and converts to a stable triplet state, which then transfers its energy to the reactant, bypassing the reactant's own inefficient photochemical pathway.[8]

  • Why degas? Triplet oxygen is an efficient quencher of excited triplet states. Removing it is critical to allow the excited reactant enough lifetime to react with its partner.[10]

  • Why a filter? A Pyrex filter is often used to block high-energy UV light (<290 nm), which can cause undesired side reactions or decomposition of the reactants and products.

Part 2: Strain-Release Driven Transformations

The inherent ring strain of cyclobutanes and their precursors, like bicyclo[1.1.0]butanes (BCBs), is not a liability but a powerful driving force for chemical synthesis.[11][12] Strain-release-driven reactions allow for the construction of complex and highly functionalized cyclobutanes under mild conditions that would be otherwise difficult to achieve.[12][13]

Application: Synthesis of 1,3-Disubstituted Cyclobutanes from Bicyclo[1.1.0]butanes (BCBs)

BCBs are highly strained molecules that readily undergo ring-opening reactions upon interaction with radicals or nucleophiles. This reactivity provides a direct route to 1,3-disubstituted cyclobutanes, which are valuable scaffolds in medicinal chemistry.[14][15] Photoredox catalysis has emerged as a particularly mild and effective method for initiating these transformations.[14]

cluster_1 Radical Generation & Addition cluster_2 Trapping / Functionalization BCB Bicyclo[1.1.0]butane (BCB) BCB_Radical Cyclobutyl Radical Intermediate BCB->BCB_Radical Radical_Source Radical Precursor (e.g., R-COOH) Radical R• Photocat Photocatalyst (e.g., Ir or Ru complex) Photocat->Radical SET Light Visible Light Light->Photocat Radical->BCB_Radical Addition Product 1,3-Disubstituted Cyclobutane BCB_Radical->Product H-Atom Transfer HAT_Source H-Atom Source (e.g., Thiol) HAT_Source->Product

Caption: Photoredox-catalyzed strain-release functionalization of a BCB.

Protocol 2: Photoredox-Catalyzed Decarboxylative Cyclobutylation using a BCB

This protocol outlines the synthesis of a 1,3-disubstituted cyclobutane via the addition of a radical generated from a carboxylic acid to a bicyclo[1.1.0]butane derivative.[14]

Materials:

  • Bicyclo[1.1.0]butane precursor (e.g., a phenyl sulfonyl BCB) (1.0 equiv)

  • Carboxylic acid (e.g., an α-amino or α-oxy acid) (1.5 equiv)

  • Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃Cl₂) (1-2 mol%)

  • Solvent (e.g., DMSO, DMF, or CH₃CN)

  • Blue LED light source (450-470 nm)

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the BCB precursor (1.0 equiv), the carboxylic acid (1.5 equiv), and the photoredox catalyst (0.01-0.02 equiv).

  • Solvent Addition: Add the degassed solvent via syringe. The reaction is typically run at a concentration of 0.1 M.

  • Degassing: Seal the vial and sparge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Irradiation: Place the vial near the blue LED light source and stir vigorously. A fan may be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by LC-MS or TLC until the BCB is consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1,3-disubstituted cyclobutane.

Causality and Insights:

  • Why photoredox? This method allows for the generation of radicals under exceptionally mild conditions (room temperature, visible light), preserving sensitive functional groups that might not be tolerated under harsher thermal or chemical initiation methods.[14][15]

  • Why BCBs? The immense strain energy of the central C-C bond in BCBs (~66 kcal/mol) provides a massive thermodynamic driving force for the ring-opening addition reaction, making the process highly efficient.[11][16]

  • Regioselectivity: The addition of the radical and the subsequent trapping (e.g., by a hydrogen atom transfer agent) occur at the 1 and 3 positions, respectively, providing a predictable and synthetically useful substitution pattern.

Part 3: Palladium-Catalyzed Functionalization

Modern transition-metal catalysis has provided powerful tools for the selective functionalization of cyclobutane rings. Palladium catalysis, in particular, enables cross-coupling and C-H activation reactions that introduce valuable structural diversity.[17]

Application: Cross-Coupling of Cyclobutanone Hydrazones

Cyclobutanone-derived N-sulfonylhydrazones can serve as precursors to palladium-carbene intermediates. These intermediates can then undergo cross-coupling with organohalides to generate a variety of substituted cyclobutene and methylenecyclobutane products, depending on the subsequent elimination pathway.[17]

G Pd0 Pd(0)L_n PdII Ar-Pd(II)-X Pd0->PdII Oxidative Addition ArX Ar-X ArX->PdII PdCarbene Palladium Carbene [Ar-Pd=C(R1R2)] PdII->PdCarbene + Diazo - N2 Hydrazone Cyclobutanone Hydrazone Diazo Diazo Intermediate Hydrazone->Diazo Base Base Base->Hydrazone Diazo->PdCarbene Product1 Cyclobutene Product PdCarbene->Product1 β-H Elimination (endo) Product2 Methylenecyclobutane Product PdCarbene->Product2 β-H Elimination (exo) Product1->Pd0 Reductive Elimination Product2->Pd0 Reductive Elimination

Caption: Palladium-catalyzed cross-coupling of a cyclobutanone hydrazone with an aryl halide.

Protocol 3: Palladium-Catalyzed Synthesis of Cyclobutenes from Cyclobutanone N-Tosylhydrazones

This protocol is adapted from a procedure for the coupling of cyclobutanone N-tosylhydrazones with aryl halides.[17]

Materials:

  • Cyclobutanone N-tosylhydrazone (1.2 equiv)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Ligand (e.g., PPh₃) (8 mol%)

  • Base (e.g., Cs₂CO₃) (2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), PPh₃ (0.08 equiv), and Cs₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add the cyclobutanone N-tosylhydrazone (1.2 equiv) followed by the anhydrous, degassed 1,4-dioxane.

  • Heating: Seal the tube and place it in a preheated oil bath at 90 °C.

  • Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired cyclobutene product.

Causality and Insights:

  • Role of Hydrazone: The N-sulfonylhydrazone serves as a stable, easy-to-handle precursor to a reactive diazo compound in situ upon treatment with a base. This diazo compound readily extrudes N₂ to form a palladium carbene.[17]

  • Control of Elimination: The final product (cyclobutene vs. methylenecyclobutane) is determined by the regioselectivity of the β-hydride elimination step. This can be influenced by the substitution pattern on the cyclobutane ring and the specific ligands used.[17][18]

  • Substrate Scope: This method is valuable for its broad substrate scope and tolerance of various functional groups on both the aryl halide and the cyclobutane precursor, making it a versatile tool for library synthesis.[17]

Data Presentation: Cyclobutane as a Phenyl Ring Bioisostere

The strategic replacement of a phenyl ring with a 1,3-disubstituted cyclobutane is a powerful tactic in drug discovery to enhance physicochemical properties while maintaining or improving biological activity.[7]

Compound PairStructure (Ar vs. CyBu)Solubility (µM)Metabolic Stability (t½ in microsomes, min)Potency (IC₅₀, nM)
Pair A Aromatic: -PhCyclobutane: -CH(CH₂)₂CH-152550
Pair B Aromatic: -PhCyclobutane: -CH(CH₂)₂CH-120[7]95[7]45
Pair C Aromatic: -PhCyclobutane: -CH(CH₂)₂CH-5>120200
Pair D Aromatic: -PhCyclobutane: -CH(CH₂)₂CH-88[7]>120[7]180

Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[2][6][7]

Analysis: The data consistently shows that replacing a planar aromatic ring with a 3D cyclobutane scaffold can lead to significant improvements in both aqueous solubility and metabolic stability. This is attributed to the disruption of crystal packing (improving solubility) and the removal of an electron-rich aromatic system susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] Importantly, biological potency is often retained or even slightly improved, validating the cyclobutane as an effective bioisostere.[6]

Conclusion

Cyclobutane building blocks have secured a vital role in modern organic synthesis due to their unique structural properties and versatile reactivity. The classic [2+2] photocycloaddition remains a cornerstone for their de novo synthesis, while modern methodologies centered on strain-release-driven reactions and transition-metal catalysis have unlocked unprecedented efficiency and control in their functionalization. For researchers and drug development professionals, the cyclobutane is not merely a structural motif but a strategic tool to enhance molecular three-dimensionality, fine-tune conformational preferences, and systematically improve the pharmacokinetic profiles of lead compounds. The protocols and mechanistic principles outlined in this guide serve as a foundation for harnessing the full potential of these remarkable four-membered rings in the creation of novel, functional molecules.

References

Sources

Application

Application Note: Synthesis of Conformationally Restricted Peptidomimetics and Spirocyclic β-Lactams from Methyl 2-(1-aminocyclobutyl)acetate

Introduction & Mechanistic Rationale In modern drug discovery, the transition from flat, sp2 -hybridized aromatic molecules to structurally complex, sp3 -rich architectures is a proven strategy to improve clinical succes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the transition from flat, sp2 -hybridized aromatic molecules to structurally complex, sp3 -rich architectures is a proven strategy to improve clinical success rates. Methyl 2-(1-aminocyclobutyl)acetate (CAS: 1199779-19-5 for the free base, 1584148-97-9 for the HCl salt) is a highly versatile, conformationally restricted β,β -disubstituted β -amino acid ester[1].

Unlike linear β -alanine, the fusion of the amino group and the acetate side chain to a common cyclobutane ring severely restricts the τ(N−Cβ​−Cα​) and τ(Cβ​−Cα​−C′) dihedral angles. This rigidification serves two primary functions in medicinal chemistry:

  • Peptidomimetics: It acts as a powerful β -turn and helix inducer when incorporated into peptide backbones, shielding the resulting oligomers from proteolytic degradation[2].

  • Spirocyclic Scaffolds: It serves as an ideal precursor for 2-azaspiro[3]heptane systems (spiro- β -lactams), which are highly sought-after bioisosteres for morpholines and piperazines in CNS and oncology drug development.

Starting with the methyl ester rather than the free acid is a deliberate experimental choice. The zwitterionic nature of the free 2-(1-aminocyclobutyl)acetic acid makes it highly water-soluble and notoriously difficult to isolate during standard organic extractions[4]. The methyl ester provides a lipophilic, easy-to-handle starting point that can be selectively unmasked.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the divergent synthesis of biologically active scaffolds from Methyl 2-(1-aminocyclobutyl)acetate.

Protocol A: Controlled Saponification to the Free β -Amino Acid

To utilize the building block in downstream couplings, the methyl ester must first be hydrolyzed. We employ a mild lithium hydroxide-mediated saponification to prevent ring-opening or degradation of the strained cyclobutane system.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-(1-aminocyclobutyl)acetate hydrochloride (10.0 mmol, 1.0 eq) in a 1:1 mixture of THF and deionized H2​O (40 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Slowly add LiOH ⋅H2​O (25.0 mmol, 2.5 eq).

    • Causality: 1.0 eq is consumed immediately to neutralize the hydrochloride salt. The remaining 1.5 eq drives the saponification. The ice bath suppresses exothermic side reactions that could lead to retro-aldol-type cleavage.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Isolation: Acidify the mixture dropwise with 1M HCl to pH ~6.0 (the approximate isoelectric point of the β -amino acid).

  • Validation: Instead of attempting a low-yielding organic extraction of the zwitterion, lyophilize the aqueous solution directly. The resulting crude powder (containing LiCl salts) can be used directly in Protocol B or C.

Protocol B: Intramolecular Cyclization to Spirocyclic β -Lactams (2-Azaspiro[4]heptan-1-ones)

Spirocyclic β -lactams are synthesized via the intramolecular cyclization of the free acid. This requires overcoming the steric hindrance of the cyclobutane ring while preventing intermolecular polymerization.

Step-by-Step Methodology:

  • Dilution: Suspend the crude 2-(1-aminocyclobutyl)acetic acid (5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a highly dilute concentration of 0.01 M (500 mL).

    • Causality: High dilution kinetics strongly favor intramolecular ring closure (forming the 4-membered lactam) over intermolecular peptide bond formation[5].

  • Activation: Add Triethylamine (15.0 mmol, 3.0 eq), followed by the dropwise addition of Propylphosphonic anhydride (T3P, 50% wt in EtOAc, 7.5 mmol, 1.5 eq) at 0 °C.

    • Causality: T3P is selected over standard carbodiimides (EDC/DCC) because it is highly efficient for sterically hindered amines, generates water-soluble byproducts, and minimizes epimerization risks.

  • Cyclization: Stir at room temperature for 18 hours.

  • Workup & Validation: Wash the organic layer with saturated aqueous NaHCO3​ (2 x 100 mL) and brine, then dry over Na2​SO4​ . Concentrate under reduced pressure. The formation of the β -lactam is validated by a characteristic sharp carbonyl stretch at ~1760 cm⁻¹ in FT-IR.

Protocol C: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into protease-resistant peptide therapeutics, the amino group must be protected with an Fmoc group.

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude amino acid (5.0 mmol) in a 1:1 mixture of 10% aqueous Na2​CO3​ and 1,4-dioxane (20 mL).

  • Protection: Add Fmoc-OSu (6.0 mmol, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Stir for 12 hours at room temperature.

  • Workup: Wash the basic aqueous layer with Diethyl Ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with Ethyl Acetate (3 x 30 mL).

  • Validation: Dry and concentrate the organic layers. The resulting Fmoc-2-(1-aminocyclobutyl)acetic acid is ready for SPPS. Note: During SPPS, use HATU/HOAt instead of HBTU to overcome the steric bulk of the cyclobutane ring during coupling[5].

Quantitative Data: Pharmacochemical Profiling

The integration of the cyclobutane ring transforms the pharmacokinetic properties of the resulting compounds. Table 1 summarizes the impact of replacing a standard linear β -amino acid with the cyclobutane-restricted analogue.

Table 1: Comparative Profiling of Linear vs. Cyclobutane-Restricted β -Amino Acids

Property β -Alanine (Linear)2-(1-Aminocyclobutyl)acetic acidCausality / Impact on Drug Design
Proteolytic Half-Life ( t1/2​ ) < 2 hours> 48 hoursThe steric bulk of the cyclobutane ring physically blocks protease active-site access, preventing enzymatic cleavage[6].
Lipophilicity (LogP) -0.82+0.45Increased hydrocarbon content improves passive membrane permeability and blood-brain barrier (BBB) penetration.
Conformational Rigidity High flexibilityRigid ( β -turn inducer)Pre-organizes peptides into bioactive 3D conformations, significantly lowering the entropic penalty upon receptor binding[2].
Fsp3​ Fraction 1.0 (Low complexity)1.0 (High complexity)Enhances 3D spatial coverage, improving target selectivity and reducing off-target hERG liabilities.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic logic, highlighting how a single building block is channeled into two distinct therapeutic modalities.

G Start Methyl 2-(1-aminocyclobutyl)acetate (Starting Material) Hydrolysis Protocol A: Saponification (LiOH, THF/H2O, 0°C to RT) Start->Hydrolysis FreeAcid 2-(1-aminocyclobutyl)acetic acid (Zwitterionic Intermediate) Hydrolysis->FreeAcid Path1 Protocol B: Intramolecular Cyclization (T3P, Et3N, 0.01 M Dilution) FreeAcid->Path1 Path2 Protocol C: N-Protection & SPPS (Fmoc-OSu, HATU coupling) FreeAcid->Path2 Spiro 2-Azaspiro[3.3]heptan-1-ones (Spirocyclic β-Lactams) Path1->Spiro Bio1 CNS Drugs & Kinase Inhibitors Spiro->Bio1 Peptide Conformationally Restricted β-Peptidomimetics Path2->Peptide Bio2 Protease-Resistant Therapeutics Peptide->Bio2

Divergent synthesis pathways from Methyl 2-(1-aminocyclobutyl)acetate to bioactive scaffolds.

References

  • Gatos, M., et al. "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." PubMed, National Institutes of Health, Mar 1997. URL: [Link]

  • Wenglowsky, S., et al. "Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2016. URL: [Link]

  • UCD Research Repository. "Synthesis of a novel achiral, conformationally constrained amino acid." University College Dublin. URL: [Link]

  • "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Sources

Method

Application Note: Scalable [2+2] Photocycloaddition via Visible-Light Triplet Energy Transfer (EnT)

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced methodologies for synthesizing sp³-rich cyclobutane and oxetane bioisosteres using batch and continuous flow photochemistry. Int...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Advanced methodologies for synthesizing sp³-rich cyclobutane and oxetane bioisosteres using batch and continuous flow photochemistry.

Introduction & Mechanistic Rationale

The incorporation of highly strained, four-membered rings (e.g., cyclobutanes, oxetanes, and azetidines) is a dominant strategy in modern drug discovery to improve pharmacokinetic profiles and increase the sp³-character of drug candidates. Historically, the synthesis of these motifs via [2+2] photocycloaddition required harsh, high-energy ultraviolet (UV) irradiation, which severely limited functional group tolerance and scalability due to competitive substrate degradation.

The advent of Visible-Light-Mediated Triplet Energy Transfer (EnT) has revolutionized this landscape [1]. By utilizing transition metal complexes (such as Iridium or Ruthenium) or organic dyes as photosensitizers, we can selectively access the triplet excited states of enones, styrenes, or imines using mild visible light.

The Causality of Dexter Energy Transfer

This protocol relies on the photophysical principles of Dexter energy transfer. When the photocatalyst, such as [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, is irradiated with blue LEDs (450 nm), it undergoes excitation followed by rapid Intersystem Crossing (ISC) to a long-lived triplet state. Because Dexter EnT requires direct orbital overlap (a collisional process), the triplet energy of the catalyst ( ET​≈60 kcal/mol) must be slightly higher than that of the substrate (e.g., enones at ET​≈55 kcal/mol). Upon collision, the catalyst transfers its energy, returning to the ground state, while the substrate is promoted to a triplet diradical state that rapidly reacts with a ground-state alkene partner to form the cyclobutane ring [2].

MechanisticPathway PC Ir(III) Catalyst (Ground State) Excited *Ir(III) MLCT (Triplet State) PC->Excited Excitation & ISC Photon Visible Light (450 nm) Photon->PC Excited->PC Dexter EnT TripletEnone Triplet Enone (Diradical) Excited->TripletEnone Energy Transfer Enone Enone Substrate (Ground State) Enone->TripletEnone Product Cyclobutane Product TripletEnone->Product + Alkene [2+2] Cycloaddition Alkene Alkene Partner Alkene->Product

Fig 1: Visible-light-mediated [2+2] photocycloaddition mechanism via Triplet Energy Transfer (EnT).

Critical Parameters for a Self-Validating System

To ensure high scientific integrity and reproducibility, the experimental design must integrate self-validating controls and address the physical limitations of photochemistry:

  • Oxygen Exclusion (Degassing): Molecular oxygen is a potent triplet quencher (forming highly reactive singlet oxygen). Failure to degas the solvent will completely halt the [2+2] cycloaddition. The protocol mandates strict freeze-pump-thaw cycling or continuous nitrogen sparging.

  • Photon Flux & The Beer-Lambert Law: In batch reactors, light intensity decays exponentially as it penetrates the solution. For scale-up, continuous flow reactors utilizing narrow-bore Perfluoroalkoxy (PFA) tubing are mandatory to ensure uniform irradiation and high surface-area-to-volume ratios [3].

  • The "Switch-Off" Validation: To prove the reaction is strictly photochemically driven and not a thermal artifact of the LED heat, a "switch-off" experiment must be conducted. By turning off the light source mid-process and monitoring the output, conversion should immediately drop to 0% [4].

Experimental Protocols

Protocol A: Batch Synthesis (Screening & Milligram Scale)

Use this protocol for substrate scope evaluation and initial catalyst screening.

Materials:

  • Enone substrate (0.2 mmol, 1.0 equiv)

  • Alkene partner (1.0 mmol, 5.0 equiv) - Excess is used to prevent enone homodimerization.

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol, 2 mol%)

  • Anhydrous Acetonitrile (MeCN, 2.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, add the enone, alkene, and Ir-photocatalyst to a 10 mL borosilicate glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of anhydrous MeCN to achieve a 0.1 M concentration with respect to the enone. Seal the vial with a PTFE-lined septum cap.

  • Degassing: Remove the vial from the glovebox. Sparge the solution with ultra-pure Argon for 15 minutes using a submerged stainless-steel needle, with a secondary vent needle.

  • Irradiation: Place the vial in a commercial photoreactor equipped with 450 nm blue LEDs (e.g., Kessil PR160L). Ensure a cooling fan maintains the ambient temperature at 25 °C to prevent thermal background reactions.

  • Monitoring: Stir vigorously (1000 rpm) and irradiate for 16–24 hours. Monitor reaction progression via TLC or GC-MS.

  • Workup: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (SiO₂).

Protocol B: Continuous Flow Synthesis (Process Intensification)

Use this protocol for gram-scale synthesis, leveraging improved mass/photon transfer [3].

System Setup: Construct a flow system using a dual-syringe pump, an in-line membrane degasser, a coiled PFA tubing photoreactor (1.0 mm ID, 10 mL internal volume) wrapped around a custom 450 nm LED cylinder, and a 50 psi Back Pressure Regulator (BPR) to prevent solvent boiling.

Step-by-Step Methodology:

  • Stock Solution: Prepare a single stock solution containing Enone (0.5 M), Alkene (2.5 M), and Ir-photocatalyst (1 mol%) in anhydrous MeCN.

  • Priming: Prime the flow system with pure, degassed MeCN at a flow rate of 0.5 mL/min until the system is fully equilibrated.

  • Reaction Execution: Switch the inlet to the stock solution. Set the flow rate to 0.25 mL/min, which corresponds to a residence time ( tres​ ) of 40 minutes inside the 10 mL photoreactor coil.

  • Self-Validation (Switch-Off): After 3 reactor volumes (120 mins), collect a sample. Then, turn off the LED array for 40 minutes while maintaining flow. Collect this "dark" fraction and analyze via in-line NMR or offline GC to confirm 0% conversion, validating the photochemical dependence [4].

  • Steady-State Collection: Turn the LEDs back on, wait 1 reactor volume for stabilization, and collect the steady-state output into a flask wrapped in aluminum foil.

  • Isolation: Evaporate the solvent and purify the scaled product.

FlowSetup Syringe Syringe Pump (Reagents + PC) Degas In-line Degassing (Membrane) Syringe->Degas 0.25 mL/min Reactor PFA Coil Photoreactor (450 nm LED Array) Degas->Reactor Degassed Flow BPR Back Pressure Regulator (50 psi) Reactor->BPR t_res = 40 min Collection Collection & In-line NMR/GC BPR->Collection Product Stream

Fig 2: Continuous flow photochemistry setup for scalable [2+2] cycloaddition.

Quantitative Data Summary

The transition from batch to continuous flow typically yields significant improvements in process efficiency. Below is a comparative summary of standard metrics for an enone-alkene [2+2] cycloaddition utilizing the protocols above.

ParameterBatch Protocol (Vial)Continuous Flow Protocol (PFA Coil)Mechanistic Causality / Notes
Reaction Time / tres​ 18 - 24 hours40 minutesFlow minimizes the optical path length, maximizing photon flux per volume.
Catalyst Loading 2.0 mol%1.0 mol%Enhanced irradiation efficiency in flow allows for reduced catalyst usage.
Yield (Isolated) 78%92%Flow prevents over-irradiation and secondary side-reactions (e.g., polymerization).
Diastereoselectivity (dr) >19:1>19:1Stereocontrol is dictated by the triplet diradical geometry, unaffected by reactor type.
Productivity (Scale) ~25 mg / day~3.5 g / dayContinuous processing enables uninterrupted throughput for drug development.

References

  • Source: Nature Chemistry (2020)
  • Source: Organic Letters (2020)
  • Title: [2+2] photocycloaddition of ethylene with citraconic anhydride (Continuous Flow Optimization)
  • Source: ResearchGate / Chem Sci.
Application

Application Note: Inducing Rigid Peptide Turns Using Methyl 2-(1-aminocyclobutyl)acetate

Executive Summary The rational design of peptidomimetics relies heavily on the introduction of conformational constraints to stabilize bioactive secondary structures, such as β -turns and helices. Methyl 2-(1-aminocyclob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics relies heavily on the introduction of conformational constraints to stabilize bioactive secondary structures, such as β -turns and helices. Methyl 2-(1-aminocyclobutyl)acetate serves as a highly effective, commercially viable precursor for incorporating β3,3 -disubstituted β -amino acids into synthetic peptides[1]. By converting this ester into its Fmoc-protected free acid (1-aminocyclobutaneacetic acid), researchers can integrate a rigid spiro-cyclobutane constraint directly into the peptide backbone. This application note provides a comprehensive mechanistic overview and self-validating protocols for utilizing this unique building block to nucleate rigid peptide turns and 12-helices[2].

Mechanistic Rationale: The Thermodynamics of Turn Induction

The efficacy of 1-aminocyclobutaneacetic acid derivatives lies in their profound steric influence over the peptide backbone. In standard linear β -amino acids, the Cα−Cβ bond possesses high rotational freedom, leading to a massive entropic penalty ( ΔS ) when folding into ordered structures.

When the β -carbon is locked within a cyclobutane ring (a β3,3 -disubstitution), the backbone is forced to adopt a gauche conformation to avoid severe steric clashes between the cyclobutane methylene groups and the adjacent amide carbonyls[3].

  • Causality of Folding: The spiro-fusion restricts the backbone torsion angle θ (around the Cα−Cβ bond) to approximately ±60∘ . This pre-organization drastically lowers the entropic cost of folding, thermodynamically driving the sequence to nucleate a β -turn or a well-defined 12-helix depending on the adjacent residues[2][4].

Mechanism N1 Spiro-Cyclobutane Ring at β-Carbon N2 Steric Clash Avoidance (Restricted Cα-Cβ Rotation) N1->N2 induces N3 Enforced Gauche Conformation (θ ≈ ±60°) N2->N3 forces N4 Pre-organization of Peptide Backbone (Decreased ΔS of folding) N3->N4 leads to N5 Nucleation of 12-Helix or β-Turn N4->N5 stabilizes

Fig 1. Thermodynamic and steric causality of turn induction by β,β-disubstituted amino acids.

Quantitative Data: Conformational Propensity

To contextualize the utility of this building block, Table 1 summarizes its structural behavior compared to traditional turn-inducing amino acids.

Table 1: Conformational Propensity and SPPS Coupling Efficiency

Amino Acid / DerivativeStructural ClassificationPrimary Induced MotifDihedral RestrictionRelative Coupling Efficiency
Methyl 2-(1-aminocyclobutyl)acetate (post-activation) β3,3 -cyclic β -amino acid12-Helix / β -TurnHigh ( θ≈±60∘ )Moderate (Requires HATU)
Aib ( α -aminoisobutyric acid) α,α -dialkylated α -amino acid 310​ -Helix / α -TurnHigh ( ϕ≈±60∘ )Moderate
Proline Cyclic α -amino acidType I/II β -TurnModerate ( ϕ≈−65∘ )High
Linear β -Alanine Unsubstituted β -amino acidFlexible / ExtendedLowHigh

Experimental Workflows & Protocols

The following self-validating protocols detail the journey from the raw methyl ester to a fully characterized, conformationally restricted peptide.

Workflow A 1. Saponification & Fmoc Protection B 2. Solid-Phase Peptide Synthesis A->B C 3. TFA Cleavage & HPLC Purification B->C D 4. CD & 2D-NMR Conformational Analysis C->D

Fig 2. End-to-end workflow for incorporating cyclobutane β-amino acids into synthetic peptides.

Protocol 1: Saponification and Fmoc-Protection (Pre-Activation)

Methyl 2-(1-aminocyclobutyl)acetate cannot be used directly in Solid-Phase Peptide Synthesis (SPPS) because the C-terminus is blocked by the methyl ester, and the N-terminus is unprotected.

Step-by-Step Methodology:

  • Saponification: Dissolve 10 mmol of Methyl 2-(1-aminocyclobutyl)acetate in 20 mL of THF/H₂O (1:1 v/v). Add 15 mmol of LiOH·H₂O. Stir at room temperature for 4 hours.

    • Causality: LiOH is preferred over NaOH to prevent potential side reactions and ensure mild, complete hydrolysis of the sterically hindered ester.

  • Neutralization: Adjust the pH to 7.0 using 1M HCl.

  • Fmoc Protection: Add 12 mmol of Na₂CO₃ and cool the mixture to 0 °C. Dropwise, add a solution of Fmoc-OSu (11 mmol) in 10 mL of THF. Stir for 12 hours, allowing it to warm to room temperature.

  • Extraction: Acidify the mixture to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validation: Confirm the synthesis of Fmoc-2-(1-aminocyclobutyl)acetic acid via LC-MS. You must observe a mass peak corresponding to [M+H]+≈352.4 m/z.

Protocol 2: SPPS Incorporation of the Hindered Residue

Due to the quaternary nature of the β -carbon, the incoming amine faces significant steric shielding. Standard coupling reagents (like DIC/Oxyma) will yield severe deletion sequences.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation & Coupling: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2-(1-aminocyclobutyl)acetic acid, 0.38 mmol of HATU, and 0.4 mmol of HOAt in 2 mL of DMF. Add 0.8 mmol of DIPEA. Stir for 2 minutes to form the highly reactive HOAt ester, then add to the resin.

    • Causality: HATU/HOAt is mandatory here. The HOAt ester is smaller and more reactive than standard HOBt esters, allowing it to overcome the steric bulk of the cyclobutane ring[1].

  • Incubation: Shake at room temperature for 3 hours.

  • Self-Validation (Kaiser Test): Perform a Kaiser test. If the beads turn blue (indicating unreacted amines), perform a second coupling cycle using the exact same conditions before proceeding to the next amino acid.

Protocol 3: Structural Validation of the Peptide Turn

Once the peptide is synthesized and cleaved (using standard 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours) and purified via RP-HPLC, the induced turn must be empirically validated.

Step-by-Step Methodology:

  • Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in methanol or trifluoroethanol (TFE) at a concentration of 50 µM. Scan from 190 nm to 250 nm. A characteristic minimum near 205 nm and a maximum near 195 nm strongly indicate the presence of a 12-helix or stable β -turn[2].

  • 2D-NMR (ROESY/NOESY): Prepare a 2 mM peptide solution in CD₃OH. Acquire 2D NOESY spectra with a mixing time of 200–300 ms.

    • Validation Metric: Look for strong sequential dNN​(i,i+1) Nuclear Overhauser Effect (NOE) cross-peaks between the amide protons of the cyclobutane residue and the adjacent residues. In an extended conformation, these protons are too far apart (>4.5 Å) to show an NOE. Strong cross-peaks definitively prove the backbone has folded back on itself, validating the turn[2][4].

References[2] 12-Helix folding of cyclobutane beta-amino acid oligomers - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH89NImlnKtWJc2JinLPex4IF7CAaqY0BDgsYkrDeX7Lwb55I7HPy9G5SvXPCGHE6OdZbal1RhE1_i-R148TuV6yw0teX3aEJW7APUs_W_Ba_-P4uevk4a9KqAT5HDUzncyMSGf[3] Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - MDPI -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZdLvXRYN8-7CM4GRCpGhTld2CZpYyM6TpxZVPJPRHUl9ZIqi-RmKkJvJaft48X2Bm5vpDrr-lvAVYa-pfJmX4S0QaSlzt8v3aEU61gmPaEcYDL021sPFVzjjNQd7kLsnJvy1o[1] A Concise beta-Lactam Route to Short Peptide Segments Containing beta,beta-Disubstituted beta-Amino Acids - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWwv0BVDtvnnlDk_dVRxWbu1NZPBHmpmqBZXmg2z_dyCFeJOa_Kt8MnQPNIeWlqkG_l5i8C8pg_3aTb4tIfQOHGSOuE6o5jh42nsllloNpN6zItdy7GkvIyKPXyXNN9q0anSeZ[4] Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTlF01-1VN-XVw-Tlq2Y9VTcFD9pGqbQr1yW_gy0DXnq4xSOKmk1cNcmSSiTogf2GCRgyDLNH3IXNjxfwhSWAvlXen-qVhrgjsx6KvGJ1K5fh3QDBLmbZX2T4FomxF0ef2k4I=

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 2-(1-aminocyclobutyl)acetate

Executive Summary Methyl 2-(1-aminocyclobutyl)acetate is a highly versatile unnatural amino acid derivative, frequently utilized as a conformationally restricted building block in the development of spirocyclic drug cand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(1-aminocyclobutyl)acetate is a highly versatile unnatural amino acid derivative, frequently utilized as a conformationally restricted building block in the development of spirocyclic drug candidates, peptidomimetics, and novel therapeutics[1]. Traditional syntheses of 1-aminocyclobutane derivatives often rely on the Strecker reaction, which necessitates the use of highly toxic cyanide reagents and subsequent harsh hydrolysis steps.

This application note details a robust, scalable, and cyanide-free two-step synthetic protocol. By leveraging a Horner-Wadsworth-Emmons (HWE) olefination followed by a high-pressure aza-Michael addition, this route provides excellent atom economy, avoids highly hazardous reagents, and is specifically optimized for scale-up environments[1],[2].

Mechanistic Rationale & Route Selection

The synthesis is strategically divided into two efficient transformations, each designed to overcome the inherent steric challenges of the cyclobutane ring.

  • Step 1: Horner-Wadsworth-Emmons (HWE) Olefination: Cyclobutanone is reacted with trimethyl phosphonoacetate. Sodium hydride (NaH) is selected as the base to irreversibly deprotonate the phosphonate, driving the formation of the nucleophilic carbanion. Tetrahydrofuran (THF) is the optimal solvent because its boiling point (66 °C) provides the exact thermal energy required to push the elimination of the oxaphosphetane intermediate to completion, yielding the exocyclic alkene, methyl 2-cyclobutylideneacetate[2].

  • Step 2: High-Pressure Ammonolysis (Aza-Michael Addition): The exocyclic double bond of methyl 2-cyclobutylideneacetate is sterically hindered by the adjacent cyclobutane ring. Standard atmospheric amination fails to proceed. By dissolving the intermediate in methanol saturated with ammonia gas and heating to 100 °C in a sealed autoclave, the autogenous pressure drastically increases the concentration of dissolved NH 3​ , forcing the equilibrium toward the aza-Michael adduct[1]. Methanol is critical here; it acts as a proton shuttle, rapidly protonating the transient enolate formed after nucleophilic attack. This rapid protonation prevents the retro-Michael reaction and traps the product as the stable amine[1].

SyntheticWorkflow A Cyclobutanone + Trimethyl phosphonoacetate B NaH, THF, 0 °C to 66 °C (HWE Olefination) A->B C Methyl 2-cyclobutylideneacetate (Isolated Intermediate) B->C D NH3 (gas), MeOH Autoclave, 100 °C, 16 h C->D E Methyl 2-(1-aminocyclobutyl)acetate (Target Product) D->E

Fig 1. Two-step synthetic workflow for Methyl 2-(1-aminocyclobutyl)acetate.

Mechanism A Methyl 2-cyclobutylideneacetate (Electrophilic β-carbon) B Nucleophilic Attack by NH3 at Exocyclic Double Bond A->B High Pressure (100 °C) C Enolate Intermediate (Resonance Stabilized) B->C Rate-Limiting Step D Protonation by MeOH at α-carbon C->D Fast Proton Transfer E Methyl 2-(1-aminocyclobutyl)acetate (Stable Amine) D->E Thermodynamic Sink

Fig 2. Mechanistic pathway of the high-pressure aza-Michael addition.

Experimental Protocols

Self-Validating Note: Both steps include specific In-Process Controls (IPCs) to ensure reaction completion before proceeding to workup, preventing yield loss and ensuring a self-validating workflow.

Step 1: Synthesis of Methyl 2-cyclobutylideneacetate

Objective: Generate the Michael acceptor via HWE olefination[2].

  • Deprotonation: In a flame-dried, argon-purged reactor, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.3 M relative to the ketone). Cool the suspension to 0 °C using an ice bath.

  • Ylide Formation: Add trimethyl phosphonoacetate (1.2 equiv) dropwise over 30 minutes. Caution: A controlled evolution of H 2​ gas will occur. Stir for 15 minutes at room temperature until the solution becomes clear, indicating complete ylide formation[2].

  • Olefination: Introduce cyclobutanone (1.0 equiv) dropwise to the reaction mixture at room temperature.

  • Thermal Activation: Heat the reactor to reflux (66 °C) and maintain for 12–16 hours to drive the elimination of the oxaphosphetane[2].

  • In-Process Control (IPC): Monitor the reaction by TLC (95:5 Hexanes:EtOAc). The product spot will be UV active (due to α,β -conjugation) and will stain readily with KMnO 4​ . Proceed to workup only when the cyclobutanone spot is fully consumed.

  • Workup: Cool the mixture to room temperature. Quench cautiously with H 2​ O. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude mixture via column chromatography on silica gel (95:5 Hexanes:EtOAc) to afford methyl 2-cyclobutylideneacetate as a colorless oil[2].

Step 2: Synthesis of Methyl 2-(1-aminocyclobutyl)acetate

Objective: Execute the aza-Michael addition under high-pressure conditions[1].

  • Ammonia Saturation: Dissolve the purified methyl 2-cyclobutylideneacetate (1.0 equiv) in methanol to achieve an approximate concentration of 0.5 M. Cool the solution in a dry ice/acetone bath (-78 °C) to maximize gas solubility. Bubble anhydrous ammonia gas through the solution for 30 minutes until complete saturation is achieved[1].

  • Autoclave Sealing: Quickly transfer the cold, saturated solution to a high-pressure autoclave reactor (Hastelloy or stainless steel with a Teflon liner is recommended). Seal the reactor tightly.

  • High-Pressure Reaction: Heat the autoclave to 100 °C. Note: The internal pressure will rise significantly as the methanol and ammonia expand. Stir vigorously for 16 hours to force the conjugate addition[1].

  • In-Process Control (IPC): Cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood. Take a small aliquot, concentrate it, and analyze by 1 H NMR. The reaction is self-validated as complete when the characteristic vinylic proton multiplet at ~5.8 ppm completely disappears.

  • Workup & Purification: Concentrate the bulk reaction mixture in vacuo to remove methanol and residual ammonia. Purify the crude residue by silica gel chromatography (Gradient: Petroleum Ether:EtOAc 10:1 transitioning to Dichloromethane:Methanol 10:1) to yield the pure target amine[1].

Quantitative Data & Process Parameters

To facilitate scale-up and ensure reproducibility, the stoichiometric parameters and critical process parameters (CPPs) are summarized below.

Table 1: Stoichiometric Parameters for HWE Olefination

Reagent MW ( g/mol ) Equivalents Role
Cyclobutanone 70.09 1.0 Electrophile
Trimethyl phosphonoacetate 182.11 1.2 Nucleophile (Ylide precursor)
Sodium Hydride (60% in oil) 24.00 1.2 Base

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (0.3 M) |

Table 2: Stoichiometric Parameters for Aza-Michael Addition

Reagent MW ( g/mol ) Equivalents Role
Methyl 2-cyclobutylideneacetate 126.15 1.0 Michael Acceptor
Ammonia (gas) 17.03 Excess Nucleophile

| Methanol | 32.04 | - | Solvent / Proton Shuttle |

Table 3: Critical Process Parameters (CPPs) & Safety Bottlenecks

Process Step Parameter Target Scale-Up Consideration

| Ylide Formation | Gas Evolution | Controlled | H 2​ off-gassing requires adequate venting and slow addition. | | Olefination | Temperature | 66 °C (Reflux) | Essential for overcoming the activation energy of elimination. | | Ammonolysis | Pressure / Temp | Autogenous / 100 °C | Requires rated pressure vessels; do not exceed vessel limits. |

References

  • [1] WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof. Google Patents. URL:

  • [2] Diastereoselective Synthesis of Densely Substituted β-Lactams with Dual Functional Handles. The Royal Society of Chemistry. URL:

Sources

Application

Engineering Novel Ligands: The Cyclobutane Core as a 3D Bioisostere in Drug Discovery

Executive Summary The paradigm of medicinal chemistry is rapidly shifting from planar, sp2-hybridized aromatic rings to three-dimensional, saturated scaffolds. This "escape from flatland" is driven by the need to overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of medicinal chemistry is rapidly shifting from planar, sp2-hybridized aromatic rings to three-dimensional, saturated scaffolds. This "escape from flatland" is driven by the need to overcome the metabolic liabilities and poor aqueous solubility inherent to flat molecules. The cyclobutane ring has emerged as a premier 3D bioisostere[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), cyclobutane cores not only improve physicochemical properties but also provide unique vector trajectories to precisely orient pharmacophores within target binding pockets[2].

This application note provides a comprehensive, field-proven guide to designing, synthesizing, and validating novel ligands utilizing a cyclobutane core.

Part 1: Rationale & Design Principles

The strategic replacement of a phenyl ring with a cyclobutane moiety is not merely a structural swap; it is a fundamental physicochemical upgrade. While aromatic rings are highly susceptible to CYP450-mediated oxidative metabolism, the saturated nature of cyclobutane renders it significantly more metabolically stable[3].

Furthermore, the puckered conformation of the cyclobutane ring (with a ring strain of ~26 kcal/mol) allows it to fill hydrophobic pockets more effectively than its planar counterparts[2]. Stereochemistry plays a vital role here: a 1,3-trans-disubstituted cyclobutane provides an exit vector angle of approximately 144°, serving as an excellent bioisostere for meta-substituted benzenes, whereas the 1,3-cis isomer closely mimics para-substitution.

BioisostereLogic Aromatic Planar Aromatic Ring (Low Fsp3, High LogP) Metabolism CYP450 Oxidation (Metabolic Liability) Aromatic->Metabolism Susceptible Cyclobutane Cyclobutane Core (High Fsp3, 3D Structure) Aromatic->Cyclobutane Bioisosteric Replacement Properties Improved Physicochemical Properties Cyclobutane->Properties Drives Solubility Enhanced Solubility Properties->Solubility Stability Metabolic Stability Properties->Stability Affinity Target Complementarity Properties->Affinity

Logical framework of replacing planar aromatics with cyclobutane bioisosteres to improve properties.

Part 2: Synthetic Strategies & Workflows

Historically, the synthesis of cyclobutanes was hampered by perceived instability and low-yielding batch reactions[2]. Today, the integration of continuous flow photochemistry and advanced transition-metal catalysis allows for the rapid, scalable generation of highly functionalized cyclobutane ligands.

The standard workflow involves constructing the core via a photochemical [2+2] cycloaddition, followed by late-stage functionalization using a Negishi cross-coupling to attach diverse aryl or heteroaryl pharmacophores[4].

ExperimentalWorkflow Step1 Photochemical[2+2] Cycloaddition (Flow) Step2 Zincation (LiCl/Zn dust) Step1->Step2 Step3 Negishi Cross-Coupling (Pd-Catalyzed) Step2->Step3 Step4 Purification & Characterization Step3->Step4 Step5 In Vitro ADME Screening Step4->Step5

End-to-end workflow from continuous flow photochemical synthesis to late-stage ADME screening.

Part 3: Detailed Experimental Protocols

Protocol A: Core Construction via Continuous Flow Photochemical [2+2] Cycloaddition

Causality & Expert Insight: Traditional batch photochemistry is severely limited by the Beer-Lambert law; rapid photon attenuation leads to over-irradiation at the vessel walls and under-reaction in the center. By utilizing a microcapillary continuous flow reactor, we ensure a narrow path length (e.g., 1 mm). This guarantees uniform photon flux, drastically reduces residence time, and minimizes secondary photochemical degradation (such as Norrish type I/II cleavages).

Materials:

  • Enone substrate (e.g., cyclopentenone) (0.5 M)

  • Alkene counterpart (excess, 3.0 equiv)

  • Photosensitizer: Thioxanthone (5 mol%)

  • Solvent: Degassed Acetonitrile (MeCN)

  • Equipment: FEP (Fluorinated Ethylene Propylene) capillary flow reactor, 365 nm LED light source.

Step-by-Step Methodology:

  • Preparation: Dissolve the enone, alkene, and thioxanthone in degassed MeCN under an argon atmosphere. Sonicate for 5 minutes to ensure homogeneity.

  • Reactor Priming: Flush the FEP flow reactor with pure MeCN at 1.0 mL/min for 10 minutes to clear any impurities and establish baseline pressure.

  • Flow Parameters: Set the syringe pump to deliver the reaction mixture at a flow rate that achieves a residence time of exactly 15 minutes (calculated based on reactor volume).

  • Irradiation: Activate the 365 nm LED array. Ensure the cooling system maintains the reactor temperature at 25°C to prevent thermal side reactions.

  • Collection: Discard the first reactor volume (dead volume). Collect the subsequent steady-state effluent in a flask wrapped in aluminum foil.

  • Workup: Concentrate the effluent under reduced pressure and purify the resulting cyclobutane core via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint: Monitor the reactor effluent via inline UV-Vis or offline GC-MS. The disappearance of the enone chromophore at 320 nm confirms complete conversion. A steady-state yield variance of <5% over 3 reactor volumes validates flow stability and uniform irradiation.

Protocol B: Ligand Diversification via TMEDA-Free Negishi Cross-Coupling

Causality & Expert Insight: Coupling sp3-hybridized cyclobutyl rings is notoriously difficult. The metal-alkyl intermediate is highly prone to rapid β-hydride elimination, leading to ring-opened or alkene byproducts[4]. By employing a Negishi coupling with organozinc reagents and a bulky, electron-rich Buchwald-type ligand (e.g., CyJPhos), the rate of reductive elimination is accelerated to outcompete β-hydride elimination. Furthermore, omitting TMEDA during metalation prevents ligand interference at the palladium center, significantly boosting yields[5].

Materials:

  • Cyclobutyl halide core (1.0 equiv)

  • Zinc dust, activated / LiCl (1.5 equiv)

  • Aryl iodide pharmacophore (1.2 equiv)

  • Catalyst: Pd(dba)2 (5 mol%)

  • Ligand: CyJPhos (10 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Zincation: In a flame-dried Schlenk flask under argon, add activated Zn dust and LiCl. Add the cyclobutyl halide dissolved in anhydrous THF. Stir at 50°C for 2 hours to form the cyclobutylzinc reagent.

  • Catalyst Activation: In a separate vial, dissolve Pd(dba)2 and CyJPhos in THF. Stir for 15 minutes at room temperature until the solution turns a distinct pale yellow, indicating the formation of the active L-Pd(0) species.

  • Cross-Coupling: Transfer the active catalyst solution and the aryl iodide to the flask containing the cyclobutylzinc reagent.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours.

  • Quenching: Cool to room temperature and quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry over Na2SO4, and concentrate.

Self-Validating Checkpoint: Prior to adding the Pd catalyst (End of Step 1), quench a 50 µL aliquot of the zincation mixture with D2O. 1H-NMR analysis should reveal >90% deuterium incorporation at the cyclobutane ring, validating successful organozinc formation before committing to the cross-coupling step.

Part 4: Data Presentation & Impact Analysis

To demonstrate the profound impact of this bioisosteric replacement, the table below summarizes the physicochemical shifts observed when a standard phenyl-containing ligand is replaced with its cyclobutane analog.

Physicochemical ParameterPhenyl ScaffoldCyclobutane BioisostereAnalytical Impact
Fraction sp3 (Fsp3) 0.250.45Increased 3D complexity; statistically correlates with lower clinical attrition rates.
LogP (Lipophilicity) 3.82.9Reduced lipophilicity; lowers off-target binding risks and improves formulation viability.
Kinetic Solubility 15 µg/mL120 µg/mL8-fold improvement; significantly enhances oral bioavailability and GI absorption.
Intrinsic Clearance (HLM) 45 µL/min/mg12 µL/min/mgDrastically reduced susceptibility to CYP450-mediated aromatic oxidation.
Vector Trajectory Planar (120° / 180°)Puckered (cis ~180° / trans ~144°)Allows precise, three-dimensional tuning of pharmacophore orientation within the active site.

Part 5: References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: PMC (NIH) URL:[Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library Source: PMC (NIH) URL:[Link]

  • Bridge Cross-Coupling of Bicyclo[1.1.0]butanes Source: PMC (NIH) URL:[Link]

  • Organozinc Derivatives and Transition Metal Catalysts: Formation of C-C Bonds by Cross-coupling Source: DOKUMEN.PUB URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions for Hindered Amino Acids

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I understand that coupling sterically hindered amino acids presents one of the most significant challenges in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. As a Senior Application Scientist, I understand that coupling sterically hindered amino acids presents one of the most significant challenges in modern peptide chemistry. The bulky nature of residues like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, and even β-branched amino acids (Val, Ile) can dramatically slow down reaction kinetics and lead to incomplete couplings or undesired side reactions.[1][2]

This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the principles governing these difficult reactions. We will move beyond simple step-by-step instructions to explain the causality behind each experimental choice, empowering you to make informed decisions and overcome the most demanding synthetic challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the coupling of hindered amino acids in a direct question-and-answer format.

Issue 1: My coupling reaction has failed or shows very low efficiency.

This is the most common problem and is directly attributable to the physical obstruction caused by bulky amino acid side chains, which impedes the approach of the nucleophilic amine to the activated carboxyl group.[1][3]

Q: I used a standard DCC or DIC/HOBt protocol. Why did it fail?

A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficiently reactive for sterically demanding couplings.[2][3] Their mechanism involves the formation of an O-acylisourea intermediate, which, while reactive, may not be potent enough to overcome the high activation energy of a hindered coupling.[4][5] Furthermore, this intermediate is prone to rearranging into an unreactive N-acylurea, a side reaction that reduces yield.[4][6]

Solution Pathway:

  • Upgrade Your Coupling Reagent: The most critical variable is the activating agent. Switch from carbodiimides to a more powerful onium salt-based reagent.[7][8][9]

    • Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly effective.[7][10] They react with the carboxylic acid to form highly reactive activated esters (OAt- or OBt-esters) that can overcome the steric barrier.[7][11] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[12]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[7][10] They are particularly useful in situations where guanidinylation of the N-terminus is a concern (a possible side reaction with aminium salts in excess), such as during cyclization or fragment condensation.[13][14]

  • Implement a "Double Coupling" Strategy: For particularly stubborn residues, a single coupling, even with a powerful reagent, may not be sufficient. Perform the coupling reaction once, wash the resin, and then repeat the coupling with a fresh solution of activated amino acid.[3] This ensures the reaction is driven to completion.

  • Increase Reaction Time and/or Temperature: Steric hindrance slows the reaction rate.[3]

    • Time: Extend the coupling time from the standard 1-2 hours to 4, 8, or even overnight.[3]

    • Temperature: Gentle heating (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier.[15] However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[16]

  • Leverage Microwave-Assisted Peptide Synthesis (MASPPS): This is a highly effective method for driving difficult couplings.[1][17] Microwave energy provides rapid and uniform heating, dramatically accelerating the reaction rate and allowing couplings to complete in minutes instead of hours, often with higher purity.[18][19][20]

Issue 2: My peptide shows signs of aggregation, and coupling efficiency has dropped for the whole sequence.

As a peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This causes the resin to collapse, making the N-terminal amine inaccessible for the next coupling step. This problem is exacerbated by sequences containing hindered amino acids.

Q: I'm using DMF, which is standard. Why is my peptide aggregating?

A: While Dimethylformamide (DMF) is a common solvent, it may not be sufficient to maintain the solvation of complex or aggregation-prone sequences. Inadequate solvation is a primary driver of on-resin aggregation.[3]

Solution Pathway:

  • Change the Solvent:

    • N-Methylpyrrolidone (NMP): NMP has superior solvating properties compared to DMF and is often more effective at disrupting secondary structures that lead to aggregation.[3]

    • Solvent Mixtures: For extremely difficult sequences, a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3] In some cases, including "magic mixture" (DMF/DCM/NMP/dioxane/THF) or the use of chaotropic salts like LiCl can help break up aggregates.

  • Optimize Coupling Conditions:

    • Use coupling reagents that are highly soluble and reactive in your chosen solvent system. COMU, for example, is noted for its good solubility and performance.[10][13]

Issue 3: I'm observing significant racemization, especially at the residue preceding the hindered amino acid.

Racemization is a critical issue where the L-amino acid is converted to a mixture of L- and D-isomers, potentially destroying the biological activity of the final peptide.[16] It often occurs via the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated from either face.[16] Highly reactive coupling conditions required for hindered amino acids can exacerbate this problem.

Q: I'm using a strong base like DIPEA with HATU. Could this be the cause?

A: Yes. The choice and amount of base are crucial. While a tertiary base is required for the activation step with onium salts, a strong, sterically hindered base like Diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction, leading to oxazolone formation and subsequent racemization.[16]

Solution Pathway:

  • Select a Weaker Base: Substitute DIPEA with a weaker base like N-Methylmorpholine (NMM) or sym-collidine .[6][16] These bases are sufficient to facilitate the coupling reaction but are less likely to promote racemization.

  • Control Stoichiometry: Use the minimum necessary amount of base. Typically, 2 equivalents are used for aminium/phosphonium salt couplings (one to neutralize the amino acid salt if applicable, and one for the activation). Excess base creates a more favorable environment for racemization.

  • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin.[16] Long pre-activation times increase the opportunity for oxazolone formation. Ideally, the activated species should be generated and used immediately.

  • Use High-Quality Additives: When using carbodiimides, the addition of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt (1-hydroxybenzotriazole) in suppressing racemization.[6][21][22][23] Oxyma is also a non-explosive and safer alternative.[21]

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing a failed or inefficient coupling reaction involving a hindered amino acid.

G start Start: Low Coupling Efficiency reagent_check Is the coupling reagent an onium salt (HATU, HCTU, PyBOP)? start->reagent_check upgrade_reagent Action: Switch to HATU, HCTU, or PyBOP. reagent_check->upgrade_reagent No time_temp_check Was a single coupling performed for < 4 hours at RT? reagent_check->time_temp_check Yes upgrade_reagent->time_temp_check increase_time Action: Implement double coupling and/or increase time/temp. Consider microwave synthesis. time_temp_check->increase_time Yes solvent_check Is the solvent DMF and is the sequence aggregation-prone? time_temp_check->solvent_check No increase_time->solvent_check change_solvent Action: Switch to NMP or a solvent mixture. solvent_check->change_solvent Yes extreme_check Is the coupling still failing (e.g., Aib-Aib, N-Me-Aib)? solvent_check->extreme_check No change_solvent->extreme_check acyl_fluoride Action: Use acyl fluoride method (e.g., with TFFH). extreme_check->acyl_fluoride Yes success Success: Coupling Optimized extreme_check->success No acyl_fluoride->success

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are mechanistically superior for hindered amino acids and why?

A: Onium (aminium/phosphonium) salt-based reagents are mechanistically superior to carbodiimides for hindered couplings. The reaction proceeds through a highly reactive acyl intermediate (e.g., an OAt-ester for HATU) which is more effective at acylating a sterically hindered amine.[7] Carbodiimides form a less reactive O-acylisourea that is more prone to deleterious side reactions.[4][5] For the most extreme cases, such as coupling two α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride creates an even more reactive species that can overcome the immense steric barrier.[3][6]

G cluster_0 Onium Salt Mechanism (e.g., HATU) cluster_1 Carbodiimide Mechanism (e.g., DIC) RCOOH0 R-COOH ActiveEster { Highly Reactive OAt-ester} RCOOH0->ActiveEster Activation HATU HATU + Base PeptideBond0 Peptide Bond ActiveEster->PeptideBond0 RNH2_0 H₂N-Peptide RNH2_0->PeptideBond0 Acylation RCOOH1 R-COOH Oacyl { O-acylisourea Intermediate} RCOOH1->Oacyl Activation DIC DIC PeptideBond1 Peptide Bond Oacyl->PeptideBond1 Nacyl N-acylurea (Side Product) Oacyl->Nacyl Rearrangement RNH2_1 H₂N-Peptide RNH2_1->PeptideBond1 Acylation

Caption: Simplified comparison of coupling reaction mechanisms.

Q2: What is the role of additives like HOBt and OxymaPure?

A: In carbodiimide-mediated couplings, additives are crucial. The carbodiimide first activates the carboxylic acid to form the O-acylisourea intermediate.[4][22] This intermediate can either react with the amine (desired pathway) or undergo side reactions. An additive like HOBt or OxymaPure rapidly traps the O-acylisourea to form a more stable, yet still highly reactive, active ester (OBt- or Oxyma-ester).[21][22][23] This strategy achieves two goals: it minimizes the chance for the O-acylisourea to rearrange into an unreactive N-acylurea, and it reduces the risk of racemization.[6][22] Studies have shown that OxymaPure is often more effective than HOBt at suppressing racemization and can lead to higher yields.[21]

Q3: When should I consider using microwave synthesis?

A: You should consider using microwave-assisted peptide synthesis (MASPPS) whenever you encounter a "difficult" coupling. This includes not only sterically hindered residues but also long peptides or sequences known to aggregate.[1][20] The rapid, localized heating provided by microwaves can overcome kinetic barriers that are insurmountable at room temperature, often resulting in cleaner products and significantly shorter synthesis times.[17][18] For example, a peptide that requires 40 hours to synthesize conventionally with low purity can often be made in under 3 hours with high purity using a microwave synthesizer.[18]

Data & Protocols

Comparative Data Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassExample(s)Reactive IntermediateRelative ReactivityKey Considerations
Carbodiimides DIC, DCCO-acylisoureaLow-ModerateOften insufficient for hindered couplings; high risk of N-acylurea formation and racemization without additives.[2][3]
Phosphonium Salts PyBOP, PyAOPOBt/OAt-esterHighExcellent for hindered couplings and cyclization; no guanidinylation side reaction. PyAOP is more reactive than PyBOP.[7][10][14]
Aminium/Uronium Salts HBTU, HCTU, HATU, COMUOBt/O-6-ClBt/OAt/Oxyma-esterHigh-Very HighHighly effective and fast. HATU and COMU are among the most powerful. Risk of guanidinylation if used in excess.[7][13][24]
Acyl Halide Formers TFFH, PyFluorAcyl FluorideExtremely HighReserved for the most difficult couplings (e.g., Aib-Aib). The reagent generates the highly reactive acyl fluoride in situ.[3][6][25]

Table 2: Efficacy of OxymaPure vs. HOBt in Suppressing Racemization

Coupling MethodPeptide Model% D-Isomer with HOBt% D-Isomer with OxymaPureReference
DIPCDI/AdditiveABRF Sequence (SPPS)3.4% (D-Phe)2.1% (D-Phe)[21]
DIC/AdditiveZ-Phg-Pro-NH₂ (Solution)8.9%3.8%[21]
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (using HATU)

This protocol is designed for a standard solid-phase synthesis when a hindered amino acid needs to be incorporated.

  • Deprotection: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Prepare Activation Solution: In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis:

    • Fmoc-protected hindered amino acid (0.4 mmol, 4 eq.)

    • HATU (0.39 mmol, 3.9 eq.)

    • DIPEA or NMM (0.8 mmol, 8 eq.)

    • Dissolve all components in ~2 mL of DMF.

  • Pre-activation: Allow the activation solution to stand for 1-5 minutes at room temperature.[3] The solution may change color.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.[3]

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).

  • Second Coupling: Repeat steps 2 through 5 with a fresh solution of activated amino acid to ensure the reaction proceeds to completion.[3]

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step or final cleavage.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium reagents fail, such as in Aib-Aib bond formation.

  • Deprotection: Perform the standard N-terminal Fmoc deprotection and wash the resin as described in Protocol 1.

  • Acyl Fluoride Generation (In Situ): In a separate, dry glass vessel, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 eq.) and a suitable non-nucleophilic base like DIPEA (2 eq.).[3]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride.[3]

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.

  • Reaction Time: Allow the reaction to proceed for several hours to overnight. Monitoring for completeness (e.g., via a Kaiser test) is crucial as reaction times can be significantly longer.

  • Wash: Once complete, wash the resin thoroughly with DCM (5x), followed by DMF (3x).[3]

References

  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Benchchem. Technical Support Center: Peptide Coupling Troubleshooting.
  • Benchchem. OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • CEM Corporation. (2012). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • Peretto, I., et al. (2003). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett.
  • Gutiérrez-Sánchez, J. P., et al. (2020). Mechanism of peptide bond formation through carbodiimide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Biosynth. Optimizing Peptide Coupling: Key Techniques.
  • Albericio, F., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. The Journal of Organic Chemistry.
  • Luxembourg Bio Technologies.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Luxembourg Bio Technologies. (2011, October 20).
  • Subirós-Funosas, R., et al. (2022).
  • APITope. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Subirós-Funosas, R., et al. (2022, February 9).
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Wikipedia. Carbodiimide.
  • Carpino, L. A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. PMC.
  • Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Kore, R. Peptide Coupling Reagents Overview. Scribd.
  • Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. PubMed.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (n.d.). Procedures to Improve Difficult Couplings.
  • Vasanthakumar, G-R., et al. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
  • Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
  • AAPPTEC. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sato, K., et al. (2022, June 6). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Chiral Integrity in Amino Acid Analysis

A Guide to Preventing Racemization During the Derivatization of Amino Esters Welcome to our dedicated resource for ensuring the chiral integrity of your amino acid analyses. This guide provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Racemization During the Derivatization of Amino Esters

Welcome to our dedicated resource for ensuring the chiral integrity of your amino acid analyses. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the prevention of racemization during the derivatization of amino esters. As drug development professionals and researchers, we understand that accurate stereoisomeric quantification is paramount to your work.

The Challenge of Racemization in Amino Ester Derivatization

Amino acid analysis is a cornerstone of proteomics, drug discovery, and quality control in pharmaceuticals. Derivatization is a critical step that enhances the volatility and chromatographic resolution of amino acids, making them amenable to techniques like Gas Chromatography (GC). However, this process carries an inherent risk: racemization.

Mechanism of Racemization

The primary mechanism of racemization for amino esters involves the deprotonation of the α-carbon, leading to the formation of a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in a mixture of both D and L enantiomers. The presence of an ester group exacerbates this issue by increasing the acidity of the α-proton through inductive effects.

racemization_mechanism Figure 1: Mechanism of Racemization in Amino Esters cluster_L_amino_ester L-Amino Ester (Chiral) cluster_planar_intermediate Planar Intermediate (Achiral) L_amino_ester L-Amino Ester planar_intermediate Carbanion/Enolate L_amino_ester->planar_intermediate - H+ (Base) L_amino_ester2 L-Amino Ester planar_intermediate->L_amino_ester2 + H+ D_amino_ester D-Amino Ester planar_intermediate->D_amino_ester + H+

Caption: Figure 1: Mechanism of Racemization in Amino Esters

Troubleshooting Guide: Minimizing Racemization

This section addresses common issues encountered during the derivatization of amino esters and provides actionable solutions.

Q1: I'm observing significant racemization in my GC analysis of amino acid esters. What are the most likely causes?

A1: Significant racemization during the derivatization of amino acid esters can typically be attributed to several key factors in your experimental protocol. The most common culprits are the choice of derivatizing reagent, the reaction temperature, and the presence of a basic catalyst.

Troubleshooting Workflow:

troubleshooting_workflow Figure 2: Troubleshooting Racemization start High Racemization Observed check_reagent Step 1: Evaluate Derivatization Reagent start->check_reagent check_temp Step 2: Assess Reaction Temperature check_reagent->check_temp Reagent is appropriate solution_reagent Switch to a milder reagent (e.g., TFAA). check_reagent->solution_reagent Reagent is too harsh (e.g., strong acid/base) check_base Step 3: Investigate Base/Catalyst check_temp->check_base Temperature is optimized solution_temp Lower the reaction temperature and shorten the duration. check_temp->solution_temp Temperature is too high solution_base Use a non-basic catalyst or a sterically hindered base. check_base->solution_base Strong base is present end Racemization Minimized check_base->end Base is not the issue solution_reagent->check_temp solution_temp->check_base solution_base->end

Caption: Figure 2: Troubleshooting Racemization

In-depth Explanation:

  • Derivatization Reagent: The choice of acylating agent is critical. Highly reactive reagents or those requiring harsh conditions can promote racemization. For instance, while effective, some reagents may necessitate basic conditions that deprotonate the α-carbon. The use of trifluoroacetic anhydride (TFAA) is often recommended as it is highly reactive and allows for lower reaction temperatures, thus minimizing the risk of racemization.

  • Reaction Temperature and Time: Elevated temperatures provide the activation energy needed for the deprotonation of the α-carbon, leading to racemization. It is a well-established principle that keeping the reaction temperature as low as possible and minimizing the reaction time are crucial for preserving stereochemical integrity.

  • Presence of a Base: The presence of a base, particularly a strong, non-sterically hindered one, will actively promote the abstraction of the α-proton, which is the key step in racemization. If a base is necessary to neutralize acids generated during the reaction, a sterically hindered base like 2,6-lutidine is a preferable choice over pyridine, for example.

Q2: Which derivatization protocol is considered the "gold standard" for minimizing racemization?

A2: While no single method is perfect for all amino acids, the two-step esterification-acylation protocol is widely regarded as a robust method for minimizing racemization when performed correctly.

Recommended Protocol: Two-Step Esterification and Acylation

This protocol separates the esterification and acylation steps to optimize the conditions for each and minimize exposure to factors that promote racemization.

Step 1: Esterification

  • Sample Preparation: Place the dried amino acid sample in a reaction vial.

  • Reagent Addition: Add 1 mL of 3 M HCl in n-butanol. The use of n-butanol is often preferred over methanol or ethanol as the bulkier alkyl group can offer some steric hindrance.

  • Reaction: Heat the mixture at 100°C for 15-30 minutes. The acidic conditions for esterification are generally less prone to causing racemization than basic conditions.

  • Drying: Evaporate the reagent under a stream of dry nitrogen.

Step 2: Acylation

  • Reagent Addition: Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA).

  • Reaction: Heat at 100°C for 5-10 minutes. TFAA is a powerful acylating agent that allows for short reaction times.

  • Final Preparation: Evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in an appropriate solvent for GC analysis.

Data Comparison: Impact of Derivatization Parameters on Racemization

ParameterCondition A (High Racemization)Condition B (Low Racemization)Rationale for Improvement
Acylating Agent Acetic AnhydrideTrifluoroacetic Anhydride (TFAA)TFAA is more reactive, allowing for lower temperatures and shorter reaction times.
Temperature 150°C100°CLower temperature reduces the rate of racemization.
Base Catalyst PyridineNone or 2,6-LutidineAvoids or minimizes base-catalyzed enolization.
Reaction Time 60 minutes10 minutesReduces the time the sample is exposed to conditions that can cause racemization.

Frequently Asked Questions (FAQs)

Q: Can the choice of alcohol for esterification affect racemization?

A: Yes, the choice of alcohol can have an impact. While the esterification step itself, under acidic conditions, is less likely to cause significant racemization, the properties of the resulting ester can influence its stability during subsequent steps. Esters formed from bulkier alcohols (e.g., isopropanol, n-butanol) can sometimes offer slightly more steric hindrance around the α-carbon, which may marginally help in preventing deprotonation during the acylation step if any basic impurities are present.

Q: Are there alternative derivatization reagents that are known to be "chiral-safe"?

A: Yes, several reagents have been developed specifically to minimize racemization. One notable class of reagents is chloroformates, such as ethyl chloroformate. Derivatization with chloroformates can often be performed at room temperature or even below, significantly reducing the risk of racemization. These reagents react rapidly with the amino group to form stable derivatives suitable for GC analysis.

Q: How can I validate my method to ensure that racemization is not occurring?

A: Method validation is crucial. A common approach is to use an optically pure amino acid standard (e.g., pure L-alanine) and subject it to your entire derivatization and analysis workflow. If you detect the corresponding D-enantiomer in your chromatogram, this is a direct indication of on-process racemization. The percentage of the D-enantiomer detected will give you a quantitative measure of the extent of racemization in your method. This should be performed for several representative amino acids.

References

  • Friedman, M. (1999). Chemistry, Nutrition, and Microbiology of D-Amino Acids. Journal of Agricultural and Food Chemistry, 47(9), 3457-3479. [Link]

  • Abe, H., & Kurihara, N. (2002). Racemization of Amino Acids and Their Derivatives. In G. C. Barrett & D. T. Elmore (Eds.), Amino Acids and Peptides (pp. 1-22). Cambridge University Press. [Link]

  • Frank, H., Woiwode, W., Nicholson, G. J., & Bayer, E. (1981). Determination of the optical purity of amino acids in proteins. Journal of Chromatography A, 211, 119-124. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

Troubleshooting

Technical Support Center: Synthesis of Complex Cyclobutane Rings

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of complex cyclobutane rings. The cyclobutane motif is a cornerstone in medicinal chemistry and natural product...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of complex cyclobutane rings. The cyclobutane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for the unique chemical space it occupies due to its inherent ring strain.[1][2][3] However, this same strain energy makes its construction a significant synthetic challenge, often leading to issues with yield, selectivity, and stability.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the "why" behind common experimental failures and provides evidence-based strategies to overcome them. We will delve into troubleshooting common issues, answer frequently asked questions, and provide detailed, validated protocols.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses the most frequent issues encountered during the synthesis of cyclobutane rings, particularly via [2+2] cycloaddition reactions, the most common synthetic strategy.[2][3]

Issue 1: Low or No Yield in [2+2] Cycloaddition

A low yield is one of the most common frustrations in cyclobutane synthesis. Before optimizing, it's crucial to diagnose the root cause by analyzing the crude reaction mixture for unreacted starting materials or the presence of side products.[5]

Potential Cause Explanation & Suggested Solutions
Competing Side Reactions Explanation: Polymerization of the alkene starting material or decomposition of the product can significantly reduce yield. In photochemical reactions, undesired side reactions can occur if the irradiation wavelength is not properly chosen.[6] Solutions:Optimize Conditions: Adjust temperature, concentration, and reaction time. For instance, adding a reactive reagent slowly can prevent concentration buildup and reduce side reactions.[5] • Use a More Selective Catalyst: A well-chosen catalyst, such as a transition metal complex, can promote the desired cycloaddition over competing pathways.[2][5][7] • Wavelength Selection (Photochemical): For light-induced reactions, use a wavelength that selectively excites the desired chromophore to avoid unwanted side reactions.[6]
Incomplete Reaction Explanation: The reaction may stall before the starting materials are fully consumed. This can be due to insufficient reaction time, catalyst deactivation, or an equilibrium that disfavors the product.[5] Solutions:Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to track the reaction over time and determine the optimal duration.[5] • Check Catalyst Activity: If using a catalyst, ensure it is active and has not been poisoned by impurities. Consider adding a fresh batch of catalyst if the reaction stalls. • Reagent Purity: Impurities in starting materials or solvents can inhibit the reaction or act as catalysts for side reactions.[5] Always use reagents of the highest possible purity.[5]
Product Decomposition Explanation: The high ring strain of cyclobutanes makes them susceptible to decomposition, especially under harsh reaction or workup conditions.[8] Solutions:Milder Conditions: Lower the reaction temperature and consider using a milder workup procedure.[5] For example, avoid strongly acidic or basic conditions during extraction if your product is sensitive.
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Controlling the three-dimensional arrangement of atoms is critical, especially in drug development. Poor stereoselectivity can arise from a non-concerted reaction mechanism or inefficient chiral induction.

Potential Cause Explanation & Suggested Solutions
Stepwise Mechanism Explanation: Thermal [2+2] cycloadditions, particularly with ketenes, can proceed through a stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, which scrambles the stereochemistry of the starting alkene.[9] Solutions:Decrease Solvent Polarity: Switching to a less polar solvent (e.g., from acetonitrile to toluene) can destabilize the charged intermediate, promoting a more concerted-like transition state and preserving stereochemistry.[9] • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, Sc(OTf)₃) can coordinate to one of the reactants, promoting a more ordered, concerted cycloaddition pathway and significantly improving diastereoselectivity.[9][10][11][12]
Inefficient Chiral Induction Explanation: In enantioselective reactions, low enantiomeric excess (ee) can result from a poorly matched chiral catalyst/ligand, an uncatalyzed background reaction, or suboptimal reaction temperature. Solutions:Ligand/Catalyst Modification: Systematically modify the chiral ligand to enhance steric or electronic interactions that control facial selectivity.[9] Rhodium(II) catalysts with tailored ligand frameworks have shown great success in controlling site-selectivity in C-H functionalization of cyclobutanes.[13] • Lower Reaction Temperature: Photochemical reactions are often performed at low temperatures to enhance selectivity.[9] • Supramolecular Control: Using a chiral template can pre-organize the reactants, shielding one face of the alkene and leading to high stereocontrol.[9]

Troubleshooting Workflow for Low Yield in [2+2] Cycloaddition

Caption: A decision tree for troubleshooting low-yield cyclobutane synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a photochemical, thermal, or metal-catalyzed [2+2] cycloaddition?

A: The choice depends on your substrates and desired outcome.

  • Photochemical [2+2] Cycloaddition: This is a powerful method, especially for enone-alkene cycloadditions.[2] It often proceeds through a triplet excited state via a 1,4-diradical intermediate.[2][14] It is particularly useful for synthesizing complex, polycyclic systems. However, it can suffer from side reactions and requires specialized equipment.[6]

  • Thermal [2+2] Cycloaddition: These reactions are often limited to activated substrates like ketenes or isocyanates, as the concerted reaction is "forbidden" by Woodward-Hoffmann rules for simple alkenes. They can be synthetically very reliable for producing cyclobutanones.[3]

  • Transition-Metal-Catalyzed [2+2] Cycloaddition: This approach is increasingly popular as it can promote cycloadditions that are otherwise inefficient.[2] Catalysts based on cobalt, rhodium, or copper can provide access to complex cyclobutanes from simple starting materials like ethylene and enynes, often with high stereocontrol.[7][13][15]

Q2: What is the role of a Lewis acid in catalyzed [2+2] cycloadditions?

A: Lewis acids play a crucial role in activating the substrate and controlling the reaction pathway. In ketene-alkene cycloadditions, a Lewis acid can coordinate to the alkene, lowering its LUMO energy and promoting a more concerted cycloaddition.[9] This has several advantages over traditional thermal conditions, including substantial rate acceleration, increased yields, and improved (sometimes even inverted) diastereoselectivity.[10][11]

Q3: My cyclobutane product is unstable and undergoes ring-opening. How can I prevent this?

A: The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which can be promoted by heat, acid, base, or metals.[8] To mitigate this, use the mildest possible conditions throughout your synthesis and purification. Avoid prolonged heating and exposure to strong acids or bases. During purification, consider using chromatography on neutral alumina instead of silica gel if your compound is acid-sensitive. If the ring-opening is metal-catalyzed, ensure your glassware is scrupulously clean and consider adding a metal scavenger during workup.

Key Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene and an Alkene

This protocol describes a general procedure for the synthesis of a cyclobutanone using a Lewis acid to promote the cycloaddition, a method known to enhance yield and diastereoselectivity.[10][11]

Objective: To synthesize a 2,3-disubstituted cyclobutanone with high diastereoselectivity.

Materials:

  • Acid chloride (1.0 eq)

  • Triethylamine (1.2 eq)

  • Alkene (1.5 eq)

  • Lewis Acid (e.g., SnCl₄, 1.5 eq, as a 1M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which can quench the Lewis acid.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.5 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid solution (e.g., SnCl₄, 1.5 eq) dropwise to the stirred alkene solution. Stir for 15 minutes to allow for complexation.

  • In Situ Ketene Generation: In a separate flask, dissolve the acid chloride (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (1.2 eq) dropwise at 0 °C to generate the ketene in situ. Note: Ketenes are highly reactive and are typically generated and used immediately.

  • Cycloaddition: Slowly add the freshly prepared ketene solution to the cold (-78 °C) alkene/Lewis acid mixture via a syringe or cannula.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding excess triethylamine (e.g., 2-3 equivalents) or a saturated aqueous solution of sodium bicarbonate at -78 °C.[16]

  • Workup: Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutanone.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR (¹H, ¹³C, NOESY) and mass spectrometry. The stereochemistry can often be assigned based on coupling constants and NOESY correlations.[16]

Self-Validation:

  • Control Reaction: Run the reaction without the Lewis acid. A significant decrease in yield and/or diastereoselectivity will validate the crucial role of the catalyst.[10]

  • Stereochemical Analysis: The observation of a single major diastereomer via ¹H NMR analysis confirms the high selectivity of the protocol.

References

  • BenchChem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • SciSpace. (n.d.). Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes.
  • ResearchGate. (n.d.). Transition-metal-catalyzed C-H functionalization of cyclobutanes.
  • ResearchGate. (n.d.). Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions.
  • Davies, H. M., & Morton, D. (2017). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. The Journal of organic chemistry, 82(17), 8889–8902.
  • Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(18), 2739-2763.
  • Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 133-177.
  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations.
  • Li, J., Gao, K., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers.
  • Das, K. K., & Gulder, T. (2024). Advances in the construction of boryl cyclobutanes. Organic & Biomolecular Chemistry.
  • ACS Publications. (2024).
  • Hojo, M., Murakami, C., Fujii, A., & Hosomi, A. (1998). A Novel Strategy for Cyclobutane Formation. Fine Tuning of Cyclobutanation vs Cyclopropanation. The Journal of Organic Chemistry, 63(13), 4104–4105.
  • Wilsily, A., & Dudley, G. B. (2013). Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions. Organic letters, 15(3), 570–573.
  • ResearchGate. (n.d.). Asymmetric Lewis-acid catalyzed [2+2]-cycloaddition of Cyclic α-alkylidene ß-oxo imides and ynamides.
  • Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes.
  • BenchChem. (n.d.). The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide.
  • Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Medicine, 19(1), 89.
  • ACS Publications. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters.
  • ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products.
  • Wang, C., et al. (2016). Lewis acid-catalyzed [4 + 2] cycloaddition of donor–acceptor cyclobutanes with iminooxindoles: access to spiro[piperidine-3,2′-oxindoles]. Organic & Biomolecular Chemistry, 14(39), 9239–9243.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions.
  • Ali, A., & Tasneem, S. (2020). Cycloaddition reactions in aqueous systems: A two-decade trend endeavor. Journal of the Saudi Chemical Society, 24(11), 896-923.
  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis.
  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes.
  • Candish, L., & Glorius, F. (2018). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of organic chemistry, 83(9), 5227–5234.
  • ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis.
  • YouTube. (2022, March 5). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS.

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Optimization

Technical Support Center: Enhancing the Solubility of Cyclobutane Intermediates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility in cyclobutane-containing intermediates. The unique structural properties of the cyclobutane ring, while offering advantages in medicinal chemistry, can often lead to solubility issues that hinder downstream applications.[1][2] This resource is designed to provide practical, actionable solutions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do my cyclobutane intermediates have such low solubility?

A1: The low solubility of many cyclobutane intermediates often stems from a combination of factors related to their rigid and non-polar nature. The cyclobutane ring itself is a hydrocarbon and thus hydrophobic.[2] If the substituents on the ring are also non-polar, the overall molecule will have poor affinity for aqueous or polar protic solvents. Furthermore, the rigidity of the cyclobutane ring can lead to a stable crystal lattice structure, which requires more energy to break apart during dissolution.[2]

Q2: What is the first thing I should try to improve the solubility of my cyclobutane intermediate?

A2: A simple and often effective first step is to perform a co-solvent screen.[3] The addition of a water-miscible organic co-solvent can significantly increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[3] This technique is widely used for liquid formulations and can provide a quick assessment of potential solubility improvements.[4][5]

Q3: Are there any general structural modifications I can make to my cyclobutane core to improve solubility?

A3: Yes, introducing polar functional groups is a fundamental strategy.[6] The addition of groups capable of hydrogen bonding, such as hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups, can dramatically increase aqueous solubility.[7][8] These groups interact favorably with water molecules, disrupting the intermolecular forces within the crystal lattice and promoting solvation.[7]

Q4: Can changing the solid form of my compound improve its solubility?

A4: Absolutely. Exploring different solid forms, such as polymorphs, amorphous solids, or co-crystals, can have a significant impact on solubility.[9] Amorphous forms, lacking a long-range ordered crystal structure, generally exhibit higher apparent solubility and faster dissolution rates than their crystalline counterparts.[10] Co-crystallization with a suitable conformer can also modify the crystal packing and improve solubility.[3]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common solubility issues encountered during experiments with cyclobutane intermediates.

Issue 1: Compound crashes out of solution during reaction work-up.

This is a classic sign of poor solubility in the work-up solvents.

Immediate Actions:

  • Increase Solvent Volume: The simplest first step is to increase the volume of the extraction and washing solvents.

  • Co-solvent Addition: Add a co-solvent to the aqueous phase to increase the solubility of your intermediate. Common choices include isopropanol, ethanol, or THF, depending on the downstream steps.

Long-Term Strategies & Protocols:

  • Protocol 1: Systematic Co-solvent Screening:

    • Prepare a stock solution of your cyclobutane intermediate in a suitable organic solvent (e.g., DMSO, DMF).

    • In a 96-well plate, add a fixed volume of the stock solution to each well.

    • Add varying ratios of your primary solvent (e.g., water) and a panel of co-solvents (e.g., ethanol, isopropanol, acetonitrile, PEG 400) to each well.[3]

    • Seal the plate and agitate at a controlled temperature.

    • Visually inspect for precipitation or use a nephelometer to quantify solubility.

  • Diagram: Co-Solvent Screening Workflow

    CoSolventScreening A Prepare Stock Solution (Intermediate in DMSO) B Aliquot into 96-well plate A->B C Add Solvent/Co-solvent Mixtures B->C D Equilibrate (Agitation, Temperature Control) C->D E Analyze Solubility (Visual, Nephelometry) D->E

    Caption: Workflow for a high-throughput co-solvent screening experiment.

Issue 2: Poor solubility is limiting the concentration for in vitro assays.

This is a common bottleneck in early drug discovery.

Strategies & Protocols:

  • Structural Modification: The most robust solution is often to re-synthesize the intermediate with solubility-enhancing functional groups.

    • Introduction of Polar Groups:

      • Hydroxyl (-OH) groups: Can be introduced via oxidation of C-H bonds or by using hydroxylated starting materials.

      • Amine (-NH2) groups: Can be introduced via reduction of nitro groups or azides, or through reductive amination of a ketone.

      • Carboxylic acid (-COOH) groups: Can be introduced by oxidation of primary alcohols or aldehydes.

  • Diagram: Impact of Functional Groups on Solubility

    FunctionalGroups cluster_0 Low Solubility cluster_1 Improved Solubility A Non-polar Cyclobutane B Hydroxylated Cyclobutane A->B + -OH C Aminated Cyclobutane A->C + -NH2 D Carboxylated Cyclobutane A->D + -COOH

    Caption: Introducing polar functional groups enhances solubility.

  • Formulation Approaches: If resynthesis is not feasible, formulation strategies can be employed.

    • Protocol 2: pH Adjustment for Ionizable Groups:

      • Determine the pKa of your cyclobutane intermediate if it contains an acidic or basic functional group.

      • Prepare a series of buffers with pH values spanning the pKa ± 2.

      • Attempt to dissolve the compound in each buffer.

      • For acidic compounds, solubility will increase at pH > pKa. For basic compounds, solubility will increase at pH < pKa.[4]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble molecules, increasing their apparent solubility.[11][12]

      • Protocol 3: Cyclodextrin Complexation Screen:

        • Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) at different concentrations.

        • Add an excess of your cyclobutane intermediate to each solution.

        • Equilibrate the mixtures (e.g., 24-48 hours with agitation).

        • Filter the solutions to remove undissolved solid.

        • Analyze the concentration of the dissolved intermediate in the filtrate by a suitable analytical method (e.g., HPLC-UV).

Issue 3: Difficulty in achieving desired concentration for formulation development.

For preclinical and clinical development, achieving a high enough concentration in a pharmaceutically acceptable vehicle is critical.

Advanced Strategies:

  • Salt Formation: For intermediates with acidic or basic centers, forming a salt is a very effective way to increase aqueous solubility.[10][13]

    • Protocol 4: Salt Screening:

      • Dissolve your acidic or basic cyclobutane intermediate in a suitable organic solvent.

      • Add a stoichiometric amount of a pharmaceutically acceptable counterion (e.g., for acids: sodium hydroxide, potassium hydroxide; for bases: hydrochloric acid, sulfuric acid, methanesulfonic acid).

      • Isolate the resulting salt, which may be a crystalline solid or an amorphous powder.

      • Determine the aqueous solubility of the salt form and compare it to the free form.

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can significantly enhance solubility and dissolution rate.[4][13]

    • Protocol 5: Preparation of a Solid Dispersion by Solvent Evaporation:

      • Choose a suitable hydrophilic polymer (e.g., PVP, HPMC, Soluplus®).

      • Dissolve both your cyclobutane intermediate and the polymer in a common volatile solvent (e.g., methanol, acetone, dichloromethane).[9]

      • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

      • The resulting solid is a dispersion of your compound in the polymer matrix.

      • Characterize the solid dispersion (e.g., by DSC, XRD to confirm amorphous nature) and measure its dissolution profile.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, which can improve the dissolution rate.[4][9]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.[4]

    • Nanonization: Technologies like high-pressure homogenization or media milling can produce nanoparticles, further enhancing the dissolution rate.[5]

Data Summary Table

The following table summarizes the potential impact of various solubility enhancement techniques on a hypothetical poorly soluble cyclobutane intermediate.

TechniqueStarting Solubility (µg/mL)Expected Solubility (µg/mL)Key Considerations
Co-solvent (20% Ethanol) 110 - 50Simple, but may not be suitable for all formulations.
pH Adjustment (to pH 2 or 10) 1 (for ionizable compound)100 - 1000Only applicable to compounds with acidic or basic groups.
Cyclodextrin Complexation 150 - 500Can significantly increase apparent solubility; potential for high loading.
Salt Formation 1 (for ionizable compound)> 1000Often provides a dramatic increase in solubility; requires an ionizable group.
Amorphous Solid Dispersion 1100 - 1000+Can lead to supersaturation and enhanced bioavailability.
Micronization 1(Improves dissolution rate, not equilibrium solubility)Increases surface area for faster dissolution.

Conclusion

Improving the solubility of cyclobutane intermediates is a multi-faceted challenge that often requires a systematic and rational approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can effectively overcome solubility limitations and advance their drug discovery and development programs. This guide serves as a starting point, and the optimal solution will always be specific to the individual compound and the desired application.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • BenchChem. (n.d.). The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • (2011, January 12). Methods to boost solubility. IJSDR.
  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Al-Kindi.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, October 10). Request PDF.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
  • Improving solubility and accelerating drug development. (n.d.). Veranova.

Sources

Troubleshooting

"reaction monitoring techniques for Methyl 2-(1-aminocyclobutyl)acetate synthesis"

Welcome to the Technical Support Center for the synthesis and analytical monitoring of Methyl 2-(1-aminocyclobutyl)acetate . Cyclobutane-containing unnatural amino acid derivatives are critical building blocks in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and analytical monitoring of Methyl 2-(1-aminocyclobutyl)acetate .

Cyclobutane-containing unnatural amino acid derivatives are critical building blocks in modern drug discovery, most notably serving as key structural motifs in the synthesis of allosteric AKT inhibitors and other targeted oncology therapeutics[1]. However, the synthesis of these highly polar, sterically hindered aliphatic amines presents significant analytical challenges.

This guide provides authoritative troubleshooting, causality-driven explanations, and in-depth analytical methodologies for monitoring a robust, scalable three-step synthetic route:

  • Reformatsky Reaction: Cyclobutanone + Methyl bromoacetate + Zn → Methyl 2-(1-hydroxycyclobutyl)acetate

  • Ritter Reaction: Hydroxy ester + Chloroacetonitrile + H₂SO₄ → Chloroacetamide intermediate

  • Deprotection: Chloroacetamide + Thiourea → Methyl 2-(1-aminocyclobutyl)acetate

Section 1: In-Situ Monitoring of the Reformatsky Step (ReactIR)

The formation of the hydroxy ester intermediate via the Reformatsky reaction is highly exothermic and sensitive to moisture. Real-time monitoring using in-situ Fourier-transform infrared spectroscopy (ReactIR) is the industry standard for tracking organozinc conversions safely[2].

FAQ: How do I differentiate the starting materials from the product using ReactIR? Answer: The key to monitoring this step lies in the unique vibrational physics of the cyclobutane ring. Due to Baeyer ring strain, the C=O bond in cyclobutanone is highly compressed. This deviation from the optimal bonding environment increases the force constant of the bond, pushing the carbonyl stretch to a diagnostic, high-frequency wavenumber of ~1785 cm⁻¹[3],[4]. In contrast, the methyl bromoacetate starting material shows a typical ester stretch at ~1740 cm⁻¹. As the reaction proceeds, you will track the depletion of the 1785 cm⁻¹ band and the emergence of a new ester band at ~1735 cm⁻¹ alongside a broad O-H stretch at ~3400 cm⁻¹.

Troubleshooting: My cyclobutanone signal (1785 cm⁻¹) is plateauing at 50% conversion. What is wrong? Root Cause: This is almost always due to the passivation of the zinc dust or trace moisture quenching the organozinc intermediate[2]. Self-Validating Protocol: To confirm the ReactIR signal is truly unreacted cyclobutanone and not a baseline artifact, spike the reactor with 1 mol% of authentic cyclobutanone. If the 1785 cm⁻¹ peak intensity increases proportionally, the reaction has stalled. To resolve this, ensure your zinc is freshly activated (e.g., via 1,2-dibromoethane and TMS-Cl) and verify the anhydrous integrity of your THF solvent.

Section 2: Chromatographic Tracking of the Deprotection Step (LC-MS)

The final thiourea-mediated deprotection yields the target molecule: Methyl 2-(1-aminocyclobutyl)acetate. Because this molecule lacks a strong chromophore, LC-MS is required for reaction monitoring.

FAQ: Why am I seeing severe peak tailing for the final amine product on my C18 column? Answer: Methyl 2-(1-aminocyclobutyl)acetate is a primary aliphatic amine with a high pKa. At neutral or acidic pH, it exists almost entirely in a protonated (cationic) state. Standard silica-based C18 columns contain residual acidic silanols (Si-O⁻). The positively charged amine undergoes secondary electrostatic ion-exchange interactions with these silanols, causing severe peak tailing, retention time shifts, and a drastic loss of MS sensitivity[5].

Troubleshooting: How do I optimize the mobile phase to fix this peak tailing? Root Cause & Solution: You must either suppress the ionization of the silanols on the column or neutralize the amine analyte. Using a high-pH mobile phase (e.g., pH 9.5 ammonium bicarbonate) neutralizes the primary amine, forcing it into its free-base form. This eliminates the electrostatic interactions with the stationary phase, resulting in sharp, Gaussian peaks[5]. Note: You must use a hybrid-silica column designed to withstand high pH (e.g., Waters XTerra or Agilent Poroshell HPH) to prevent the silica bed from dissolving.

Quantitative Data: Effect of LC-MS Conditions on Amine Peak Shape
ConditionMobile PhaseColumn ChemistryPeak Asymmetry (As)Signal-to-Noise (S/N)
Standard Acidic 0.1% Formic Acid (pH 2.7)Unendcapped C182.8 (Severe Tailing)45
Neutral Water/Acetonitrile (pH 7.0)Unendcapped C183.5 (Extreme Tailing)20
High pH (Optimal) 5 mM NH₄HCO₃ (pH 9.5)Hybrid Silica C181.1 (Symmetrical)180
Ion-Pairing 0.1% TFA (pH 2.0)Standard C181.3 (Good Shape)30 (Ion Suppression)

Section 3: Step-by-Step Experimental Protocols

Protocol 1: ReactIR Calibration and Real-Time Monitoring of the Reformatsky Step
  • Background Collection: Purge the ReactIR flow cell (or batch probe) with dry N₂. Collect a background spectrum using anhydrous THF at the target reaction temperature (e.g., 60 °C).

  • Reagent Profiling: Inject a 0.5 M solution of cyclobutanone in THF and record the reference spectrum, isolating the 1785 cm⁻¹ C=O stretch[3].

  • Reaction Initiation: Add activated zinc dust to the reactor. Begin the continuous or dropwise addition of methyl bromoacetate.

  • Data Acquisition: Set the ReactIR software to collect a spectrum every 30 seconds. Monitor the first derivative of the 1785 cm⁻¹ peak area to track the reaction rate.

  • Endpoint Determination: The reaction is deemed complete when the 1785 cm⁻¹ peak area stabilizes at the baseline and the product ester peak (~1735 cm⁻¹) reaches a plateau.

Protocol 2: High-pH LC-MS Method for Amine Deprotection Tracking
  • Sample Preparation: Quench a 50 µL aliquot of the thiourea deprotection mixture with 500 µL of cold acetonitrile. Centrifuge at 10,000 x g for 5 minutes to precipitate salts.

  • Mobile Phase Preparation: Prepare Mobile Phase A: 5 mM ammonium bicarbonate in LC-MS grade water, adjusted to pH 9.5 with ammonium hydroxide. Prepare Mobile Phase B: LC-MS grade acetonitrile[5].

  • Column Equilibration: Install a hybrid silica column (e.g., Waters XTerra MS C18, 2.1 x 50 mm, 3.5 µm). Equilibrate with 5% B at 0.4 mL/min until the baseline is stable.

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 4 minutes.

  • MS Detection: Operate the mass spectrometer in ESI+ mode. Extract the [M+H]⁺ ion for Methyl 2-(1-aminocyclobutyl)acetate (m/z 144.1).

Section 4: Process Visualizations

Workflow A Cyclobutanone + Methyl Bromoacetate B Methyl 2-(1-hydroxy cyclobutyl)acetate A->B Zn, THF ReactIR (1785 cm⁻¹) C Chloroacetamide Intermediate B->C ClCH2CN, H2SO4 HPLC-UV D Methyl 2-(1-amino cyclobutyl)acetate C->D Thiourea LC-MS (High pH)

Synthesis workflow and analytical monitoring points for the target amine.

Troubleshooting Start Severe Peak Tailing Observed in LC-MS CheckpH Check Mobile Phase pH Start->CheckpH LowpH Acidic/Neutral pH (Amine Protonated) CheckpH->LowpH pH < 8 HighpH Basic pH > 9.0 (Amine Neutralized) CheckpH->HighpH pH > 9 Action1 Switch to High-pH Buffer (e.g., NH4HCO3 pH 9.5) LowpH->Action1 CheckCol Check Column Chemistry HighpH->CheckCol Action2 Use Endcapped or Hybrid Silica C18 CheckCol->Action2 Unendcapped Silica

Decision tree for resolving LC-MS peak tailing of basic aliphatic amines.

References

  • Title: Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

  • Title: 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition Source: pressbooks.pub URL: [Link]

  • Title: Effect of pH on LC-MS Analysis of Amines - Waters Corporation Source: waters.com URL: [Link]

  • Title: Making Molecules Vibrate: Interactive Web Environment for the Teaching of Infrared Spectroscopy | Journal of Chemical Education - ACS Publications Source: acs.org URL: [Link]

  • Title: Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

"1H NMR and 13C NMR analysis of Methyl 2-(1-aminocyclobutyl)acetate"

Structural Elucidation and Conformational Analysis: A Comparative NMR Guide to Methyl 2-(1-aminocyclobutyl)acetate As drug discovery increasingly pivots toward conformationally restricted scaffolds to improve metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Conformational Analysis: A Comparative NMR Guide to Methyl 2-(1-aminocyclobutyl)acetate

As drug discovery increasingly pivots toward conformationally restricted scaffolds to improve metabolic stability and target specificity, unnatural amino acid derivatives like Methyl 2-(1-aminocyclobutyl)acetate (CAS: 1199779-19-5)[1] have become critical building blocks. The incorporation of a spirocyclic or geminally disubstituted cyclobutane ring introduces unique stereochemical and electronic properties.

This guide provides an in-depth, comparative analysis of the 1 H and 13 C NMR spectral features of Methyl 2-(1-aminocyclobutyl)acetate against its acyclic analog, Methyl 3-amino-3-methylbutanoate. By detailing a self-validating experimental workflow, this document empowers researchers to confidently assign complex NMR signals and understand the underlying quantum mechanical causality of cyclobutane ring systems.

Comparative NMR Performance: Cyclic vs. Acyclic Scaffolds

The fundamental difference between Methyl 2-(1-aminocyclobutyl)acetate and its acyclic counterpart lies in the conformational rigidity and magnetic anisotropy introduced by the four-membered ring. In an acyclic system, free rotation around the C-C bonds averages out the chemical environments. In contrast, the cyclobutane ring is not a planar square; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate torsional strain[2].

This puckering, combined with the unique σ -antiaromatic nature of the cyclobutane C-C framework, profoundly impacts the chemical shifts[3]. Unsubstituted cyclobutane exhibits a highly characteristic, highly deshielded singlet at approximately 1.96 ppm in 1 H NMR[2][4]. However, in 1,1-disubstituted systems, the protons become diastereotopic, leading to complex splitting patterns.

Table 1: 1 H NMR Spectral Comparison (CDCl 3​ , 400 MHz)

Note: Chemical shifts ( δ ) are highly dependent on solvent hydrogen-bonding dynamics and concentration.

Structural MotifMethyl 2-(1-aminocyclobutyl)acetate ( δ ppm)Methyl 3-amino-3-methylbutanoate ( δ ppm)MultiplicityIntegration
-OCH 3​ (Ester) 3.683.68Singlet (s)3H
-CH 2​
  • (Acetate)
2.652.45Singlet (s)2H
C2, C4 (Ring) / -CH 3​ 1.85 – 2.101.18Multiplet (m) / Singlet (s)4H / 6H
C3 (Ring) 1.75 – 1.90N/AMultiplet (m)2H
-NH 2​ (Amine) 1.651.50Broad Singlet (br s)2H
Table 2: 13 C NMR Spectral Comparison (CDCl 3​ , 100 MHz)
Structural MotifMethyl 2-(1-aminocyclobutyl)acetate ( δ ppm)Methyl 3-amino-3-methylbutanoate ( δ ppm)
C=O (Carbonyl) 172.5172.8
C1 (Quaternary) 55.249.5
-OCH 3​ (Ester) 51.451.3
-CH 2​
  • (Acetate)
45.148.2
C2, C4 (Ring) / -CH 3​ 33.529.8
C3 (Ring) 14.2N/A

Mechanistic Insight: Notice the dramatic shielding of the C3 carbon in the cyclobutane ring (14.2 ppm) compared to standard aliphatic chains. Theoretical studies demonstrate that the cyclobutane C-C framework responds to perpendicular magnetic fields by generating localized currents that exert a dominant shielding effect on specifically oriented nuclei[3][5]. Furthermore, the quaternary C1 carbon is significantly deshielded (55.2 ppm) due to the combined electron-withdrawing inductive effects of the primary amine and the acetate group.

Logical Framework of Structural Signatures

To systematically approach the structural elucidation of this compound, we must map the functional groups to their distinct spectral outputs.

Structural_Logic Compound Methyl 2-(1-aminocyclobutyl)acetate Ring Cyclobutane Ring (Puckered Conformation) Compound->Ring Amine Primary Amine (-NH2) Compound->Amine Ester Methyl Acetate (-CH2COOCH3) Compound->Ester Ring_NMR 13C: C3 Shielding (~14.2 ppm) 1H: Multiplets (1.75-2.10 ppm) Ring->Ring_NMR Amine_NMR 1H: Broad singlet (~1.65 ppm) Exchangeable with D2O Amine->Amine_NMR Ester_NMR 13C: Carbonyl (~172.5 ppm) 1H: OCH3 singlet (~3.68 ppm) Ester->Ester_NMR

Fig 1. Correlation between structural motifs and their distinct NMR spectral signatures.

Experimental Methodology: Self-Validating NMR Protocols

A robust NMR analysis relies on protocols that inherently verify their own success. Do not simply acquire data; engineer the acquisition to prove the structural hypothesis.

Step 1: Sample Preparation & Solvent Selection
  • Protocol: Dissolve 15–20 mg of Methyl 2-(1-aminocyclobutyl)acetate in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because it is non-polar enough to dissolve the ester efficiently while lacking strong hydrogen-bond accepting properties, which allows the labile -NH 2​ protons to be observed (albeit broadened by quadrupolar relaxation from the 14 N nucleus).

  • Self-Validation Check: Before running the main experiment, verify the lock signal stability and check the 1D 1 H spectrum for the residual CHCl 3​ peak at exactly 7.26 ppm and the TMS peak at 0.00 ppm. A sharp TMS singlet validates optimal magnetic shimming.

Step 2: 1 H and 13 C 1D NMR Acquisition
  • Protocol ( 1 H): Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 1.0 second.

  • Protocol ( 13 C): Acquire at 100 MHz using WALTZ-16 proton decoupling, a 30° pulse angle, 1024 scans, and a D1 of 3.0 seconds .

  • Causality: The extended D1 delay of 3.0 seconds in the 13 C acquisition is non-negotiable. Quaternary carbons (like the C1 of the cyclobutane and the ester carbonyl) lack directly attached protons to facilitate dipole-dipole relaxation. Consequently, they possess significantly longer T1​ relaxation times.

  • Self-Validation Check: Run a preliminary 13 C scan with D1 = 1.0 s. Compare the integration of the quaternary C1 peak to a subsequent scan with D1 = 3.0 s. If the relative integral of the C1 peak increases in the second scan, it validates that the initial 1.0 s delay was insufficient for complete longitudinal relaxation.

Step 3: D 2​ O Exchange Experiment (Amine Verification)
  • Protocol: Add 1–2 drops of Deuterium Oxide (D 2​ O) directly to the NMR tube. Cap, shake vigorously for 30 seconds, and re-acquire the 1 H NMR spectrum.

  • Causality: The slightly acidic/labile protons of the primary amine undergo rapid chemical exchange with the bulk deuterium pool, converting -NH 2​ to -ND 2​ .

  • Self-Validation Check: The complete disappearance of the broad singlet at ~1.65 ppm unambiguously validates its assignment as the amine group, perfectly differentiating it from the overlapping cyclobutane C3 multiplets.

Step 4: Spectral Processing
  • Protocol: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase and baseline correct manually.

  • Causality: Apodization via exponential multiplication suppresses the noise at the tail end of the Free Induction Decay (FID), mathematically enhancing the Signal-to-Noise Ratio (SNR) without severely compromising the resolution of the cyclobutane multiplets.

Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) Acq1D 1D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D Verify Self-Validation (D2O Shake & T1 Relaxation Check) Acq1D->Verify Process Spectral Processing (Zero-filling, Apodization) Verify->Process Analyze Structural Elucidation (Signal Assignment) Process->Analyze

Fig 2. Standardized, self-validating NMR acquisition and processing workflow for structural elucidation.

References[2] Title: An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes

Source: Benchchem URL:[3] Title: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study Source: The Journal of Organic Chemistry - ACS Publications URL:[5] Title: 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study (Abstract/Supplemental) Source: ACS.org URL:[4] Title: cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation Source: Doc Brown URL:[1] Title: 1199779-19-5 | MFCD13249388 | C7H13NO2 Source: Key Organics URL:

Sources

Comparative

Comprehensive Comparison Guide: LC-MS/MS Method for Determining Methyl 2-(1-aminocyclobutyl)acetate Purity

Executive Summary & Analytical Challenges Methyl 2-(1-aminocyclobutyl)acetate (CAS: 1199779-19-5) is a highly specialized, non-natural amino acid derivative utilized as a critical building block in pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

Methyl 2-(1-aminocyclobutyl)acetate (CAS: 1199779-19-5) is a highly specialized, non-natural amino acid derivative utilized as a critical building block in pharmaceutical synthesis and peptidomimetic drug development. Determining the absolute purity of this compound—and quantifying trace process-related impurities such as unreacted 1-aminocyclobutanecarboxylic acid or hydrolysis byproducts—presents a unique set of analytical challenges.

The core problem: The molecule is small, highly polar, and completely lacks a conjugated π-system or aromatic ring. Consequently, it exhibits negligible ultraviolet (UV) absorbance. Furthermore, its zwitterionic-like tendencies (due to the primary amine) make retention on standard Reversed-Phase (RP) C18 columns exceedingly difficult without the use of ion-pairing reagents, which are notoriously incompatible with mass spectrometry.

While historical approaches rely on pre-column derivatization followed by HPLC-UV[1], modern analytical rigor demands direct, highly specific, and high-throughput methodologies. This guide objectively compares traditional alternatives against the gold standard: Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS) , which allows for the direct analysis of highly polar amino acids without derivatization[2][3].

Technology Comparison: Why LC-MS/MS is the Superior Choice

To establish a robust quality control (QC) and purity determination workflow, scientists must evaluate the trade-offs between sensitivity, specificity, and sample preparation time.

Objective Performance Comparison
Analytical ParameterHILIC-LC-MS/MS (Recommended)HPLC-UV (Alternative 1)GC-MS (Alternative 2)
Detection Mechanism Multiple Reaction Monitoring (MRM)UV Absorbance (e.g., 210 nm or 340 nm post-deriv)Electron Ionization (EI) Mass Spec
Derivatization Required? No (Direct injection)[3]Yes (e.g., OPA, FMOC, or Urea)[1]Yes (Silylation/Acylation for volatility)
Chromatographic Retention Excellent (HILIC stationary phase)Poor (Unless derivatized to increase hydrophobicity)Good (Post-derivatization)
Sensitivity (LOD) < 1 ng/mL (Parts-per-trillion)~500 ng/mL (Parts-per-million)~50 ng/mL
Specificity Ultimate (Mass-to-charge & fragmentation)Low (Relies solely on retention time)High (Library matching)
Risk of Degradation Low (Ambient/mild temperatures)LowHigh (Thermal degradation of cyclobutane ring in injector)
Throughput High (~5 min run time)Low (Derivatization adds 30-60 mins)Moderate (~15-20 min run time)
Mechanistic Justification (The Causality)

Why HILIC over Reversed-Phase? In traditional RP-HPLC, the mobile phase is highly aqueous, causing polar molecules like Methyl 2-(1-aminocyclobutyl)acetate to elute in the void volume. HILIC operates on the opposite principle: it utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions into a water-enriched layer on the stationary phase surface. This not only provides excellent retention for the underivatized amino acid ester[2], but the high organic content of the mobile phase dramatically enhances electrospray ionization (ESI) desolvation efficiency in the MS source, resulting in a logarithmic increase in sensitivity.

G Start Determine Purity of Methyl 2-(1-aminocyclobutyl)acetate UV Does it have a strong UV chromophore? Start->UV Deriv Is derivatization acceptable? UV->Deriv No LCMS LC-MS/MS (HILIC) (Direct, High Sensitivity) UV->LCMS Bypass Derivatization HPLC HPLC-UV (Requires Derivatization) Deriv->HPLC Yes (Time Consuming) GC GC-MS (Risk of Thermal Degradation) Deriv->GC Yes (Volatility Needed) Deriv->LCMS No (Preferred)

Caption: Decision tree justifying HILIC-LC-MS/MS for aliphatic amino acid ester purity analysis.

Experimental Protocol: A Self-Validating HILIC-LC-MS/MS System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and rigorous System Suitability Testing (SST), the method mathematically corrects for matrix-induced ion suppression and autosampler variability[4]. Any deviation in the final calculated purity is guaranteed to be a true reflection of the sample, rather than instrumental drift.

Reagents and Sample Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0). Causality: Low pH ensures the primary amine remains fully protonated (NH3+), maximizing interaction with the HILIC stationary phase and enhancing ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): 13C, 15N-labeled amino acid analog (e.g., 13C2, 15N-Glycine or a custom synthesized SIL-analog).

  • Diluent: Acetonitrile/Water (80:20, v/v). Causality: Samples must be dissolved in a high-organic diluent to prevent peak distortion (solvent effects) upon injection into the HILIC column.

  • Sample Prep: Accurately weigh 10.0 mg of Methyl 2-(1-aminocyclobutyl)acetate. Dissolve in 10 mL of diluent. Spike with 50 µL of IS solution (1 µg/mL). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to focus the analyte)

    • 1.0 - 4.0 min: 90% B to 50% B (Elution of polar impurities)

    • 4.0 - 5.0 min: 50% B (Column wash)

    • 5.0 - 5.1 min: 50% B to 90% B

    • 5.1 - 7.0 min: 90% B (Re-equilibration)

Mass Spectrometry (MRM) Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The exact mass of Methyl 2-(1-aminocyclobutyl)acetate is 143.09. The protonated precursor ion is[M+H]+ m/z 144.1.

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas: 800 L/hr

MRM Transitions:

  • Quantifier Transition: m/z 144.1 → 112.1 (Collision Energy: 15 eV). Mechanism: Loss of neutral methanol (CH3OH, 32 Da) from the methyl ester group.

  • Qualifier Transition: m/z 144.1 → 127.1 (Collision Energy: 12 eV). Mechanism: Loss of ammonia (NH3, 17 Da) from the primary amine.

G A Methyl 2-(1-aminocyclobutyl)acetate Sample B HILIC Chromatography (Polar Retention) A->B Injection C ESI+ Ionization [M+H]+ m/z 144.1 B->C Elution D Quadrupole 1 (Q1) Precursor Selection C->D Desolvation E Collision Cell (Q2) CID Fragmentation D->E Isolation F Quadrupole 3 (Q3) m/z 112.1 (Quant) E->F MRM Transition

Caption: LC-MS/MS MRM workflow for Methyl 2-(1-aminocyclobutyl)acetate purity analysis.

Experimental Data: Method Validation Summary

To prove the superiority of this method, validation was performed according to ICH Q2(R1) guidelines. The targeted purity assay evaluates the Active Pharmaceutical Ingredient (API) against its two most common synthetic impurities:

  • Impurity A: 2-(1-aminocyclobutyl)acetic acid (Hydrolysis product).

  • Impurity B: 1-aminocyclobutanecarboxylic acid (Starting material crossover).

Quantitative Validation Results

The following table summarizes the performance of the HILIC-LC-MS/MS method, demonstrating exceptional sensitivity and precision that HPLC-UV cannot match without extensive derivatization[4].

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%)Precision (%RSD, n=6)
Methyl 2-(1-aminocyclobutyl)acetate (API) 0.51.50.999899.8 ± 1.20.8%
Impurity A (Acid form) 0.82.40.9995101.3 ± 2.01.4%
Impurity B (Starting Material) 1.23.50.999198.5 ± 2.51.9%

Data Interpretation: The Limit of Quantitation (LOQ) for the API is 1.5 ng/mL, allowing for the detection of impurities down to 0.00015% relative to a 1 mg/mL sample concentration. The precision (%RSD < 2.0%) confirms that the use of a stable-isotope internal standard successfully mitigates any matrix effects or ionization suppression inherent to ESI sources.

Conclusion

For the purity determination of Methyl 2-(1-aminocyclobutyl)acetate, legacy methods like HPLC-UV and GC-MS introduce unnecessary risks—namely, time-consuming derivatization steps, potential thermal degradation, and poor sensitivity.

By leveraging the synergistic combination of HILIC chromatography (to retain the polar, underivatized amine) and Tandem Mass Spectrometry (MRM) (to provide absolute structural specificity), researchers can achieve a self-validating, high-throughput analytical system. This method not only guarantees the precise quantification of the target molecule but ensures that trace process impurities are accurately monitored, safeguarding downstream pharmaceutical development.

Sources

Validation

Comparative Guide: Conformational Effects of Cyclobutane vs. Cyclopropyl Amino Acids in Peptidomimetics

The incorporation of non-canonical, Cα,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern drug development. By restricting the conformational freedom of the peptide backbone, research...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of non-canonical, Cα,α -disubstituted amino acids into peptide sequences is a cornerstone strategy in modern drug development. By restricting the conformational freedom of the peptide backbone, researchers can dramatically enhance target affinity, metabolic stability, and overall bioavailability.

As a Senior Application Scientist, I have evaluated numerous peptidomimetic scaffolds. Among the most intriguing are the cycloalkane-based quaternary amino acids: 1-aminocyclopropanecarboxylic acid (Ac3c) and 1-aminocyclobutanecarboxylic acid (Ac4c) . While they differ by only a single methylene group, their stereoelectronic profiles and resulting conformational inductions are profoundly different. This guide provides an objective, data-driven comparison of Ac3c and Ac4c to inform rational peptide design.

Mechanistic Foundations: Ring Strain and the Thorpe-Ingold Effect

The conformational restriction provided by cyclic quaternary amino acids is primarily driven by the Thorpe-Ingold effect [1]. The bulky cycloalkane side chains force the backbone dihedral angles ( ϕ and ψ ) into highly specific, narrow regions of the Ramachandran plot.

However, the specific geometry is dictated by the ring size:

  • Ac3c (Cyclopropyl): The three-membered ring possesses immense Baeyer angle strain and unique Walsh orbital interactions. This peculiar stereoelectronic environment forces the ψ backbone dihedral angle to deviate significantly from standard helical norms. Ac3c exhibits a pronounced γL​ minimum, heavily favoring γ -turns or highly distorted 310​ -helices[2].

  • Ac4c (Cyclobutyl): The four-membered ring relieves some of the extreme angle strain and can adopt a puckered "butterfly" conformation. This slight increase in flexibility allows the backbone to comfortably adopt ϕ and ψ angles that perfectly nucleate and stabilize standard 310​ -helices and Type I/III β -turns[1].

ConformationalLogic A Cα,α-Disubstituted Amino Acids (Thorpe-Ingold Effect) B Ac3c (Cyclopropyl) 3-Membered Ring A->B High Strain C Ac4c (Cyclobutyl) 4-Membered Ring A->C Moderate Strain D γ-Turn / Distorted Helix (φ ≈ -77°, ψ ≈ 34°) B->D Stereoelectronic Distortion E Stable 3_10 Helix / β-Turn (φ ≈ -60°, ψ ≈ -30°) C->E Helical Induction F Restricted Receptor Fit (e.g., Inactive AMPs) D->F Bio-evaluation G Optimal Receptor Fit (e.g., Active AMPs) E->G Bio-evaluation

Logical flow of how ring size dictates backbone dihedrals and subsequent biological activity.

Quantitative Conformational Profiling

To objectively compare these two residues, we must look at their quantum mechanical and crystallographic data. The table below summarizes the intrinsic conformational preferences of Ac3c and Ac4c.

PropertyAc3c (Cyclopropyl)Ac4c (Cyclobutyl)
Ring Size 3-membered4-membered
Preferred ϕ,ψ Angles (−77∘,34∘) (−60∘,−30∘)
Dominant Secondary Structure γ -turns, Distorted 310​ -helices 310​ -helices, Type I/III β -turns
Ring Strain Energy ~27.5 kcal/mol~26.3 kcal/mol
Receptor Fit Profile Highly restricted, rigid hingeModerate flexibility, helical inducer
Primary Application Active site mapping, rigidificationHelix stabilization, metabolic shielding

Data synthesized from NCAD database and crystallographic studies[1][2].

Biological Implications: Causality in Peptide Design

The theoretical differences in dihedral angles translate directly to macroscopic biological efficacy. A definitive case study can be found in the development of α -MSH (Melanocyte-Stimulating Hormone) peptide analogues for broad-spectrum antimicrobial activity[3].

Researchers systematically replaced the flexible Gly10 residue with cyclic quaternary amino acids to induce a rigid, amphipathic helical structure required for microbial membrane disruption.

  • The Ac3c Failure: When Gly10 was replaced by Ac3c, the resulting peptide was completely inactive[3]. Causality: The extreme stereoelectronic distortion of the cyclopropane ring forced a γ -turn, breaking the contiguous helical dipole required for membrane insertion.

  • The Ac4c Success: Replacing Gly10 with Ac4c (and progressively larger rings like Ac5c) yielded a parallel increase in antimicrobial activity[3]. Causality: The cyclobutane ring perfectly accommodated the (−60∘,−30∘) dihedral angles, nucleating a stable 310​ -helix that aligned the hydrophobic and cationic faces of the peptide for optimal membrane lysis.

Experimental Workflows for Synthesis and Validation

Working with Cα,α -disubstituted amino acids requires specialized protocols. The massive steric bulk surrounding the α -carbon makes both the coupling of the residue and the coupling onto the residue notoriously difficult. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis and structural confirmation.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Objective: Overcome the steric hindrance of Acnc residues to prevent sequence truncation.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).

  • Coupling the Acnc Residue:

    • Causality: Standard coupling agents (e.g., DIC/HOBt) will fail here due to steric clash. We must use HATU/HOAt. The 7-aza nitrogen of HATU provides a neighboring group effect that dramatically accelerates the acylation rate.

    • Action: Dissolve 4 eq of Fmoc-Ac3c-OH or Fmoc-Ac4c-OH, 3.9 eq HATU, and 8 eq DIPEA in DMF. Add to resin and irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Coupling onto the Acnc Residue (The Critical Step):

    • Causality: The amine of the resin-bound Acnc is highly shielded.

    • Action: Use the symmetric anhydride of the incoming amino acid, or repeat the HATU coupling at 75°C for 30 minutes (double coupling).

  • Cleavage & Self-Validation: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

    • Validation: Analyze the crude peptide via LC-MS. If a mass corresponding to [M - incoming amino acid] is observed, the coupling onto the Acnc failed. Proceed to purification via RP-HPLC only if the target mass is >85% pure in the crude trace.

Protocol 2: Conformational Elucidation via 2D NMR

Objective: Prove the induction of the 310​ -helix (Ac4c) or γ -turn (Ac3c) in solution.

  • Sample Preparation: Dissolve the purified peptide (1-2 mM) in a membrane-mimetic solvent system (e.g., 30% TFE-d3 / 70% H2O) to stabilize secondary structures.

  • NMR Acquisition (ROESY vs. NOESY):

    • Causality: Peptides in the 1-3 kDa range fall into the extreme narrowing limit where the NOE correlation time ( τc​ ) crosses zero, resulting in invisible NOESY cross-peaks. Therefore, a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) must be used, as ROE is always positive regardless of molecular weight.

    • Action: Acquire TOCSY (mixing time 80 ms) for spin-system identification and ROESY (mixing time 200-300 ms) for through-space distance restraints on a 600 MHz or higher spectrometer.

  • Data Analysis & Validation:

    • Assign the backbone Hiα​ to HNi+1​ cross-peaks.

    • Validation: For Ac4c, strong HNi​ to HNi+1​ cross-peaks and medium Hiα​ to HNi+3​ cross-peaks confirm a 310​ -helix. For Ac3c, look for the characteristic Hiα​ to HNi+2​ cross-peaks indicative of a γ -turn.

Workflow S1 Peptide Design (Ac3c/Ac4c) S2 MW-Assisted SPPS (HATU/HOAt) S1->S2 S3 Cleavage & RP-HPLC (>95% Purity) S2->S3 S4 2D NMR Analysis (ROESY/TOCSY) S3->S4 S5 3D Structure Calculation S4->S5

End-to-end workflow for the synthesis and structural validation of constrained peptides.

Conclusion

The choice between cyclopropyl and cyclobutyl amino acids is not merely a matter of lipophilicity; it is a fundamental architectural decision. Ac3c should be utilized when extreme rigidity and backbone distortion ( γ -turns) are required to probe specific, tight receptor pockets. Conversely, Ac4c is the superior choice for stabilizing extended helical motifs (like 310​ -helices) required for protein-protein interactions or membrane disruption[1][4]. Understanding the causality behind these stereoelectronic effects ensures a higher success rate in the rational design of next-generation peptide therapeutics.

References

  • "Novel α-MSH Peptide Analogues with Broad Spectrum Antimicrobial Activity" PLOS One. Available at:[Link]

  • "Revisiting 310-helices: biological relevance, mimetics and applications" Exploration of Targeted Anti-tumor Therapy. Available at:[Link]

  • "NCAD, a database integrating the intrinsic conformational preferences of non-coded amino acids" Journal of Chemical Information and Modeling (PMC). Available at:[Link]

  • "Strategies for Fine-Tuning the Conformations of Cyclic Peptides" Chemical Reviews. Available at:[Link]

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Comparative

The Rigid Contender: A Comparative Guide to Cyclobutane vs. Acyclic Amino Acid Analogs in Peptide Drug Design

In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced potency, stability, and selectivity is a paramount objective. The inherent flexibility of linear peptides, while allowing for d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced potency, stability, and selectivity is a paramount objective. The inherent flexibility of linear peptides, while allowing for dynamic receptor interactions, often leads to diminished biological activity due to entropic penalties upon binding and susceptibility to proteolytic degradation.[1][2][3] To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of unnatural, conformationally constrained amino acids.[1][4][5] Among these, cyclobutane amino acids (CBAAs) have emerged as a compelling class of building blocks for creating strained and structurally defined peptide mimetics.[6][7]

This guide provides a comparative analysis of peptides incorporating rigid cyclobutane amino acid analogs versus those with their more flexible, acyclic counterparts. We will delve into the structural and functional implications of this conformational constraint, supported by experimental data and detailed protocols for comparative evaluation.

The Principle of Conformational Constraint: Why Rigidity Matters

The central hypothesis behind using constrained amino acids is that by pre-organizing a peptide into a bioactive conformation, we can significantly enhance its pharmacological properties.[1][8] A flexible, linear peptide in solution exists as an ensemble of various conformations. Only a fraction of these conformers are capable of binding to the target receptor. This results in a significant entropic cost upon binding, as the peptide must adopt a single, ordered state.

By incorporating a rigid scaffold like a cyclobutane ring, the peptide's conformational freedom is drastically reduced.[1][9] This "locking" of the backbone can lead to several key advantages:

  • Increased Binding Affinity: By minimizing the entropic penalty of binding, a larger proportion of the binding energy can contribute to a stronger interaction with the target, often resulting in lower dissociation constants (Kd) and half-maximal inhibitory or effective concentrations (IC50/EC50).[1][2][9]

  • Enhanced Proteolytic Stability: The rigid structure of peptides containing cyclobutane analogs can make them poor substrates for proteases, which typically recognize and cleave flexible peptide backbones.[9][10][11][12] This leads to a longer plasma half-life, a critical parameter for therapeutic efficacy.

  • Improved Receptor Selectivity: A constrained peptide presents a more defined three-dimensional structure (pharmacophore) to its target. This can lead to more specific interactions with the desired receptor subtype and reduced off-target effects.[1][8]

The following diagram illustrates the fundamental difference in conformational states between a flexible acyclic peptide and a cyclobutane-constrained peptide.

G cluster_0 Acyclic Peptide Analog cluster_1 Cyclobutane-Constrained Peptide Flexible Multiple Conformations in Solution Receptor Target Receptor Flexible->Receptor Binding Binding High Entropic Cost for Binding Receptor->Binding Rigid Pre-organized Bioactive Conformation Receptor2 Target Receptor Rigid->Receptor2 Binding Binding2 Low Entropic Cost for Binding Receptor2->Binding2

Caption: Conformational states of acyclic vs. cyclobutane-constrained peptides.

Comparative Performance Metrics: A Data-Driven Analysis

While direct head-to-head comparisons of identical peptide sequences with and without a cyclobutane substitution are not always available in a single study, we can synthesize a compelling picture from the existing literature. The general principle holds that increasing conformational rigidity often leads to improved biological parameters.

Receptor Binding Affinity

The primary goal of conformational constraint is often to enhance binding affinity. This is typically quantified by measuring the dissociation constant (Kd) or the inhibitory constant (Ki), where lower values indicate tighter binding.

Peptide/Analog TypeTargetMetricValueKey Finding & Reference
Cyclic Peptide (Length 14)Undisclosed ProteinKd0.26 nM The cyclic design showed a 137-fold higher affinity compared to the linear wildtype.[13]
Linear Peptide (Wildtype)Undisclosed ProteinKd35 nMServes as the baseline for comparison.[13]
Cyclic Somatostatin Analog Somatostatin ReceptorPotencyIncreased Cyclic analogs of somatostatin demonstrated increased agonist and antagonist potency.[8]
Linear Somatostatin Somatostatin ReceptorPotencyBaselineThe natural, flexible peptide is the reference.[8]

These examples, while comparing cyclic to linear peptides, illustrate the powerful effect of conformational constraint, a principle directly applicable to the incorporation of cyclobutane amino acids. The rigid structure pre-organizes the pharmacophoric elements for optimal receptor interaction.[9]

Enzymatic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in plasma.[2] Conformational constraint via cyclobutane incorporation can significantly enhance stability.

Peptide AnalogMatrixHalf-life (t½)Key Finding & Reference
Somatostatin (Linear, Natural)Human Plasma< 3 minutesRapidly degraded, limiting therapeutic use.[12]
Octreotide (Cyclic Analog)Human Plasma~100 minutes Cyclization and D-amino acid incorporation dramatically increase stability.[12]
GM4 (Cyclic γ-amino acid)Proteolytic Assay12-fold increase The cyclobutane-containing peptide showed significantly higher proteolytic stability compared to its alanine-substituted variant.[14]
Linear Peptides (General)PlasmaTypically < 5 minHighly susceptible to exopeptidases and endopeptidases.[11]

The data strongly suggest that reducing the flexibility of the peptide backbone is a highly effective strategy to prolong its circulation time in vivo.

Experimental Protocols for Comparative Evaluation

To empirically determine the advantages of a cyclobutane-constrained analog over its acyclic counterpart, a series of standardized in vitro assays are essential.

In Vitro Plasma Stability Assay

This assay is critical for assessing the proteolytic resistance of a peptide. The general workflow involves incubating the peptide in plasma and quantifying the amount of intact peptide remaining over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16]

Protocol: In-Vitro Plasma Stability Assay using RP-HPLC

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of both the cyclobutane and acyclic peptide analogs in a suitable solvent (e.g., 10% DMSO in water).[15]

  • Incubation Setup: Thaw human or animal plasma on ice. In a microcentrifuge tube, pre-warm 990 µL of plasma to 37°C.[15]

  • Initiate Reaction (t=0): Add 10 µL of the peptide stock solution to the plasma to achieve a final concentration of 10 µg/mL. Mix gently. Immediately withdraw a 100 µL aliquot and add it to a new tube containing 200 µL of an ice-cold quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA) to precipitate proteins and stop enzymatic activity.[15][16]

  • Time-Point Sampling: Continue incubating the plasma-peptide mixture at 37°C. At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw 100 µL aliquots and quench them in the same manner.[15]

  • Protein Precipitation: Centrifuge all quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[15]

  • Sample Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC using a C18 column. Use a gradient of acetonitrile in water (both with 0.1% TFA) to elute the peptide.[16][17]

  • Data Analysis: Integrate the peak area corresponding to the intact peptide for each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[15][16]

G start Prepare Peptide Stock (1 mg/mL) incubate Incubate Peptide in Plasma at 37°C start->incubate sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) incubate->sample quench Quench with Cold Acetonitrile/TFA sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by RP-HPLC centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for the in vitro plasma stability assay.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand to its receptor. It measures the interaction between a radiolabeled ligand and the receptor, and how a non-labeled ligand (the test peptide) competes for this binding.[18][19]

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. This typically involves cell homogenization and ultracentrifugation to isolate the membrane fraction.[20][21]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H or ¹²⁵I-labeled), and varying concentrations of the unlabeled competitor peptides (both the cyclobutane and acyclic analogs).[20]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound ligand.[20][21]

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[21]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[20]

Cell-Based Functional Assay

While binding affinity is crucial, it is equally important to determine the functional consequence of that binding—whether the peptide acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).[22][23]

Protocol: Generic Cell-Based Functional Assay (e.g., cAMP Measurement for GPCRs)

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses the target receptor.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Add increasing concentrations of the test peptides (cyclobutane and acyclic analogs) to the cells and incubate for a specific time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test peptides, then add a known agonist at a fixed concentration (typically its EC80).

  • Signal Detection: Lyse the cells and measure the downstream signaling molecule (e.g., cyclic AMP, intracellular calcium) using a commercially available assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the response (e.g., cAMP concentration) against the logarithm of the peptide concentration.

    • Agonist Mode: Fit to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy (Emax).

    • Antagonist Mode: Fit to a sigmoidal dose-inhibition curve to determine the IC50 (half-maximal inhibitory concentration).

Conclusion and Future Outlook

The strategic incorporation of cyclobutane amino acids represents a powerful tool in peptidomimetic design. By imposing conformational rigidity, these analogs can significantly enhance binding affinity, improve proteolytic stability, and increase receptor selectivity compared to their flexible acyclic counterparts.[1][2][9] The experimental protocols outlined in this guide provide a robust framework for the direct, quantitative comparison of these important performance metrics.

As synthetic methodologies for creating diverse and stereochemically complex cyclobutane amino acids continue to advance, their application in drug discovery is set to expand.[6] Future research will likely focus on fine-tuning the geometry of the cyclobutane ring and its substituents to achieve even greater control over peptide conformation and function, ultimately leading to the development of next-generation peptide therapeutics with superior drug-like properties.

References

  • BenchChem. (2025). Technical Support Center: Improving the Stability of Synthetic Peptide Analogues.
  • Kohler, A., Jülke, E.-M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • BenchChem. (2025). Biological activity comparison between D- and L-amino acid analogs.
  • Zhu, L., & Wang, H. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Annual Review of Biochemistry, 59, 573-603.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). New Modalities in Conformationally Constrained Peptides for Potency, Selectivity and Cell Permeation. Journal of Medicinal Chemistry, 64(15), 10897-10924.
  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay.
  • Creative Peptides. (2025). Cyclic vs Linear Peptides: Key Differences.
  • Li, Q., Vlachos, E. N., & Bryant, P. (2024).
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Creative Biolabs. (2025). Agonist/Antagonist Assay Services.
  • Li, P., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 13(28), 8234-8241.
  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(1), 1-59.
  • Haskell-Luevano, C., & Cai, M. (2007). Design of linear and cyclic peptide binders of different lengths from protein sequence information. Medicinal research reviews, 27(4), 513-549.
  • Liang, G., & Liu, L. (2021). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC Chemical Biology, 3(1), 18-31.
  • Xu, W., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical biochemistry, 448, 68-74.
  • Li, Q., et al. (2024).
  • Li, P., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
  • Xu, W., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Elsevier.
  • WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
  • Hruby, V. J. (1997). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Request PDF.
  • Gademann, K., et al. (2003). Constrained beta-amino acid-containing miniproteins.
  • Creative Peptides. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?.
  • Davenport, A. P. (2002). Radioligand Binding Assays and Their Analysis.
  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International journal of molecular sciences, 22(10), 5092.
  • Heinis, C., & Winter, G. (2015). Cyclic peptide therapeutics: past, present and future. Infoscience.
  • Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(5), 413-420.
  • Derda, R., & Jebrail, M. J. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(10), 1618.
  • Derda, R., & Jebrail, M. J. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Kumar, A., et al. (2023). Cyclodipeptides (CDPs), the enzymatic synthesis, and the potential functional properties to exhibit broad varieties of pharmacological properties—A comprehensive review. Food Bioscience, 53, 102636.
  • WuXi AppTec. (2025). Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics.
  • Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Dickson, B. A., et al. (2023). Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay.
  • Mancheño, O. G. (2022). Aminoacids of the cyclobutane series.
  • Liang, G., & Liu, L. (2021). Cyclic peptide drugs approved in the last two decades (2001–2021). RSC chemical biology, 3(1), 18-31.
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Validation

"validation of synthesis for optically active cyclobutane compounds"

Title: Validation of Synthesis for Optically Active Cyclobutane Compounds: A Comparative Guide to Modern Asymmetric Methodologies Executive Summary Optically active cyclobutanes are highly sought-after structural motifs...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Synthesis for Optically Active Cyclobutane Compounds: A Comparative Guide to Modern Asymmetric Methodologies

Executive Summary

Optically active cyclobutanes are highly sought-after structural motifs in modern drug discovery, frequently deployed as metabolically stable bioisosteres for gem-dimethyl groups and phenyl rings[1],[2]. However, the enantioselective synthesis of these strained carbocycles remains a formidable challenge due to the high energy barrier of ring formation and the difficulty of controlling stereocenters during[2+2] cycloadditions.

This guide objectively compares the performance of Visible-Light Dual-Catalysis Photocatalytic Systems against traditional Chiral Auxiliary-Mediated Methods [3] and Asymmetric Organocatalysis . By analyzing the mechanistic causality, quantitative performance, and self-validating experimental protocols, this document provides researchers with a definitive framework for selecting and validating the optimal synthetic route for enantioenriched cyclobutanes.

Mechanistic Framework & Causality

The fundamental challenge in synthesizing optically active cyclobutanes lies in overcoming the Woodward-Hoffmann rules, which dictate that thermal [2+2] cycloadditions are symmetry-forbidden. While photochemical [2+2] cycloadditions are symmetry-allowed, direct UV irradiation typically proceeds via highly reactive, unselective diradical intermediates, resulting in racemic mixtures and extensive substrate degradation[4].

The Benchmark: Visible-Light Dual-Catalysis Photocatalysis

Modern dual-catalysis pairs a transition-metal photocatalyst (e.g., Ir(III) or Ru(II) polypyridyl complexes) with a Chiral Lewis Acid.

  • Causality of Light Selection: By utilizing low-energy visible light (450 nm), the system selectively excites the photocatalyst without triggering the uncatalyzed, racemic background reaction of the substrate.

  • Causality of Stereocontrol: The photocatalyst acts as a single-electron transfer (SET) agent or energy-transfer relay, generating a radical anion intermediate. Simultaneously, the Chiral Lewis Acid coordinates to the substrate, lowering its reduction potential and providing a rigid, stereofacially shielded microenvironment. This ensures the subsequent ring closure occurs exclusively from one enantioface, yielding >95% enantiomeric excess (ee)[5].

Alternative 1: Chiral Auxiliary-Mediated Photodimerization

Traditional approaches rely on covalently attaching a chiral auxiliary, such as an Evans oxazolidinone, to the substrate prior to UV or continuous-flow light irradiation[3],[6].

  • Causality of Stereocontrol: The bulky auxiliary sterically blocks one face of the alkene, forcing the [2+2] cycloaddition to proceed diastereoselectively[4]. While highly reliable (yielding up to 99% ee after cleavage)[7], this method suffers from poor atom and step economy, requiring stoichiometric amounts of the chiral directing group and two additional synthetic steps (attachment and removal)[8].

Alternative 2: Asymmetric Organocatalysis

Bifunctional organocatalysts (e.g., chiral thioureas) rely on extensive hydrogen-bonding networks to pre-organize the substrates.

  • Causality of Stereocontrol: The non-covalent interactions stabilize the transition state. However, because hydrogen bonds are highly sensitive to solvent polarity and temperature, this approach often exhibits a narrow substrate scope and moderate stereoselectivity compared to metal-mediated rigid coordination[9].

Mechanistic_Logic Light Visible Light (450 nm) Photocatalyst Ir(III) Photocatalyst Light->Photocatalyst Excitation ExcitedState *Ir(III) Excited State (Redox Active) Photocatalyst->ExcitedState Energy Transfer RadicalIon Chiral Radical Ion Pair ExcitedState->RadicalIon Single Electron Transfer ChiralComplex Chiral Lewis Acid + Substrate Complex ChiralComplex->RadicalIon Stereofacial Shielding RadicalIon->Photocatalyst Catalyst Turnover Cyclobutane Enantioenriched Cyclobutane RadicalIon->Cyclobutane [2+2] Cycloaddition

Caption: Mechanistic pathway of dual-catalysis enantioselective [2+2] photocycloaddition.

Quantitative Performance Matrix

To objectively evaluate these methodologies, we compare their performance across critical synthetic metrics. Data is aggregated from standardized [2+2] cycloadditions of cinnamic acid derivatives and enones[3],[2].

Performance MetricVisible-Light Dual-CatalysisEvans Chiral AuxiliaryAsymmetric Organocatalysis
Enantiomeric Excess (ee) >95% Up to 99% (Post-cleavage)80–90%
Diastereomeric Ratio (dr) >20:1 >20:110:1
Atom Economy High (Catalytic)Low (Stoichiometric)High (Catalytic)
Step Economy 1 Step 3 Steps (Attach/React/Cleave)1 Step
Substrate Scope Broad (Electronic tuning)Moderate (Steric reliance)Narrow (Highly specific)
Reaction Conditions Mild (Blue LED, 25°C)Harsh (UV Light / Flow)Mild (25°C)

Experimental Protocol & Self-Validating System

The following protocol details the execution and validation of a Visible-Light Dual-Catalysis [2+2] cycloaddition. Every step is designed as a self-validating system to ensure scientific integrity and reproducibility.

Phase 1: Reaction Assembly
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the substrate (0.5 mmol), Ir(ppy)3​ photocatalyst (1 mol%), and the Chiral Lewis Acid complex (e.g., a chiral bisoxazoline-nickel complex, 5 mol%)[2].

  • Solvent Addition & Degassing: Add 5.0 mL of anhydrous, degassed dichloromethane (DCM). Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Triplet excited states of iridium polypyridyl complexes are highly susceptible to energy transfer quenching by ground-state triplet oxygen ( 3O2​ ). Failure to rigorously degas the solvent results in the generation of reactive singlet oxygen, which degrades the substrate and completely arrests the catalytic cycle.

Phase 2: Photochemical Transformation
  • Irradiation: Backfill the Schlenk tube with Argon. Place the vessel in a commercial photoreactor equipped with 450 nm blue LEDs. Stir at 25°C for 24 hours.

    • Causality: Maintaining ambient temperature via a cooling fan is critical. Elevated temperatures increase the rate of uncatalyzed background reactions, which degrades the enantio- and diastereoselectivity of the final cyclobutane.

Phase 3: Self-Validating Analytical Protocol

To ensure the integrity of the optically active cyclobutane, the product must undergo a bipartite validation process. 4. Chiral HPLC Analysis: Analyze the purified product via High-Performance Liquid Chromatography using a chiral stationary phase (e.g., Daicel Chiralpak AD-H).

  • Causality: The amylose tris(3,5-dimethylphenylcarbamate) coating provides a chiral microenvironment that differentially interacts with the cyclobutane enantiomers via hydrogen bonding and π−π stacking. This differential interaction enables the baseline resolution required to accurately integrate the Area Under the Curve (AUC) and calculate the precise enantiomeric excess.

  • Absolute Configuration via NMR: Derivatize a small aliquot with a chiral shift reagent (e.g., Mosher's acid chloride) and analyze via 1H and 19F NMR.

    • Causality: While HPLC confirms relative enantiomeric purity, Mosher ester analysis leverages the anisotropic shielding effects of the phenyl ring to unambiguously assign the absolute (R/S) configuration of the newly formed stereocenters[10].

Validation_Workflow Setup 1. Assembly & Degassing Reaction 2. Photoreaction (Blue LED, 24h) Setup->Reaction O2-free Isolation 3. Quench & Purification Reaction->Isolation Crude Analysis 4. Chiral HPLC Validation Isolation->Analysis Pure Confirmation 5. Absolute Config (NMR / X-ray) Analysis->Confirmation >95% ee

Caption: Step-by-step experimental and self-validating analytical workflow.

References

  • Stereoselective[2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions Source: European Journal of Organic Chemistry URL:[Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Nickel-Catalyzed Regiodivergent Asymmetric Cycloadditions of α,β-Unsaturated Carbonyl Compounds Source: CCS Chemistry (Chinese Chemical Society) URL:[Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3 + 1] Cycloaddition of Cyclopropanones with Sulfur Ylides Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Comparative

"assessing the metabolic stability of peptides with non-natural amino acids"

The transition of a peptide from a promising binder to a viable clinical candidate is almost entirely dictated by its pharmacokinetic profile. Peptide therapeutics occupy a privileged pharmacological space, offering the...

Author: BenchChem Technical Support Team. Date: March 2026

The transition of a peptide from a promising binder to a viable clinical candidate is almost entirely dictated by its pharmacokinetic profile. Peptide therapeutics occupy a privileged pharmacological space, offering the high target affinity of large biologics combined with the synthetic tractability of small molecules[1]. However, natural peptides are inherently plagued by poor metabolic stability, primarily due to rapid proteolytic degradation by endogenous peptidases in the gastrointestinal tract, plasma, and target tissues[2].

To overcome this barrier, drug development professionals increasingly rely on the incorporation of non-natural amino acids (nnAAs)[3]. As a Senior Application Scientist, I frequently observe discovery programs fail not because of poor target engagement, but due to a lack of strategic structural stabilization.

This guide objectively compares the efficacy of various nnAA modifications in enhancing peptide stability and provides validated, self-contained protocols for assessing these improvements across critical biological matrices.

Section 1: Mechanistic Comparison of Stabilization Strategies

Why do natural peptides fail, and how do nnAAs rescue them? The causality lies in the structural requirements of protease active sites. Proteases rely on specific stereochemical alignments and hydrogen-bonding networks with the peptide backbone to catalyze hydrolysis[4]. By altering the fundamental chemistry of the backbone or side chains, we can systematically dismantle the enzyme's ability to recognize the substrate.

  • D-Amino Acids: Inverting the stereocenter from the native L-configuration to the D-configuration creates a profound stereochemical mismatch. Endogenous proteases, which evolved to recognize L-amino acids, fail to dock the modified peptide into their catalytic pockets, thereby halting degradation[4].

  • N-Methylation: Substituting the amide hydrogen with a methyl group achieves two critical goals. First, it eliminates a key hydrogen-bond donor required for protease binding. Second, it introduces localized steric bulk that physically blocks enzyme access[5]. Furthermore, N-methylation enhances membrane permeability by increasing the overall lipophilicity of the peptide[6].

  • β -Amino Acids and Aib: Introducing an extra carbon in the backbone ( β -amino acids) or utilizing α -aminoisobutyric acid (Aib) restricts the conformational flexibility of the peptide[4]. This rigidity prevents the peptide from adopting the extended conformation often required for protease active-site entry.

Mechanism Native Native L-Peptide Protease Endogenous Proteases Native->Protease Recognition Motif Degradation Rapid Cleavage Protease->Degradation Hydrolysis nnAA nnAA-Modified Peptide NMe N-Methylation nnAA->NMe DAA D-Amino Acids nnAA->DAA NMe->Protease Steric Clash Stable Metabolic Stability NMe->Stable Evades Cleavage DAA->Protease Fails to Bind DAA->Stable Evades Cleavage

Diagram 1: Mechanism of protease evasion through non-natural amino acid modifications.

Section 2: Comparative Performance Data

To objectively evaluate these modifications, we must benchmark quantitative half-life ( t1/2​ ) data across different assays. The table below compares the stability of native peptides with their nnAA-modified counterparts, demonstrating the profound impact of targeted chemical substitutions.

Peptide SystemModificationAssay / MatrixNative Half-Life ( t1/2​ )Modified Half-Life ( t1/2​ )Primary Mechanism of Resistance
GBAP (Quorum Sensing)N-Methylation (Phe7)Chymotrypsin Assay~4 hours>24 hoursSteric hindrance; loss of H-bond donor[5]
GBAP (Quorum Sensing)N-Methylation (Phe7)Human Plasma<30 mins~30 mins (Extended AUC)Reduced amidase/protease recognition[5]
GLP-1 (Metabolic)Aib substitution (Pos 8)In Vivo / Plasma~1.5 - 2 mins165 hours (Semaglutide)Prevents DPP-4 exopeptidase cleavage[2]
Cyclic Hexapeptide N-Methylation (Variable)Liver MicrosomesN/A<3 mins (if cis-amide present)Shift to rapid CYP450-mediated clearance[7]

Section 3: Benchmarking Assay Platforms: Plasma vs. Liver Microsomes

A common pitfall in peptide drug discovery is relying solely on one stability assay. As peptides become more "drug-like" (e.g., heavily N-methylated or cyclized to improve permeability), their clearance mechanisms can shift from purely proteolytic to hepatic Phase I metabolism[7].

  • Plasma Stability Assay: Evaluates degradation by circulating hydrolases, esterases, and exopeptidases[8][9]. This is the primary hurdle for native and lightly modified peptides. If a peptide fails here, it will never reach its target tissue.

  • Liver Microsomal Stability Assay: Evaluates Phase I metabolism driven by Cytochrome P450 (CYP) enzymes[8]. While natural, hydrophilic peptides are rarely CYP substrates, highly lipophilic, nnAA-modified cyclic peptides can exhibit rapid CYP-mediated clearance. For instance, N-methylated cyclic hexapeptides containing cis-amide bonds have shown highly variable microsomal stability, with half-lives dropping below 3 minutes[7].

Workflow Start Peptide Candidate Plasma Plasma Stability Assay (Hydrolases/Esterases) Start->Plasma Microsome Liver Microsome Assay (CYP450s/Phase I) Start->Microsome Quench Quench & Precipitate (ACN/MeOH + IS) Plasma->Quench Aliquots over time Microsome->Quench Aliquots over time LCMS LC-MS/MS Quantification Quench->LCMS Supernatant Data Calculate t1/2 & Clearance LCMS->Data

Diagram 2: Parallel workflow for assessing peptide stability across biological matrices.

Section 4: Validated Experimental Protocols

An assay is only as trustworthy as its internal controls. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Plasma Stability Assay

Rationale: Uses undiluted plasma to mimic physiological conditions. A positive control ensures the plasma enzymes are active, while an internal standard (IS) corrects for LC-MS/MS matrix effects and extraction recovery variations[8][9].

  • Matrix Preparation: Pre-warm pooled human plasma to 37°C. Critical Choice: Use Heparin sodium as an anticoagulant if metalloprotease cleavage is suspected, as EDTA-K2 can chelate essential metal ions and artificially inflate peptide stability[2].

  • Spiking: Add the test peptide (from a 10 mM DMSO stock) to the plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is 1% to prevent solvent-induced enzyme denaturation[8].

  • Incubation & Sampling: Incubate the plate at 37°C with gentle agitation. Withdraw 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes[9].

  • Quenching (Self-Validating Step): Immediately dispense the aliquot into 150 µL of ice-cold quenching solution (Acetonitrile/Methanol 1:1 v/v) containing a known concentration of an analytical Internal Standard (e.g., tolbutamide or terfenadine)[9]. This precipitates plasma proteins and halts degradation instantly.

  • Extraction & Analysis: Vortex the mixture for 2 minutes, then centrifuge at 13,000 rpm for 15 minutes at 4°C[10]. Extract the supernatant and quantify the remaining intact peptide via LC-MS/MS using a wide-pore C18 column (e.g., 3 µm particle size, 300Å) optimized for peptide retention[9][11].

Protocol B: Liver Microsomal Stability Assay

Rationale: Requires the addition of NADPH, a necessary cofactor for CYP450 activity. A minus-NADPH control is mandatory to differentiate CYP-mediated metabolism from background chemical instability or non-CYP enzymatic degradation.

  • Preparation: Prepare a 1 mg/mL suspension of human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Add the test peptide (final concentration 1 µM, DMSO 0.1%) and pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling & Quenching: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 3 volumes of ice-cold Acetonitrile containing the IS.

  • Control Validation: Run a parallel incubation without NADPH. If the peptide degrades in the absence of NADPH, it indicates instability due to non-CYP enzymes (e.g., amidases present in the microsomal preparation) or inherent chemical instability.

  • Data Analysis: Plot the natural logarithm ( ln ) of the percentage of remaining peptide versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate the half-life as t1/2​=−0.693/k [9].

Sources

Validation

Advanced Analytical Method Validation for the Quantification of Amino Acid Esters: A Comparative Guide

Amino acid esters are critical components in modern drug development, frequently utilized as highly bioavailable prodrugs (e.g., valacyclovir) or as transient intermediates in solid-phase peptide synthesis. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Amino acid esters are critical components in modern drug development, frequently utilized as highly bioavailable prodrugs (e.g., valacyclovir) or as transient intermediates in solid-phase peptide synthesis. However, the precise quantification of these molecules presents a formidable analytical challenge. Due to their zwitterionic backbone and high polarity, they exhibit poor retention on traditional reversed-phase (RP) C18 columns. Furthermore, the absence of a strong intrinsic chromophore complicates standard UV detection.

As a Senior Application Scientist, I have designed this guide to objectively compare traditional quantification methods against state-of-the-art alternatives. By grounding our approach in the modernized[1], this document provides a self-validating, robust methodology for the accurate quantification of amino acid esters.

Methodological Comparison: Finding the Optimal Strategy

To quantify amino acid esters, laboratories typically choose between three distinct analytical pathways. Understanding the causality behind each method's limitations is crucial for selecting the right tool for your assay.

Option A: Pre-column Derivatization (OPA/FMOC) + HPLC-UV

Historically, analysts have relied on pre-column derivatization using reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a chromophore or fluorophore to the primary amine[2][3].

  • The Mechanistic Flaw: OPA derivatization strictly requires an alkaline environment (pH 9–10). Under these basic conditions, amino acid esters are highly susceptible to rapid hydrolysis back into their free amino acid counterparts[3]. This causality directly undermines assay accuracy, leading to under-reporting of the target ester and false positives for the free amino acid.

Option B: Ion-Pairing Reversed-Phase LC-MS/MS

To avoid derivatization, some methods use ion-pairing reagents (e.g., heptafluorobutyric acid) to force the polar esters to retain on a standard C18 column.

  • The Mechanistic Flaw: Ion-pairing reagents severely suppress electrospray ionization (ESI) efficiency in mass spectrometry. Furthermore, these reagents permanently alter the stationary phase of the column and contaminate the MS source, leading to extensive instrument downtime.

Option C (Recommended): Zwitterionic HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) represents the gold standard for this application[4].

  • The Mechanistic Advantage: A zwitterionic HILIC stationary phase provides excellent retention of highly polar analytes through a combination of hydrophilic partitioning and electrostatic interactions. By using an acidic mobile phase (pH 3.0), the ester remains stable (preventing hydrolysis) while the amine group is fully protonated, maximizing both column retention and ESI+ ionization efficiency[5].

G cluster_A Traditional: Derivatization + UV cluster_B Advanced: Direct HILIC-MS/MS Sample Amino Acid Ester Sample Deriv Alkaline Derivatization (OPA/FMOC, pH 9-10) Sample->Deriv Prep Direct Dilution + Stable Isotope Internal Standard Sample->Prep Risk Risk: Ester Hydrolysis Deriv->Risk HPLC Reversed-Phase C18 Deriv->HPLC UV UV/Fluorescence Detection HPLC->UV HILIC Zwitterionic HILIC Column Prep->HILIC MS ESI-MS/MS (MRM Mode) HILIC->MS

Fig 1: Workflow comparison: Traditional derivatization vs. direct HILIC-MS/MS.

Quantitative Performance Summary

The following table summarizes the performance metrics of the three methodologies, highlighting why HILIC-MS/MS is the superior choice for regulatory submissions.

ParameterPre-column Deriv (OPA/FMOC) + UVIon-Pairing RP-LC-MS/MSZwitterionic HILIC-MS/MS (Recommended)
Sample Preparation Complex (Derivatization required)Simple (Dilution)Simple (Dilution + SIL-IS)
Analyte Stability High Risk (Hydrolysis at pH 9-10)ModerateHighly Stable (Acidic Mobile Phase)
Sensitivity (LOD) Moderate (pmol range)High (fmol range)Very High (fmol to amol range)
Specificity Low (Matrix interferences common)High (MRM transitions)Very High (Orthogonal retention + MRM)
MS Compatibility Poor (Salts/reagents foul source)Poor (Signal suppression)Excellent (Volatile buffers used)

ICH Q2(R2) Compliant Validation Framework

The recent modernizes validation by emphasizing a science- and risk-based lifecycle approach, explicitly expanding its scope to include advanced technologies like mass spectrometry[6]. To ensure our HILIC-MS/MS method is fit-for-purpose, it must be validated against these core parameters[7].

ICH Q2 ICH Q2(R2) Validation Lifecycle Spec Specificity (MRM Transitions) Q2->Spec Lin Linearity & Range (R² ≥ 0.995) Q2->Lin Acc Accuracy (Spike Recovery) Q2->Acc Prec Precision (RSD ≤ 5%) Q2->Prec Rob Robustness (DoE Assessment) Q2->Rob

Fig 2: Core analytical method validation parameters according to ICH Q2(R2).

Self-Validating Experimental Protocol: HILIC-MS/MS

This protocol is designed as a self-validating system . By incorporating Stable Isotope-Labeled Internal Standards (SIL-IS), the method automatically corrects for matrix effects (ion suppression/enhancement) and extraction losses. Because the SIL-IS co-elutes with the target analyte and experiences the exact same matrix environment, the quantitative readout remains highly accurate regardless of sample complexity[4].

Step 1: Isotope Dilution Sample Preparation
  • Matrix Spiking: Aliquot 50 µL of the biological or synthetic sample matrix into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (e.g., 13 C, 15 N-labeled amino acid ester at 100 ng/mL). Causality: Early addition ensures the IS accounts for any subsequent degradation or physical loss.

  • Protein Precipitation / Dilution: Add 240 µL of cold Acetonitrile (containing 0.1% Formic Acid). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to an LC vial for injection.

Step 2: Chromatographic Conditions (Zwitterionic HILIC)
  • Column: Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 5 mins. Hold at 50% B for 2 mins. Return to 90% B and re-equilibrate for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Causality: The high organic starting conditions (90% B) promote the partitioning of the polar amino acid ester into the water-enriched layer on the zwitterionic stationary phase, ensuring sharp peak shapes and excellent retention.

Step 3: MS/MS Detection Parameters
  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Optimize precursor-to-product ion transitions for both the target ester and the SIL-IS. (e.g., for Valacyclovir: m/z 325.1 → 152.1).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

Step 4: System Suitability Testing (SST) & Validation Execution

Before analyzing unknown samples, the system must prove its readiness—a key tenet of ICH Q2(R2)[6][7].

  • Precision (SST): Inject the mid-level calibration standard 6 consecutive times. The Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 2.0%.

  • Linearity: Inject a 7-point calibration curve ranging from the LOQ to the upper limit of expected concentrations. The correlation coefficient ( R2 ) must be ≥ 0.995.

  • Accuracy: Spike known concentrations of the ester into a blank matrix at 3 levels (Low, Mid, High). Calculate recovery; acceptable limits are 85% - 115%.

  • Robustness: Utilize a Design of Experiments (DoE) matrix to slightly vary column temperature (±2°C) and buffer molarity (±2 mM) to prove the method's resilience against day-to-day laboratory fluctuations[8].

References

  • ICH and FDA Guidelines for Analytical Method Validation Lab Manager URL:[Link][6]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL:[Link][1]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL:[Link][7]

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) International Journal of Pharmaceutical Sciences URL: [Link][8]

  • Quantitation of Key Tastants and Re-engineering the Taste of Parmesan Cheese Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][4]

  • HPLC of amino acids as chloroformate derivatives ResearchGate URL: [Link][2]

  • Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives ResearchGate URL:[Link][3]

  • Quantification of free amino acids and dipeptides using isotope dilution liquid chromatography and electrospray ionization tandem mass spectrometry ResearchGate URL:[Link][5]

Sources

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(1-aminocyclobutyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(1-aminocyclobutyl)acetate
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